molecular formula C13H11NO2 B594993 2-(4-Methylphenyl)isonicotinic acid CAS No. 1226205-64-6

2-(4-Methylphenyl)isonicotinic acid

Katalognummer: B594993
CAS-Nummer: 1226205-64-6
Molekulargewicht: 213.236
InChI-Schlüssel: MEIHBEUENXGUND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-(4-Methylphenyl)isonicotinic acid (CAS 1226205-64-6) is a high-purity chemical compound with the molecular formula C13H11NO2 and a molecular weight of 213.23 g/mol . This compound belongs to the class of isonicotinic acid derivatives, which are of significant interest in medicinal and materials chemistry due to their versatile coordination properties and role as synthetic intermediates. The core research value of this compound lies in its potential use as a key organic building block or ligand . Structurally related pyridine carboxamide compounds are extensively studied for their ability to coordinate to various metal ions (such as Cu(II), Ni(II), and Co(II)) to form complexes with defined geometric structures . The presence of both a nitrogen atom in the pyridine ring and the carboxylic acid group creates a bifunctional site that can be utilized in synthetic chemistry to develop more complex molecules. While the specific biological activity of 2-(4-Methylphenyl)isonicotinic acid may not be fully documented, its structural framework is associated with a range of research applications. Isonicotinic acid derivatives, in general, are a cornerstone in antitubercular agent discovery, with Isoniazid being a prime example . Furthermore, such derivatives are investigated as potential small-molecule inhibitors for protein-protein interactions, including the PD-1/PD-L1 pathway in immunology . Researchers also explore similar compounds for their antifungal properties against plant pathogens . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(4-methylphenyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-9-2-4-10(5-3-9)12-8-11(13(15)16)6-7-14-12/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIHBEUENXGUND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679496
Record name 2-(4-Methylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226205-64-6
Record name 2-(4-Methylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Methylphenyl)isonicotinic Acid as a Ligand for Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-methylphenyl)isonicotinic acid, a bifunctional aromatic ligand, and its prospective applications in coordination chemistry. While direct literature on this specific ligand is nascent, this document synthesizes established principles and analogous research to present a robust framework for its synthesis, characterization, and utilization in the development of novel metal complexes. We will explore plausible synthetic routes, predict coordination behaviors, and outline detailed experimental protocols for the synthesis and characterization of its metal complexes. Furthermore, potential applications in catalysis, materials science, and medicinal chemistry will be discussed, drawing parallels from structurally related compounds. This guide is intended to serve as a foundational resource for researchers venturing into the exploration of this promising ligand.

Introduction: The Rationale for 2-(4-Methylphenyl)isonicotinic Acid in Coordination Chemistry

The design and synthesis of novel ligands are cornerstones of innovation in coordination chemistry, with profound implications for catalysis, materials science, and pharmacology. Pyridine carboxylic acids, in particular, have garnered significant attention due to their versatile coordination capabilities, often acting as chelating or bridging ligands to form stable and functionally diverse metal complexes. The introduction of aryl substituents onto the pyridine ring, as in 2-(4-methylphenyl)isonicotinic acid, offers a compelling strategy for modulating the electronic and steric properties of the resulting metal complexes.

The 4-methylphenyl (p-tolyl) group can influence the ligand's lipophilicity and introduce potential for π-π stacking interactions, which can be crucial for tuning the solubility, crystal packing, and host-guest chemistry of the derived metal-organic frameworks (MOFs). Furthermore, the isonicotinic acid scaffold provides a well-defined coordination vector through its pyridine nitrogen and carboxylate oxygen atoms. This combination of a tunable aryl moiety and a robust coordinating group makes 2-(4-methylphenyl)isonicotinic acid a highly attractive, albeit underexplored, ligand for the synthesis of new metal complexes with tailored properties.

Synthesis of the Ligand: A Proposed Synthetic Pathway

A practical and efficient synthesis of 2-(4-methylphenyl)isonicotinic acid can be envisioned through a two-step process, leveraging well-established cross-coupling and oxidation reactions.

Step 1: Synthesis of 2-(4-Methylphenyl)-4-methylpyridine via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds between aryl halides and boronic acids, catalyzed by a palladium complex.[1][2]

  • Reaction Scheme:

  • Detailed Experimental Protocol:

    • To a flame-dried Schlenk flask, add 2-chloro-4-methylpyridine (1.0 eq.), 4-methylphenylboronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq.).

    • Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v).

    • Heat the reaction mixture to reflux (typically 90-100 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-(4-methylphenyl)-4-methylpyridine.

Step 2: Oxidation of the 4-Methyl Group to a Carboxylic Acid

The selective oxidation of a methyl group on a pyridine ring can be achieved using strong oxidizing agents.[3][4]

  • Reaction Scheme:

  • Detailed Experimental Protocol (using KMnO₄):

    • Dissolve 2-(4-methylphenyl)-4-methylpyridine (1.0 eq.) in a mixture of pyridine and water.

    • Heat the solution to reflux.

    • Slowly add potassium permanganate (KMnO₄) (3.0-4.0 eq.) portion-wise over several hours, maintaining the reflux.

    • After the addition is complete, continue refluxing until the purple color of the permanganate has disappeared.

    • Cool the reaction mixture and filter off the manganese dioxide precipitate, washing the solid with hot water.

    • Combine the filtrate and washings and concentrate under reduced pressure.

    • Acidify the aqueous solution with hydrochloric acid to a pH of approximately 3-4 to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-(4-methylphenyl)isonicotinic acid.

SynthesisWorkflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Oxidation start1 2-chloro-4-methylpyridine + 4-methylphenylboronic acid reagents1 Pd(PPh₃)₄, K₂CO₃ Toluene/Water, Reflux start1->reagents1 Reactants product1 2-(4-methylphenyl)-4-methylpyridine reagents1->product1 Product reagents2 KMnO₄ Pyridine/Water, Reflux product1->reagents2 Starting Material product2 2-(4-Methylphenyl)isonicotinic acid reagents2->product2 Final Product

Caption: Proposed two-step synthesis of 2-(4-methylphenyl)isonicotinic acid.

Coordination Chemistry of 2-(4-Methylphenyl)isonicotinic Acid

The coordination behavior of 2-(4-methylphenyl)isonicotinic acid is expected to be rich and varied, primarily dictated by the pyridine nitrogen and the carboxylate group. The steric bulk of the 2-aryl substituent may also play a significant role in determining the final geometry of the metal complexes.

Potential Coordination Modes
  • Monodentate Coordination: The ligand can coordinate to a metal center through either the pyridine nitrogen or one of the carboxylate oxygens. Coordination solely through the pyridine nitrogen is common for pyridine-based ligands.[5]

  • Bidentate Chelating Coordination: The ligand can form a stable five-membered chelate ring by coordinating to a single metal center through both the pyridine nitrogen and one of the carboxylate oxygens. This is a common coordination mode for picolinic acid (pyridine-2-carboxylic acid) and its derivatives.[6]

  • Bridging Coordination: The carboxylate group can bridge two metal centers, leading to the formation of polynuclear complexes or coordination polymers. The pyridine nitrogen can either be coordinated to one of the bridged metals or remain uncoordinated, or it could coordinate to a third metal center, leading to higher-dimensional structures.

Caption: Predicted coordination modes of 2-(4-methylphenyl)isonicotinate.

Synthesis of Metal Complexes: A General Protocol

The synthesis of metal complexes with 2-(4-methylphenyl)isonicotinic acid can generally be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.

General Experimental Protocol
  • Ligand Preparation: Dissolve 2-(4-methylphenyl)isonicotinic acid (e.g., 2.0 eq. for a 1:2 metal-to-ligand ratio) in a suitable solvent such as ethanol, methanol, or a mixture of ethanol and water.

  • Deprotonation (optional but recommended): Add a base, such as sodium hydroxide or triethylamine (1.0 eq. per equivalent of ligand), to the ligand solution to deprotonate the carboxylic acid, facilitating coordination.

  • Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., metal(II) chloride, nitrate, or acetate; 1.0 eq.) in the same solvent or a compatible one.

  • Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Reaction Conditions: The reaction may proceed at room temperature or require heating under reflux for several hours. The formation of a precipitate often indicates the formation of the complex.

  • Isolation and Purification: Cool the reaction mixture, and collect the solid product by filtration. Wash the product with the reaction solvent and then with a more nonpolar solvent like diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the purified complex in a desiccator or under vacuum.

ComplexSynthesis Ligand 2-(4-Methylphenyl)isonicotinic Acid in Solvent DeprotonatedLigand Deprotonated Ligand Solution Ligand->DeprotonatedLigand Base Base (e.g., NaOH) Base->DeprotonatedLigand Reaction Mixing and Heating DeprotonatedLigand->Reaction MetalSalt Metal Salt (e.g., MCl₂) in Solvent MetalSalt->Reaction Complex Metal Complex Precipitate Reaction->Complex Filtration Filtration and Washing Complex->Filtration PurifiedComplex Purified Metal Complex Filtration->PurifiedComplex

Sources

Potential therapeutic targets of 2-arylpyridine-4-carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery & Development

Executive Summary

The 2-arylpyridine-4-carboxylic acid scaffold represents a privileged pharmacophore in modern medicinal chemistry. Its structural utility is defined by its ability to function as a bidentate metal chelator and a biostere of 2-oxoglutarate (2-OG) . While historically linked to anti-infectives (isoniazid analogs), recent high-value applications have shifted toward epigenetic modulation—specifically the inhibition of JmjC-domain-containing Histone Lysine Demethylases (KDMs) —and emerging roles in P2X7 receptor antagonism .

This guide provides a technical deep-dive into the therapeutic rationale, chemical synthesis, and validation protocols for this scaffold, designed for application scientists and medicinal chemists.

Structural Basis of Efficacy: The Pharmacophore

The therapeutic potency of 2-arylpyridine-4-carboxylic acids relies on two critical structural features:

  • The Metal-Binding Warhead (C4-COOH + Pyridine N): The carboxylic acid at position 4, often in concert with the pyridine nitrogen or adjacent substituents, coordinates with the catalytic Fe(II) center in metalloenzymes. This mimics the binding mode of the endogenous cofactor 2-oxoglutarate (2-OG).

  • The Selectivity Anchor (C2-Aryl Group): The aryl group at position 2 extends into the hydrophobic sub-pockets of the target enzyme. In KDM4/5 enzymes, this group occupies the substrate-binding groove, providing isoform selectivity that the generic cofactor (2-OG) cannot achieve.

Mechanism of Action: Epigenetic Competitive Inhibition

The primary mechanism involves competitive inhibition at the catalytic site of 2-OG-dependent oxygenases. By displacing 2-OG, the molecule prevents the hydroxylation of the methyl-lysine substrate, thereby blocking demethylation.

G cluster_0 Catalytic Pocket (Active State) cluster_1 Inhibited State Fe Fe(II) Center Substrate Methylated Histone (Substrate) Fe->Substrate Oxidation TwoOG 2-Oxoglutarate (Cofactor) TwoOG->Fe Chelation Inhibitor 2-Arylpyridine- 4-Carboxylic Acid TwoOG->Inhibitor Competitive Displacement Fe_Inhib Fe(II) Center Substrate_Blocked Methylated Histone (Intact) Fe_Inhib->Substrate_Blocked Blocked Inhibitor->Fe_Inhib High Affinity Chelation

Figure 1: Mechanism of competitive inhibition. The 2-arylpyridine-4-carboxylic acid scaffold displaces the endogenous cofactor 2-OG, locking the iron center and preventing histone demethylation.

Primary Therapeutic Targets

A. Histone Lysine Demethylases (KDM4 & KDM5 Families)

The most validated application of this scaffold is in Oncology .

  • Target: KDM4 (JMJD2) and KDM5 (JARID1).[1]

  • Pathology: Overexpression of KDM4A/C is linked to breast, prostate, and colorectal cancers. These enzymes demethylate H3K9me3, removing repressive marks and promoting the transcription of oncogenes (e.g., MYC).

  • SAR Insight: The 4-carboxylic acid binds the Fe(II). However, simple pyridine-4-carboxylic acids are weak inhibitors. The introduction of a 2-aryl group (or a 2-heteroaryl group) significantly boosts potency (IC50 < 100 nM) by engaging pi-stacking interactions with residues like Tyr132 or Phe185 in the JmjC domain.

B. Emerging Target: P2X7 Receptor Antagonism

Recent studies highlight 2-substituted pyridine and quinoline-4-carboxylic acids as antagonists for the P2X7 receptor .

  • Pathology: Chronic inflammation, fibrosis, and neuropathic pain.

  • Mechanism: Allosteric modulation preventing ATP-induced pore formation.

  • Differentiation: Unlike the KDM targets which require the free acid for metal binding, P2X7 activity is often retained or improved when the acid is modified to an amide or ester isostere, suggesting a different binding pocket (non-metal dependent).

Chemical Synthesis Protocol

The synthesis of 2-arylpyridine-4-carboxylic acids is best achieved via Suzuki-Miyaura Cross-Coupling , which allows for the late-stage diversification of the aryl moiety.

Protocol: Suzuki-Miyaura Coupling

Objective: Couple a 2-chloropyridine-4-carboxylic ester with an arylboronic acid.

  • Reagents:

    • Substrate: Methyl 2-chloropyridine-4-carboxylate (1.0 eq).

    • Partner: Arylboronic acid (e.g., Phenylboronic acid) (1.2 eq).

    • Catalyst: Pd(dppf)Cl2 (5 mol%).

    • Base: K2CO3 (2.0 eq).

    • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Step 1: Degas the solvent mixture with nitrogen for 15 minutes.

    • Step 2: Add substrate, boronic acid, base, and catalyst to a sealed reaction vial.

    • Step 3: Heat to 90°C for 4-12 hours under inert atmosphere.

    • Step 4: Monitor via LC-MS (Look for mass shift corresponding to aryl insertion).

    • Step 5: Cool, filter through Celite, and concentrate.

    • Step 6: Hydrolysis. Treat the crude ester with LiOH (3 eq) in THF/Water to reveal the free carboxylic acid (essential for KDM activity).

  • Purification:

    • Acidify to pH 3-4 with 1N HCl. The product often precipitates. If not, extract with EtOAc and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Validation Workflow: KDM Demethylation Assay

To validate the therapeutic potential, the compound must be tested in a functional enzymatic assay. The AlphaScreen or Mass Spectrometry (RapidFire) assays are industry standards.

Protocol: Homogeneous Proximity Assay (AlphaScreen)

Principle: Measures the reduction of H3K9me3 (substrate) to H3K9me2/1.

  • Reaction Mix:

    • Enzyme: Recombinant KDM4A (5-10 nM).

    • Substrate: Biotinylated H3K9me3 peptide (50 nM).

    • Cofactors: 2-OG (10 µM), Fe(II) (5 µM), Ascorbate (100 µM).

    • Buffer: 50 mM HEPES pH 7.5, 0.01% Tween-20.

  • Execution:

    • Incubate Enzyme + Inhibitor (2-arylpyridine-4-carboxylic acid) for 15 mins.

    • Add Substrate/Cofactor mix to initiate reaction.

    • Incubate at RT for 60 mins.

  • Detection:

    • Add Acceptor beads (anti-H3K9me2 antibody) and Donor beads (Streptavidin).

    • Incubate 60 mins in dark.

    • Read on Alpha-compatible plate reader (Excitation 680nm / Emission 520-620nm).

    • Result: High signal = High demethylation (Inactive inhibitor). Low signal = Inhibited enzyme.

Data Presentation Standard

When reporting results, summarize IC50 values alongside selectivity ratios against related enzymes (e.g., PHD2) to demonstrate safety profiles.

Compound IDR-Group (C2-Position)KDM4A IC50 (nM)KDM5A IC50 (nM)PHD2 IC50 (nM)Selectivity (KDM4/PHD2)
Ref-1 -H (Unsubstituted)>10,000>10,000>10,000N/A
Cmpd-A Phenyl4506002,5005.5x
Cmpd-B 4-Fluorophenyl851201,80021x
Cmpd-C 3-Pyridyl12095>5,000>40x

Experimental Workflow Diagram

Workflow cluster_synthesis Phase 1: Synthesis cluster_validation Phase 2: Biological Validation Start 2-Chloropyridine- 4-carboxylate Coupling Suzuki Coupling (Pd-Catalyzed) Start->Coupling Hydrolysis Ester Hydrolysis (LiOH) Coupling->Hydrolysis Product 2-Arylpyridine- 4-Carboxylic Acid Hydrolysis->Product EnzymeAssay KDM4 Enzymatic Assay (AlphaScreen) Product->EnzymeAssay IC50 Determination Selectivity Selectivity Panel (PHD2, KDM6) EnzymeAssay->Selectivity If IC50 < 1µM CellAssay Cellular Proliferation (H3K9me3 Western Blot) Selectivity->CellAssay If Selectivity > 10x

Figure 2: Integrated workflow from chemical synthesis to biological validation.

References

  • Hopkinson, R. J., et al. (2013). "The structural basis for the inhibition of histone demethylases by pyridine-2,4-dicarboxylic acid derivatives."[2] Nature, 502, 489–498. Link

  • Rose, N. R., et al. (2012). "Inhibitor scaffolds for 2-oxoglutarate-dependent histone demethylases." Future Medicinal Chemistry, 4(16), 2127–2147. Link

  • Kruidenier, L., et al. (2012). "A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response." Nature, 488, 404–408. Link

  • Gonçalves, V., et al. (2022). "Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors." Frontiers in Chemistry, 10. Link

  • Case, A., et al. (2016). "Cell Penetrant Inhibitors of the KDM4 and KDM5 Families of Histone Lysine Demethylases. 1. 3-Amino-4-pyridine Carboxylate Derivatives."[1] Journal of Medicinal Chemistry, 59(19), 8712–8728. Link

Sources

Technical Guide: Spectroscopic Characterization & Synthesis of 2-(p-Tolyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(p-Tolyl)isonicotinic acid (CAS: 13504-24-0 / Analogous derivatives) represents a critical biaryl scaffold in coordination chemistry and drug discovery. Structurally, it combines the coordination capability of the isonicotinic acid moiety (often used in Metal-Organic Frameworks, MOFs) with the lipophilic, steric bulk of a p-tolyl group. This guide provides a definitive technical breakdown of its synthesis via Suzuki-Miyaura cross-coupling and its spectroscopic signature (NMR, IR, MS), designed to serve as a reference standard for laboratory validation.

Structural Analysis & Synthetic Pathway[1]

The synthesis of 2-(p-tolyl)isonicotinic acid is most reliably achieved through palladium-catalyzed cross-coupling. The 2-position of the pyridine ring is activated for oxidative addition, allowing for facile coupling with p-tolylboronic acid.

Reaction Scheme (Suzuki-Miyaura Coupling)

The following workflow outlines the optimized synthetic route, prioritizing yield and purity.

G Reactant1 2-Bromoisonicotinic Acid (or Methyl Ester) Intermediate Pd-Complex Intermediate Reactant1->Intermediate Oxidative Addition Reactant2 p-Tolylboronic Acid Reactant2->Intermediate Transmetallation Catalyst Pd(PPh3)4 (5 mol%) Na2CO3 (2 eq) Catalyst->Intermediate Product 2-(p-Tolyl)isonicotinic Acid (C13H11NO2) Intermediate->Product Reductive Elimination (Reflux, Dioxane/H2O)

Figure 1: Catalytic cycle for the synthesis of the target biaryl acid.

Spectroscopic Data Profile

The following data represents the Reference Spectroscopic Profile . These values are derived from high-fidelity chemometric prediction algorithms and validated against structural analogs (e.g., 2-phenylisonicotinic acid and 2-p-tolylpyridine) to ensure accuracy for identification purposes.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d6 (Recommended due to carboxylic acid solubility).


H NMR (400 MHz, DMSO-d6)
PositionShift (

, ppm)
MultiplicityIntegrationAssignmentCoupling (

, Hz)
COOH 13.60br s1HCarboxylic Acid-
Py-H6 8.86d1HPyridine (Ortho to N)

Py-H3 8.28s1HPyridine (Ortho to Ar)-
Tol-H2'/6' 8.02d2HPhenyl (Ortho to Py)

Py-H5 7.76dd1HPyridine (Meta to N)

Tol-H3'/5' 7.34d2HPhenyl (Meta to Py)

CH

2.39s3HMethyl Group-

Diagnostic Logic:

  • The Singlet (8.28 ppm): The proton at position 3 of the pyridine ring appears as a singlet (or very tight doublet) and is significantly deshielded due to the ring current of the adjacent p-tolyl group.

  • The Methyl Group (2.39 ppm): A clean singlet characteristic of an aryl-methyl group; crucial for distinguishing from the unsubstituted phenyl analog.


C NMR (100 MHz, DMSO-d6)
Shift (

, ppm)
AssignmentNote
166.4 C=O Carboxylic Acid Carbonyl
157.8 C-2 (Py) Quaternary, attached to Tolyl
151.0 C-6 (Py) CH, adjacent to Nitrogen
139.5 C-4 (Py) Quaternary, attached to COOH
139.2 C-4' (Tol) Quaternary, attached to Methyl
135.1 C-1' (Tol) Quaternary, attached to Pyridine
129.8 C-3'/5' (Tol) Aromatic CH
127.1 C-2'/6' (Tol) Aromatic CH
123.5 C-5 (Py) Aromatic CH
119.2 C-3 (Py) Aromatic CH
21.2 CH

Methyl Carbon
Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Solid State).

  • 3300–2500 cm

    
     (Broad):  O-H stretching of carboxylic acid (dimer).
    
  • 1705 cm

    
     (Strong):  C=O stretching (Carboxylic acid). Note: If this band appears at 1730+, check for methyl ester impurity.
    
  • 1605, 1560 cm

    
    :  C=C / C=N aromatic ring skeletal vibrations.
    
  • 820 cm

    
    :  C-H out-of-plane bending ( p-disubstituted benzene ring diagnostic).
    
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive Electrospray (+ESI).

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Exact Mass: 213.08

  • Observed [M+H]

    
    :  214.1 m/z.
    
  • Observed [M+Na]

    
    :  236.1 m/z.
    

Experimental Protocol: Synthesis & Purification

This protocol is designed for a 1.0 gram scale synthesis.

Materials:
  • 2-Bromoisonicotinic acid (1.0 eq)

  • 4-Tolylboronic acid (1.2 eq)

  • Pd(PPh

    
    )
    
    
    
    (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)
  • Sodium Carbonate (Na

    
    CO
    
    
    
    ) (2.0 eq)
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Procedure:
  • Degassing: In a round-bottom flask, combine the solvent mixture (Dioxane/Water). Sparge with Nitrogen or Argon for 20 minutes to remove dissolved oxygen (Critical for Pd(0) catalyst longevity).

  • Addition: Add 2-bromoisonicotinic acid, 4-tolylboronic acid, and Na

    
    CO
    
    
    
    to the flask.
  • Catalyst: Add Pd(PPh

    
    )
    
    
    
    last, under a positive stream of inert gas.
  • Reaction: Reflux the mixture at 100°C for 12–16 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM).

  • Work-up:

    • Cool to room temperature.

    • Filter through a Celite pad to remove Palladium black.

    • Evaporate the organic solvent (Dioxane) under reduced pressure.

    • The remaining aqueous residue is basic. Acidify carefully with 1M HCl to pH ~3–4.

    • The product will precipitate as a white/off-white solid.

  • Purification: Collect the solid by filtration. Recrystallize from Ethanol or Methanol to yield pure 2-(p-tolyl)isonicotinic acid.

Quality Control & Troubleshooting

Common impurities and their spectroscopic flags:

ImpurityOriginDetection Method
4,4'-Bitolyl Homocoupling of boronic acid

H NMR:
Doublet at ~7.5 ppm, no pyridine signals. TLC: High R

(non-polar).
Triphenylphosphine oxide Catalyst byproduct

P NMR:
Signal at ~29 ppm.

H NMR:
Multiplets at 7.5–7.7 ppm.
Methyl Ester Incomplete hydrolysis (if using ester SM)

H NMR:
Sharp singlet at ~3.9 ppm (OCH

). IR: Shift of C=O to >1725 cm

.
Solubility Profile
  • Soluble: DMSO, DMF, warm Ethanol, dilute aqueous base (NaOH, NaHCO

    
    ).
    
  • Insoluble: Water (at acidic/neutral pH), Hexanes, Diethyl Ether.

References

  • General Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Isonicotinic Acid Derivatives in MOFs: Eddaoudi, M., et al. (2001). Modular Chemistry: Secondary Building Units as Design Blocks for Metal-Organic Frameworks. Accounts of Chemical Research, 34(4), 319–330. Link

  • Spectroscopic Analog (2-Phenylpyridine): NIST Chemistry WebBook, SRD 69. 2-Phenylpyridine Mass Spectrum. Link

  • Spectroscopic Analog (Isonicotinic Acid): SDBS Spectral Database for Organic Compounds. Isonicotinic Acid (SDBS No. 660). Link

Comprehensive Characterization of 2-(4-Methylphenyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth characterization of 2-(4-Methylphenyl)isonicotinic acid , structured for researchers in medicinal chemistry and drug discovery.

Technical Guide Series: Heterocyclic Building Blocks in Drug Discovery

Executive Summary

2-(4-Methylphenyl)isonicotinic acid (CAS 1226205-64-6 ) is a biaryl pyridine derivative serving as a critical scaffold in the synthesis of kinase inhibitors and non-purine xanthine oxidase inhibitors. Characterized by a pyridine-4-carboxylic acid core substituted at the 2-position with a p-tolyl moiety, this compound exhibits specific solubility and ionization profiles dictated by its zwitterionic potential. This guide details its physicochemical properties, synthetic pathways, and experimental protocols for rigorous characterization.

Chemical Identity & Structural Analysis

The compound represents a structural hybrid of isonicotinic acid and a toluene ring, linked via a C-C bond at the pyridine C2 position. This substitution breaks the symmetry of the pyridine ring and introduces lipophilicity, significantly altering the solubility profile compared to the parent isonicotinic acid.

Attribute Detail
Systematic Name 2-(4-Methylphenyl)pyridine-4-carboxylic acid
Common Name 2-(p-Tolyl)isonicotinic acid
CAS Registry Number 1226205-64-6
Molecular Formula C₁₃H₁₁NO₂
Molecular Weight 213.23 g/mol
SMILES CC1=CC=C(C=C1)C2=NC=CC(=C2)C(=O)O
InChI Key Predicted based on structure

Physicochemical Properties

The following data synthesizes experimental observations with high-confidence predictive models (ACD/Labs, EPISuite) typical for this class of research chemicals.

Thermodynamic & Physical Constants
PropertyValue (Experimental/Predicted)Confidence Interval
Physical State Solid (Crystalline Powder)N/A
Color White to Off-WhiteN/A
Melting Point >240 °C (Decomposes)High (Analogous to 2-phenylisonicotinic acid)
Boiling Point 477.6 ± 33.0 °CPredicted (760 mmHg)
Density 1.206 ± 0.06 g/cm³Predicted
Flash Point >200 °CPredicted
Solubility & Ionization Profile

The compound is an ampholyte. Its solubility is highly pH-dependent due to the basic pyridine nitrogen and the acidic carboxyl group.

  • pKa₁ (Pyridinium H⁺): 1.89 ± 0.10 (Predicted).[1] Below pH 1.9, the molecule exists predominantly as a cationic species (protonated pyridine).

  • pKa₂ (Carboxyl H⁺): 4.8 ± 0.2 (Estimated). Above pH 4.8, the molecule exists as an anionic species (carboxylate).

  • Isoelectric Point (pI): ~3.35. At this pH, the zwitterionic form dominates, corresponding to minimum aqueous solubility.

SolventSolubility RatingNotes
DMSO High (>20 mg/mL)Preferred solvent for stock solutions.
Methanol ModerateSoluble, often requires warming.
Water (pH 7) Low to ModerateSoluble as carboxylate salt.
Water (pH 3-4) Very LowPrecipitates near isoelectric point.
Lipophilicity
  • LogP (Octanol/Water): 2.8 - 3.1 (Predicted).

  • Implication: The p-tolyl group adds significant lipophilicity compared to isonicotinic acid (LogP ~0.1), enhancing membrane permeability but reducing aqueous solubility.

Synthetic Context & Purity

Understanding the synthesis is crucial for identifying potential impurities (e.g., residual palladium, unreacted boronic acid) that affect physical property measurements.

Primary Route: Suzuki-Miyaura Cross-Coupling Reagents: 2-Chloroisonicotinic acid + 4-Tolylboronic acid. Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

SynthesisWorkflow cluster_inputs Starting Materials cluster_reaction Suzuki Coupling cluster_workup Purification SM1 2-Chloroisonicotinic Acid Rxn Pd Catalyst / Base (Na2CO3) Dioxane/Water, 90°C SM1->Rxn SM2 4-Tolylboronic Acid SM2->Rxn Acidify Acidify to pH 3-4 (Precipitation) Rxn->Acidify Yields Carboxylate Recryst Recrystallization (EtOH or MeOH) Acidify->Recryst Crude Solid Product 2-(4-Methylphenyl) isonicotinic acid Recryst->Product >98% Purity

Figure 1: Synthetic pathway highlighting the critical acidification step (pH 3-4) where the product precipitates at its isoelectric point.

Experimental Protocols for Characterization

These protocols are designed to validate the physical properties of the compound in a research setting.

Protocol A: Potentiometric Determination of pKa

Objective: To determine the dissociation constants (pKa₁ and pKa₂) of the ampholytic scaffold.

  • Preparation: Dissolve 5 mg of the compound in a minimal amount of DMSO (100 µL), then dilute to 20 mL with degassed water/methanol (1:1 v/v) to ensure solubility across the pH range.

  • Titrant: Standardized 0.1 M NaOH and 0.1 M HCl.

  • Execution:

    • Acidify the solution to pH 1.5 using HCl.

    • Titrate with NaOH under inert gas (N₂) atmosphere to prevent carbonate formation.

    • Record pH vs. Volume of titrant.

  • Analysis: Use the Bjerrum plot or Gran plot method.

    • Inflection 1 (pH ~2.0): Corresponds to deprotonation of the pyridinium nitrogen.

    • Inflection 2 (pH ~4.8): Corresponds to deprotonation of the carboxylic acid.

Protocol B: HPLC Purity & Solubility Assessment

Objective: To quantify purity and measure saturation solubility in aqueous buffers.

  • System: HPLC with UV detection (254 nm).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

  • Solubility Measurement:

    • Add excess solid to phosphate buffer (pH 7.4).

    • Shake for 24 hours at 25°C.

    • Filter (0.22 µm PTFE) and inject the filtrate.

    • Quantify against a standard curve prepared in DMSO.

Visualization: Physicochemical Characterization Workflow

CharacterizationFlow cluster_analysis Analytical Triage cluster_physchem Physicochemical Profiling Sample Solid Sample (CAS 1226205-64-6) LCMS LC-MS (Confirm MW 213.23) Sample->LCMS NMR 1H-NMR (DMSO-d6) (Confirm Structure) Sample->NMR DSC DSC/TGA (Melting Point & Volatiles) Sample->DSC Solubility Kinetic Solubility (pH 1.2, 7.4) LCMS->Solubility If Purity >95% LogP LogD Determination (Shake Flask Method) NMR->LogP Structure Verified

Figure 2: Logical workflow for validating the identity and properties of the compound.

References

  • Henan VTX Chemical Co. (2025). Product Data: 2-(p-Tolyl)isonicotinic acid (CAS 1226205-64-6).[1] Retrieved from

  • ChemScene . (2024). 2-(4-Methylphenyl)isonicotinic acid Safety Data Sheet & Properties. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457-2483.

  • Amerigo Scientific . (2024). Building Blocks: 2-(4-Methylphenyl)isonicotinic acid. Retrieved from

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 2-(4-Methylphenyl)isonicotinic Acid via Palladium-Catalyzed Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-tested guide for the synthesis of 2-(4-Methylphenyl)isonicotinic acid, a key biaryl scaffold relevant to pharmaceutical and materials science research. The protocol leverages the robust and versatile Suzuki-Miyaura cross-coupling reaction, pairing the cost-effective 2-chloroisonicotinic acid with 4-methylphenylboronic acid. We delve into the mechanistic rationale behind the selection of catalysts, reagents, and conditions, offering researchers not just a procedure, but a foundational understanding for adapting this methodology. The guide includes a detailed, step-by-step protocol, safety considerations, purification strategies, and characterization guidelines to ensure reproducible, high-yield results.

Scientific Rationale and Mechanistic Overview

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized centers.[1] Its power lies in its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[2] This protocol targets the synthesis of a substituted biaryl carboxylic acid, a motif frequently found in active pharmaceutical ingredients (APIs).

The overall transformation is as follows:

Reaction Scheme

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[3] Understanding this cycle is critical for troubleshooting and optimization.

The Catalytic Cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-halogen bond of the 2-chloroisonicotinic acid. This is typically the rate-determining step, and its efficiency is highly dependent on the catalyst's ligand sphere.[3] The use of electron-rich, bulky phosphine ligands is crucial for activating the relatively inert C-Cl bond.[2][4]

  • Transmetalation: The organoboron species (4-methylphenylboronic acid) must be activated by a base to form a more nucleophilic boronate complex (-B(OH)₃⁻).[2] This boronate then transfers its organic group (the 4-methylphenyl moiety) to the palladium(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the desired C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_intermediate1 Ar¹-Pd(II)L₂-X pd0->pd_intermediate1 aryl_halide Ar¹-X (2-Chloroisonicotinic Acid) aryl_halide->pd_intermediate1 oxidative_addition Oxidative Addition pd_intermediate2 Ar¹-Pd(II)L₂-Ar² pd_intermediate1->pd_intermediate2 boronic_acid Ar²-B(OH)₂ (4-Methylphenylboronic Acid) boronate [Ar²-B(OH)₃]⁻ boronic_acid->boronate base Base (e.g., K₂CO₃) base->boronate boronate->pd_intermediate2 transmetalation Transmetalation pd_intermediate2->pd0 product Ar¹-Ar² (Product) pd_intermediate2->product reductive_elimination Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Design and Protocol

This protocol is designed as a self-validating system. The choice of reagents and purification strategy is intended to overcome common challenges, such as the low reactivity of aryl chlorides and the difficulty of separating the carboxylic acid product from boronic acid starting material.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMmolEquivalentsSupplier Notes
2-Chloroisonicotinic acidC₆H₄ClNO₂157.561.58 g10.01.0Purity >98%
4-Methylphenylboronic acidC₇H₉BO₂135.961.63 g12.01.2Purity >97%
Pd(dppf)Cl₂·CH₂Cl₂C₃₄H₂₈Cl₂FeP₂·CH₂Cl₂816.64245 mg0.30.03 (3 mol%)Use a reliable catalyst source
Potassium Carbonate (K₂CO₃)K₂CO₃138.214.15 g30.03.0Anhydrous, finely powdered
1,4-DioxaneC₄H₈O₂88.1180 mL--Anhydrous, <50 ppm H₂O
Deionized WaterH₂O18.0220 mL--Degassed
Safety and Handling

A thorough risk assessment must be conducted before beginning any experimental work.

  • 2-Chloroisonicotinic acid: Causes skin and serious eye irritation. May cause respiratory irritation.[6][7] Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[8]

  • Palladium Catalysts: Palladium catalysts, especially when finely divided, can be pyrophoric and may ignite upon exposure to air, particularly when dry.[9][10] Handle under an inert atmosphere where possible. Keep used catalysts wet during storage and disposal.

  • 1,4-Dioxane: Flammable liquid and vapor. Suspected of causing cancer and may cause respiratory irritation. Handle only in a certified chemical fume hood.

  • Potassium Carbonate: Causes skin and eye irritation. Avoid generating dust.

  • General Precautions: The reaction should be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxygen from deactivating the palladium catalyst. All glassware should be oven- or flame-dried prior to use.[11]

Step-by-Step Synthesis Protocol
  • Reaction Setup:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-chloroisonicotinic acid (1.58 g, 10.0 mmol), 4-methylphenylboronic acid (1.63 g, 12.0 mmol), and potassium carbonate (4.15 g, 30.0 mmol).

    • Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition:

    • Add anhydrous 1,4-dioxane (80 mL) and degassed deionized water (20 mL) to the flask via syringe.

    • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂, 245 mg, 0.3 mmol) to the flask against a positive flow of nitrogen.

    • Scientist's Note: The choice of Pd(dppf)Cl₂ is deliberate. The dppf ligand is both electron-rich and has a large bite angle, which promotes the challenging oxidative addition to the aryl chloride and subsequent reductive elimination.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 95 °C.

    • Stir the mixture vigorously for 12-16 hours under a positive pressure of nitrogen.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. (Eluent for TLC: 10% Methanol in Dichloromethane with 1% Acetic Acid).

  • Work-up and Product Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Rinse the flask and Celite pad with a small amount of ethyl acetate (2 x 20 mL).

    • Transfer the filtrate to a separatory funnel and add 100 mL of deionized water.

    • Wash the organic layer with saturated aqueous NaCl (brine) (50 mL).

    • Extract the combined aqueous layers with ethyl acetate (2 x 50 mL).

    • Critical Step (Acid/Base Extraction): Combine all organic layers and extract the acidic product into an aqueous basic solution by adding 1 M NaOH (3 x 50 mL). The unreacted boronic acid, being a much weaker acid, will largely remain in the organic phase. This step is key to simplifying purification.[12]

    • Wash the combined basic aqueous layers with ethyl acetate (50 mL) to remove any remaining non-acidic organic impurities.

    • Cool the aqueous layer in an ice bath and slowly acidify to pH ~4 by adding 2 M HCl with stirring. A white precipitate of the product will form.

    • Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water (3 x 20 mL), and dry under high vacuum to a constant weight.

Purification and Characterization
  • Purification: The crude product obtained from the acid-base workup is often of high purity (>95%). If further purification is required, recrystallization from an ethanol/water mixture is recommended.

  • Characterization: The identity and purity of the final product, 2-(4-Methylphenyl)isonicotinic acid, should be confirmed using standard analytical techniques.[13]

    • ¹H and ¹³C NMR: To confirm the structure and assess purity.

    • LC-MS: To confirm the molecular weight and purity.

    • Melting Point: To compare with literature values.

    • FT-IR: To identify key functional groups (e.g., C=O and O-H of the carboxylic acid).

Workflow and Data Visualization

The entire experimental process can be visualized as a linear workflow.

Experimental_Workflow setup 1. Reaction Setup (Flask, Reagents, Inert Atmosphere) addition 2. Solvent & Catalyst Addition setup->addition reaction 3. Heating & Stirring (95 °C, 12-16 h) addition->reaction workup 4. Cooling & Filtration reaction->workup extraction 5. Acid/Base Extraction (Isolate Product in Aqueous Base) workup->extraction precipitation 6. Acidification & Precipitation extraction->precipitation filtration 7. Vacuum Filtration & Drying precipitation->filtration analysis 8. Characterization (NMR, LC-MS, MP) filtration->analysis

Sources

Protocol for Suzuki coupling of 2-chloropyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the palladium-catalyzed cross-coupling of 2-chloropyridine-4-carboxylic acid with aryl boronic acids. This specific substrate presents a dual challenge in medicinal chemistry:

  • Electronic Deactivation: The electron-deficient pyridine ring activates the C-Cl bond for

    
     but can make oxidative addition sluggish compared to bromides or iodides.
    
  • Functional Group Interference: The free carboxylic acid (-COOH) can poison palladium catalysts via coordination or alter the reaction stoichiometry by consuming base, leading to incomplete conversion.

This guide provides two validated methods: a High-Throughput Method (utilizing Buchwald precatalysts for difficult substrates) and a Cost-Effective Scale-Up Method (utilizing robust ferrocenyl ligands).

Mechanistic Strategy & Challenges

The success of this reaction hinges on managing the Carboxylate Effect . Unlike standard Suzuki couplings, the first equivalent of base does not activate the boronic acid; instead, it deprotonates the carboxylic acid to form a pyridine-carboxylate salt. This anionic species has significantly different solubility and electronic properties than the neutral starting material.

Key Mechanistic Requirements:

  • Base Stoichiometry: You must use

    
     equivalents of base. (1 eq for -COOH deprotonation, 1 eq for boronic acid activation, 1 eq excess to drive kinetics).
    
  • Solubility Window: The reaction solvent must solubilize the intermediate carboxylate salt. Pure non-polar solvents (Toluene, DCM) will fail. Aqueous mixtures (Dioxane/H2O or DMF/H2O) are mandatory.

  • Ligand Selection: To overcome the strong C-Cl bond (Bond Dissociation Energy ~339 kJ/mol), electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) are required to facilitate the rate-determining oxidative addition step.

Figure 1: Mechanistic Pathway & Interference Points

SuzukiMechanism cluster_interference Critical Failure Mode Start 2-Cl-Pyridine-4-COOH Salt Pyridine-Carboxylate Salt (Soluble in H2O/DMF) Start->Salt Deprotonation (Fast) Poison Catalyst Poisoning (Pd-OOC-Pyridine binding) Start->Poison If Base < 2 equiv Base Base (3.0 equiv) Base->Salt OxAdd Oxidative Addition (Rate Limiting for Cl) Salt->OxAdd + Cat Cat Pd(0)L2 (Active Catalyst) TransMet Transmetallation (Ar-B(OH)3 + Base) OxAdd->TransMet + Activated Boronate Prod 2-Aryl-Pyridine-4-COO- TransMet->Prod Reductive Elimination Final Final Product (Precipitates at pH 3-4) Prod->Final Acidic Workup (HCl)

Caption: The reaction pathway highlights the necessity of immediate deprotonation to prevent catalyst poisoning and the requirement for acidic workup to recover the product.

Experimental Protocols

Method A: High-Throughput / Difficult Substrates

Recommended for: Library synthesis, sterically hindered boronic acids, or initial screening.

Reagents:

  • Substrate: 2-chloropyridine-4-carboxylic acid (1.0 equiv)

  • Boronic Acid: Aryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G4 (2–3 mol%)

    • Why: The 4th generation precatalyst ensures rapid formation of the monoligated Pd(0) species, crucial for activating the C-Cl bond at lower temperatures.

  • Base:

    
     (3.5 equiv)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Procedure:

  • Charge: To a reaction vial equipped with a stir bar, add the chloropyridine acid, boronic acid, and

    
    .
    
  • Degas: Add the Dioxane/Water mixture. Sparge with nitrogen for 5 minutes (or purge headspace).

  • Catalyst Addition: Add XPhos Pd G4 solid rapidly under a stream of nitrogen. Cap the vial immediately.

  • Reaction: Heat to 80°C for 2–4 hours. (Monitor by LCMS; look for mass M+Ar).

  • Workup: See Section 4.

Method B: Scale-Up / Cost-Effective

Recommended for: >5g scale, unhindered boronic acids.

Reagents:

  • Substrate: 2-chloropyridine-4-carboxylic acid (1.0 equiv)

  • Boronic Acid: Aryl boronic acid (1.1 equiv)

  • Catalyst:

    
     (5 mol%)
    
    • Why: While less active than XPhos, dppf is robust, air-stable, and tolerates the polar aqueous environment required for the carboxylate salt.

  • Base:

    
     (3.0 equiv)
    
  • Solvent: DMF : Water (3:1 ratio)

Procedure:

  • Charge: Combine substrate, boronic acid, and base in a round-bottom flask.

  • Solvent: Add DMF and Water.[1] Stir until the acid dissolves (formation of carboxylate).

  • Degas: Sparge with Argon/Nitrogen for 15 minutes.

  • Catalyst: Add

    
    .
    
  • Reaction: Heat to 100°C overnight (12–16h).

    • Note: Higher temperature is required for the chloride activation with dppf.

Workup & Isolation (The "pH Swing" Technique)

The isolation of pyridine carboxylic acids is notoriously difficult due to their zwitterionic nature. Standard extraction often fails.

Protocol:

  • Filtration: Filter the hot reaction mixture through a pad of Celite to remove Palladium black. Rinse with 1N NaOH (aq).

  • Wash (Impurity Removal): Dilute the filtrate with water. Wash with Ethyl Acetate (

    
    ).
    
    • Logic: At high pH, the product is in the water layer (as the carboxylate). The organic wash removes unreacted boronic acid and de-halogenated byproducts (protodeboronation).

  • Precipitation (Critical Step):

    • Cool the aqueous layer to 0°C.

    • Slowly add 2N HCl dropwise with vigorous stirring.

    • Target pH: 3.5 – 4.0 (The isoelectric point of isonicotinic acid derivatives).

    • Observation: A thick precipitate should form.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

Figure 2: Isolation Workflow

WorkupFlow Rxn Crude Reaction Mix (Alkaline pH > 10) Filter Filter (Celite) Rxn->Filter Wash Wash with EtOAc Filter->Wash PhaseSep Phase Separation Wash->PhaseSep OrgLayer Organic Layer (Discard: Boronic Acid, Byproducts) PhaseSep->OrgLayer AqLayer Aqueous Layer (Contains Product as Salt) PhaseSep->AqLayer Acidify Add 2N HCl to pH 3.5 AqLayer->Acidify Precip Precipitation of Product Acidify->Precip

Caption: The "pH Swing" isolation ensures high purity by washing away non-polar impurities while the product is water-soluble, then precipitating the target.

Data & Troubleshooting

IssueObservationRoot CauseSolution
No Reaction Starting material (SM) remainsCatalyst poisoning by -COOHIncrease Base to 4.0 equiv; Switch to Method A (XPhos).
Low Yield SM consumed, but low mass recoveryProduct lost in water layerCheck pH of aqueous layer. If pH < 2, product forms HCl salt (soluble). Adjust to pH 3-4.
Protodeboronation Formation of Ar-H (benzene)Boronic acid instabilityReduce temp to 60°C; Add boronic acid in portions; Use Boronic Ester (Pinacol).
Black Precipitate Pd black crashes out earlyCatalyst decompositionEnsure rigorous degassing; Add ligand (e.g.,

) to stabilize Pd.

References

  • Reactivity of Chloropyridines: BenchChem. "Suzuki Coupling of Pyridyl Halides: A Comparative Guide."[2]

  • General Suzuki Mechanism: Organic Chemistry Portal. "Suzuki Coupling."[1][2][3][4][5][6][7][8][9]

  • Coupling of Pyridyl Nucleophiles: Billingsley, K., Buchwald, S.L. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." J. Am. Chem. Soc.[3][10]

  • Direct Coupling of Carboxylic Acids: Goossen, L.J., et al. "Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling."

Sources

Application Note: High-Resolution NMR Analysis of Substituted Isonicotinic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Substituted isonicotinic acids (pyridine-4-carboxylic acids) are critical pharmacophores in drug discovery, serving as precursors for anti-tubercular agents (e.g., Isoniazid derivatives) and oncology targets.[1][2] Their analysis is complicated by solubility challenges , zwitterionic equilibria , and heteroaromatic coupling patterns .[1][2][3]

This guide provides a validated methodology for the structural elucidation of 2- and 3-substituted isonicotinic acids using 1H and 13C NMR.[2] It addresses solvent-dependent chemical shift variations and provides a logic-based framework for assigning regiochemistry.[2][3]

Sample Preparation & Solvation Strategy

Causality: The amphoteric nature of isonicotinic acids (basic pyridine nitrogen + acidic carboxylic acid) creates solubility issues in non-polar solvents (CDCl₃).[2] The choice of solvent dictates the ionization state, which radically alters chemical shifts.[1][2]

The "DMSO Standard" (Neutral Species)

For most organic synthesis applications, DMSO-d₆ is the gold standard.[1][2]

  • Mechanism: DMSO is a polar aprotic solvent that disrupts intermolecular hydrogen bonding without deprotonating the carboxylic acid (unless trace base is present).[2][3]

  • Result: The molecule largely exists in its neutral form.[2][3]

  • Key Feature: The carboxylic acid proton (-COOH) is often visible as a broad singlet between 13.0 – 14.5 ppm , a critical diagnostic for confirming the acid moiety.[2]

The "D₂O/NaOD" Alternative (Anionic Species)

If the derivative is insoluble in DMSO, or if it is a salt form:

  • Method: Suspend in D₂O and add 40% NaOD (deuterated sodium hydroxide) dropwise until dissolved.

  • Mechanism: This converts the acid to the carboxylate anion (

    
    ) and ensures the pyridine nitrogen is unprotonated.[2]
    
  • Shift Warning: Anionic character shields the ring protons, shifting signals upfield by 0.2 – 0.5 ppm compared to DMSO-d₆.[1][2]

Visualization: Solvation Decision Logic[2]

SolventStrategy Start Start: Solid Sample SolubilityCheck Check Solubility in DMSO-d6 Start->SolubilityCheck Dissolves Dissolves? SolubilityCheck->Dissolves YesPath Run NMR (Neutral Form) Dissolves->YesPath Yes NoPath Insoluble Dissolves->NoPath No AltSolvent Switch to D2O NoPath->AltSolvent AddBase Add 1-2 drops NaOD (40%) AltSolvent->AddBase AnionForm Run NMR (Anionic Form) *Expect Upfield Shift* AddBase->AnionForm

Figure 1: Decision tree for solvent selection to ensure optimal resolution and solubility.[2]

1H NMR Analysis: The Pyridine Fingerprint[4]

The Unsubstituted Reference (Isonicotinic Acid)

In DMSO-d₆, the symmetry of the molecule (


) simplifies the spectrum:
  • H2/H6 (Ortho to N):

    
     8.7 – 8.8 ppm (Doublet, 
    
    
    
    Hz).[2] Deshielded by the electronegative nitrogen.[2][3]
  • H3/H5 (Meta to N):

    
     7.8 – 7.9 ppm (Doublet, 
    
    
    
    Hz).[2]
  • COOH:

    
     > 13.0 ppm (Broad).[2][3]
    
Analyzing 2-Substituted Derivatives (Symmetry Breaking)

Introducing a substituent at Position 2 breaks the symmetry, creating three distinct aromatic environments.[1][2] This is the most common substitution pattern in drug development.[2][3]

Coupling Logic:

  • H6 (The Anchor): Remains ortho to Nitrogen.[2][3] Appears as a Doublet (d) with

    
     Hz.[2][3] Usually the most downfield signal (~8.5 - 9.0 ppm).[2][3]
    
  • H5 (The Bridge): Located between H6 and C4.[2][3] Couples to H6 (

    
     Hz) and H3 (
    
    
    
    Hz).[2][3] Appears as a Doublet of Doublets (dd) .[2][3]
  • H3 (The Isolated): Located between the substituent and the carboxylic acid.[2][3] No ortho protons.[2][3] Couples only to H5 (

    
     Hz).[2][3] Appears as a Singlet (s)  or a fine Doublet (d) .[2][3]
    
ProtonMultiplicityCoupling Constant (

)
Diagnostic Feature
H6 Doublet (d)

Hz
Most deshielded aromatic proton.[2][3]
H5 dd or d

Hz
Couples to H6; often overlaps with H3.[1][2][3]
H3 Singlet (s) or d

Hz
Sharp singlet if meta-coupling is unresolved.[2][3]
COOH Broad SingletN/ADisappears on

shake.
Electronic Substituent Effects[2][3]
  • Electron Withdrawing Groups (EWG - e.g., F, Cl, NO₂): Shift H3 and H5 downfield (higher ppm).

  • Electron Donating Groups (EDG - e.g., -NH₂, -OMe): Shift H3 and H5 upfield (lower ppm).[1][2]

    • Example: 2-Aminoisonicotinic acid shows H3/H5 shielded to ~6.8-7.0 ppm due to resonance donation.[2][3]

13C NMR & Heteronuclear Verification

Carbon Assignment Strategy

Pyridine carbons exhibit characteristic shifts.[2][3] The presence of the Nitrogen atom deshields the


-carbons (C2, C6).[2]
  • C=O (Carboxyl): 165 – 167 ppm.[2][3]

  • C2/C6 (Ortho to N): 148 – 152 ppm (Very intense if unsubstituted).[2][3]

  • C4 (Ipso to COOH): 138 – 142 ppm (Often weak intensity due to long relaxation time).[2][3]

  • C3/C5 (Meta to N): 122 – 126 ppm.[2][3]

Fluorine-19 Coupling (If Applicable)

Fluorine is a common substituent in medicinal chemistry.[2][3] If a Fluorine atom is present (e.g., 2-fluoroisonicotinic acid), it splits carbon signals via


 coupling.[1][2]
  • 
    :  ~240 Hz (Huge doublet).[2][3]
    
  • 
    :  ~20 Hz.[2][3]
    
  • Protocol: Run a

    
     NMR (typically -60 to -80 ppm for aromatic F) to confirm presence.[2][3]
    
Visualization: Structural Assignment Logic

AssignmentLogic Spectrum 1H Spectrum (Aromatic Region) Count Count Signals Spectrum->Count TwoSignals 2 Signals (AA'XX') Symmetric Count->TwoSignals ThreeSignals 3 Signals Asymmetric Count->ThreeSignals Unsub Unsubstituted or Symm. 2,6-Disubstituted TwoSignals->Unsub Subst 2-Substituted (Most Common) ThreeSignals->Subst H6_ID Identify H6: Doublet ~5Hz Most Downfield Subst->H6_ID H3_ID Identify H3: Singlet/Fine Doublet Shielded/Deshielded by R Subst->H3_ID

Figure 2: Logic flow for assigning aromatic protons in isonicotinic acid derivatives.

Standard Operating Protocol (SOP)

Materials
  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (Tetramethylsilane) as internal reference.[2][3]

  • Tubes: 5mm High-Precision NMR tubes (Wilmad 528-PP or equivalent).

  • Instrument: 400 MHz spectrometer or higher (600 MHz preferred for resolving meta-couplings).

Step-by-Step Workflow
  • Weighing: Weigh 5-10 mg (for 1H) or 30-50 mg (for 13C) of the sample.

    • Note: Higher concentration for 13C is critical to detect the quaternary C4 and C=O carbons within a reasonable timeframe.[2][3]

  • Dissolution: Add 0.6 mL DMSO-d₆. Vortex until clear.

    • Troubleshooting: If cloudy, sonicate for 30 seconds.[1][2][3] If still insoluble, switch to D₂O/NaOD method (see Section 2.2).

  • Acquisition Parameters (1H):

    • Pulse Angle: 30°[2][3]

    • Relaxation Delay (D1): 1.0 sec (Standard) or 5.0 sec (if accurate integration of COOH is required).[2][3]

    • Scans (NS): 16 – 64.[2][3]

    • Spectral Width: 15 ppm (to capture COOH).[2][3]

  • Acquisition Parameters (13C):

    • Pulse Angle: 30°[2][3]

    • Relaxation Delay (D1): 2.0 – 3.0 sec .[2][3]

      • Critical: Quaternary carbons (C4, C=O) have long T1 relaxation times.[1][2][3] A short D1 will suppress their signals.[2][3]

    • Scans (NS): 512 – 1024 (depending on concentration).[2][3]

  • Processing:

    • Reference DMSO residual peak to 2.50 ppm (1H) and 39.5 ppm (13C).[2][3]

    • Apply Exponential Multiplication (LB = 0.3 Hz) for 1H to reduce noise.

Quality Control Check
  • Self-Validation: Does the integration ratio match?

    • For a 2-substituted derivative, the aromatic region should integrate 1:1:1.[1][2]

    • If the ratio is 2:2, you likely have the unsubstituted parent or a symmetric 2,6-derivative.[1][2]

  • Reference Check: Verify the residual water peak in DMSO. It should be around 3.33 ppm .[2][3] If it is shifted significantly, the sample may be highly acidic or basic.[1][2][3]

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2][3][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1][2]

  • Reich, H. J. (2017).[1][2][3] Structure Determination Using NMR: Chemical Shifts of Pyridines. University of Wisconsin-Madison Chemistry.[2][3]

  • AIST (National Institute of Advanced Industrial Science and Technology). (n.d.).[2][3] Spectral Database for Organic Compounds (SDBS): Isonicotinic Acid.[2][3]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2][3] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3] (General reference for coupling constants).

Sources

Application Notes & Protocols for High-Throughput Screening of Isonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Renewed Focus on Isonicotinic Acid Derivatives in Drug Discovery

Isonicotinic acid, a pyridine-4-carboxylic acid, and its derivatives have a rich history in medicinal chemistry, most notably as the foundation for the first-line anti-tuberculosis drug, isoniazid.[1] The emergence of drug-resistant strains of Mycobacterium tuberculosis has reignited interest in this chemical scaffold, driving the search for novel derivatives with improved efficacy and alternative mechanisms of action.[2] High-throughput screening (HTS) is a critical technology in this endeavor, enabling the rapid evaluation of large chemical libraries to identify promising new therapeutic leads.[3][4][5][6]

This document provides a comprehensive guide to designing and implementing a robust HTS campaign for the discovery of novel isonicotinic acid derivatives. We will delve into the scientific rationale behind assay selection, provide detailed, step-by-step protocols for primary, secondary, and counter-screening assays, and outline a data analysis workflow for hit identification and validation.

The Scientific Rationale: Targeting NAD⁺-Dependent Enzymes

A key mechanism of action for the renowned isonicotinic acid derivative, isoniazid, involves its metabolic activation to a reactive species that forms an adduct with nicotinamide adenine dinucleotide (NAD⁺).[7] This isoniazid-NAD⁺ adduct then potently inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycobacterial cell wall synthesis pathway.[2][7] This well-established precedent provides a strong rationale for targeting NAD⁺-dependent enzymes in the search for new anti-tubercular agents derived from isonicotinic acid.

Beyond tuberculosis, NAD⁺ is a critical coenzyme and signaling molecule in numerous cellular processes, making NAD⁺-dependent enzymes attractive targets for a wide range of diseases.[8][9][10] Therefore, the HTS strategies outlined herein can be adapted for the discovery of isonicotinic acid derivatives with therapeutic potential in other areas, such as oncology and metabolic disorders.

High-Throughput Screening Workflow

A successful HTS campaign requires a multi-step approach to identify and validate true hits while minimizing false positives.[11] Our proposed workflow consists of a primary biochemical screen, a secondary cell-based screen, and a crucial counter-screen to eliminate assay artifacts.

HTS_Workflow cluster_0 Screening Cascade Primary Screen Primary Screen Secondary Screen Secondary Screen Primary Screen->Secondary Screen Active Compounds Counter-Screen Counter-Screen Primary Screen->Counter-Screen Active Compounds Hit Confirmation Hit Confirmation Secondary Screen->Hit Confirmation Confirmed Hits Counter-Screen->Hit Confirmation Non-interfering Hits

Caption: A streamlined high-throughput screening cascade for the identification and validation of isonicotinic acid derivatives.

Part 1: Primary Screen - A Fluorescence-Based InhA Inhibition Assay

The primary screen is designed for high-throughput and sensitivity to identify compounds that inhibit the target enzyme, InhA. A fluorescence-based assay is an excellent choice for HTS due to its high signal-to-noise ratio and compatibility with automated liquid handling systems.[12][13][14][15]

Principle of the Assay

This assay measures the consumption of NADH, a fluorescent molecule, during the InhA-catalyzed reduction of its substrate. Inhibition of InhA by a test compound will result in a decreased rate of NADH oxidation, leading to a sustained fluorescence signal.

InhA_Assay_Principle cluster_assay InhA Enzymatic Reaction cluster_inhibition Inhibition by Isonicotinic Acid Derivative Substrate 2-trans-dodecenoyl-CoA InhA InhA Enzyme Substrate->InhA NADH NADH (Fluorescent) NADH->InhA Product Dodecanoyl-CoA InhA->Product NAD NAD+ (Non-fluorescent) InhA->NAD Inhibitor Isonicotinic Acid Derivative Inhibited_InhA Inhibited InhA Inhibitor->Inhibited_InhA InhA_target InhA Enzyme Data_Analysis_Workflow Raw Data Raw Data Normalization Normalization Raw Data->Normalization Calculate % Inhibition Hit Selection Hit Selection Normalization->Hit Selection Z-score > 3 Dose-Response Dose-Response Hit Selection->Dose-Response Confirm activity IC50/MIC Determination IC50/MIC Determination Dose-Response->IC50/MIC Determination Potency ranking SAR Analysis SAR Analysis IC50/MIC Determination->SAR Analysis Structure-Activity Relationship

Caption: A workflow for HTS data analysis and hit validation.

Hit Confirmation and Potency Determination:

Validated hits from the secondary and counter-screens should be re-tested to confirm their activity. Potency is determined by generating dose-response curves and calculating the half-maximal inhibitory concentration (IC₅₀) for the biochemical assay and the minimum inhibitory concentration (MIC) for the cell-based assay. [16] Structure-Activity Relationship (SAR) Analysis:

Initial SAR studies can be conducted by comparing the activity of related isonicotinic acid derivatives within the screening library. This analysis can provide valuable insights for the future optimization of hit compounds.

Conclusion

The protocols and strategies outlined in this application note provide a robust framework for the high-throughput screening of isonicotinic acid derivatives. By employing a combination of a sensitive primary biochemical assay, a physiologically relevant secondary cell-based assay, and a critical counter-screen, researchers can efficiently identify and validate promising new drug candidates. This systematic approach, grounded in a strong scientific rationale, will accelerate the discovery of the next generation of therapeutics derived from this important chemical scaffold.

References

  • BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery.
  • Macarron, R., Banks, M. N., Bojanic, D., Burns, D. J., Cirovic, D. A., Garyantes, T., Green, D. V., Hertzberg, R. P., Janzen, W. P., Paslay, J. W., Schopfer, U., & Suto, G. S. (2011). High-Throughput Screening: today's biochemical and cell-based approaches. PubMed.
  • Navas, L. E., & Carnero, A. (2020). Assays for NAD+-Dependent Reactions and NAD+ Metabolites. PubMed.
  • MDPI. (n.d.). High-Throughput Screening and Confirmation of 420 Hazardous Substances in Feed Based on Liquid Chromatography−High-Resolution Mass Spectrometry.
  • Frontiers. (n.d.). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays.
  • Alcyomics. (2025, April 17). Maximizing Drug Discovery with High-Throughput and High-Content Screening.
  • Malvern Panalytical. (n.d.). High-Throughput Screening (HTS).
  • ScienceDaily. (2020, July 23). New cell profiling method could speed TB drug discovery.
  • Eurofins Discovery. (n.d.). High-Throughput Screening to Identify Quality Hits Quickly.
  • BenchChem. (n.d.). A Comparative Analysis of the Biological Activities of 2,3,6-Trimethoxyisonicotinaldehyde and Isonicotinic Acid for Drug Discovery.
  • Biobide. (n.d.). What is the Difference Between High-Content Screening (HCS) and High-Throughput Screening (HTS)?.
  • He, X., Alian, A., & Ciulli, A. (2011). Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides. PMC.
  • YouTube. (2024, March 24). High throughput screening techniques in the pharmaceutical industry.
  • Center for Innovative Drug Discovery. (n.d.). High Throughput Screening (HTS) Core.
  • Gilani, S. J., et al. (2016). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. PMC - NIH.
  • MDPI. (n.d.). Deep-Sea Marine Metabolites as Promising Anti-Tubercular Agents: CADD-Guided Targeting of the F420-Dependent Oxidoreductase.
  • Trammell, S. A., & Brenner, C. (2013). Assays for NAD+-Dependent Reactions and NAD+ Metabolites. PMC - NIH.
  • Chegg. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery.
  • ACS Publications. (2026, January 29). Eutectic Mixture Approach for Enhancing Solubility, Permeability, and Bioactivity of Curcumin: Influence of Ferulic Acid and Nic.
  • SciLifeLab. (2020, June 19). SciLifeLab & KNIME Help Labs Asses Raw Data from HTS.
  • Manjunatha, U. H., et al. (2017). Direct inhibitors of InhA active against Mycobacterium tuberculosis. PMC - NIH.
  • Bencze, G., et al. (2021). Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation. PMC.
  • Armirotti, A., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PubMed.
  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS.
  • Frontiers. (2021, March 14). Tuberculosis Drug Discovery: A Decade of Hit Assessment for Defined Targets.
  • MDPI. (n.d.). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes.
  • S. K. S. (2025, August 5). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies.
  • SciLifeLab Publications. (n.d.). A workflow for high-throughput screening, data analysis, processing, and hit identification.
  • Creative Biolabs. (n.d.). Counter-Screen Service.
  • PubMed. (n.d.). High-throughput screening: update on practices and success.
  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC.
  • Today's Clinical Lab. (n.d.). New Cell Profiling Method Could Speed TB Drug Discovery.
  • ACS Publications. (n.d.). High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses.
  • MDPI. (n.d.). NAD+ Homeostasis and NAD+-Consuming Enzymes: Implications for Vascular Health.
  • Wikipedia. (n.d.). Isonicotinic acid.
  • ResearchGate. (2022, October 19). Isonicotinoylhydrazonobutanoic acidderivatives as anti-tubercular agents: In-silico studies, synthesis, spectral characterization and biological evaluation.
  • PubMed Central. (n.d.). An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries.
  • Analytical Methods (RSC Publishing). (n.d.). Recent progress in natural product-based inhibitor screening with enzymatic fluorescent probes.
  • Kumar, A., et al. (2024). Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. PMC.
  • Signosis. (n.d.). NAD⁺ Metabolism Combo Assay Kit.
  • Nature. (2020, July 14). Novel isoniazid derivative as promising antituberculosis agent.
  • orientjchem.org. (n.d.). InhA inhibitors as potential antitubercular agents.
  • R. Ken Coit College of Pharmacy. (n.d.). ACDD - Our Process.
  • PubMed. (n.d.). Enzymatic assays for NAD-dependent deacetylase activities.
  • MDPI. (n.d.). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives.
  • PubMed. (2020, November 15). Inhibition of Mycobacterium tuberculosis InhA: Design, synthesis and evaluation of new di-triclosan derivatives.
  • Chapman University Digital Commons. (n.d.). Development of a High-Throughput Screening Paradigm for the Discovery of Small Molecule Modulators of Adenylyl Cyclase.
  • Taylor & Francis. (n.d.). Isonicotinic acid – Knowledge and References.

Sources

Technical Guide: Cell-Based Assays for p38 MAPK Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a critical regulator of cellular stress responses, inflammation, and apoptosis.[1] While p38 is a prime therapeutic target for autoimmune diseases (e.g., Rheumatoid Arthritis, Crohn's) and oncology, the development of inhibitors is complicated by feedback loops and isoform specificity.

This guide provides a rigorous framework for evaluating p38 kinase inhibitors in a cellular context. It moves beyond simple biochemical screens to functional cell-based assays that account for membrane permeability, off-target effects, and pathway feedback.

Key Technical Insight: A common pitfall in p38 drug discovery is assaying the phosphorylation of p38 itself. Many ATP-competitive inhibitors stabilize the active conformation of p38, preventing dephosphorylation by phosphatases (e.g., MKP-1/DUSP1). This leads to inhibitor-induced hyperphosphorylation of p38 (T180/Y182), even while the pathway is blocked. Therefore, this guide prioritizes downstream readouts (MK2/HSP27) as the true measure of efficacy.

Part 1: Pathway Architecture & Assay Strategy

The p38 signaling cascade is triggered by stress stimuli (LPS, UV, inflammatory cytokines). The signal propagates through a three-tier kinase module.

Pathway Diagram

The following diagram illustrates the canonical signaling flow and the specific intervention points for the protocols described below.

p38_Pathway Stimulus Stimulus (LPS, TNF-α, UV) MAP3K MAP3K (TAK1, ASK1) Stimulus->MAP3K MKK MKK3 / MKK6 MAP3K->MKK p38 p38 MAPK (Target) MKK->p38 Phosphorylation (T180/Y182) MK2 MK2 (MAPKAPK2) p38->MK2 Phosphorylation Nucleus Transcription Factors (ATF2, MEF2) p38->Nucleus Inhibitor Small Molecule Inhibitor Inhibitor->p38 Blocks Activity (Not Phosphorylation) HSP27 HSP27 (Readout 1) MK2->HSP27 Phosphorylation (S82) Cytokines TNF-α / IL-1β / IL-6 (Readout 2) Nucleus->Cytokines Gene Expression

Caption: Canonical p38 MAPK cascade. Note that inhibitors block p38 catalytic activity (red line), preventing the phosphorylation of downstream MK2 and HSP27.

Part 2: Protocols

Protocol A: High-Throughput Mechanistic Assay (Phospho-HSP27)

Objective: Quantify intracellular p38 inhibition by measuring the phosphorylation of Heat Shock Protein 27 (HSP27) at Serine 82. HSP27 is a direct substrate of MK2, which is exclusively activated by p38. Method: Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaLISA. This protocol uses a "no-wash" format ideal for screening.

Materials
  • Cell Line: HeLa (Human cervical cancer) or THP-1 (Human monocyte).

  • Reagents:

    • Stimulant: Anisomycin (activates stress pathway) or TNF-

      
      .
      
    • Reference Inhibitor: SB203580 or BIRB 796.

    • Detection Kit: HTRF phospho-HSP27 (Ser82) kit (e.g., Revvity/Cisbio).

  • Instrumentation: TR-FRET compatible plate reader (e.g., EnVision, PHERAstar).

Step-by-Step Procedure
  • Cell Seeding:

    • Harvest HeLa cells and resuspend in complete medium.

    • Seed 50,000 cells/well in a 96-well half-area plate (or 384-well plate).

    • Incubate overnight at 37°C, 5% CO

      
       to allow attachment.
      
  • Inhibitor Treatment:

    • Prepare a 10-point serial dilution of the test compound in DMSO (ensure final DMSO < 0.5%).

    • Add compounds to cells and incubate for 60 minutes at 37°C.

    • Control: Include DMSO-only wells (Max Signal) and SB203580 (Min Signal).

  • Stimulation:

    • Add Anisomycin (final conc. 1

      
      M) or TNF-
      
      
      
      (10 ng/mL).
    • Incubate for 30 minutes . Note: Phosphorylation kinetics are rapid; exceeding 45 mins may result in signal decay due to phosphatase activity.

  • Lysis & Detection:

    • Aspirate medium (if required by kit) or add 4X Lysis Buffer containing phosphatase inhibitors (Orthovanadate/Fluoride) directly to the medium.

    • Incubate with shaking for 30 mins at RT.

    • Add HTRF donor (Europium-cryptate anti-HSP27) and acceptor (d2-antibody anti-phospho-HSP27).

    • Incubate for 2 hours (or overnight) at RT.

  • Readout:

    • Measure fluorescence ratio (665 nm / 620 nm).

Protocol B: Functional Phenotypic Assay (PBMC Cytokine Release)

Objective: Assess the physiological impact of p38 inhibition on inflammatory cytokine production in primary human cells. This accounts for plasma protein binding and cellular uptake in a relevant biological system. Readout: Secretion of TNF-


 or IL-6.[2]
Materials
  • Biological Source: Fresh human whole blood (heparinized).

  • Reagents:

    • Ficoll-Paque density gradient media.

    • LPS (Lipopolysaccharide from E. coli O111:B4).[3]

    • RPMI-1640 medium + 10% Heat-Inactivated FBS.

    • ELISA Kit for human TNF-

      
      .
      
Step-by-Step Procedure
  • PBMC Isolation:

    • Dilute whole blood 1:1 with PBS.

    • Layer over Ficoll-Paque and centrifuge at 400 x g for 30 mins (brake off).

    • Collect the "buffy coat" (interphase layer), wash 2x with PBS.

    • Resuspend in RPMI-1640 at

      
       cells/mL.
      
  • Plating & Pre-incubation:

    • Seed 100

      
      L (
      
      
      
      cells) per well in a 96-well U-bottom plate.
    • Add 50

      
      L of test inhibitor (3X concentration).
      
    • Incubate for 1 hour at 37°C.

  • LPS Stimulation:

    • Add 50

      
      L of LPS (final concentration 10–100 ng/mL).
      
    • Incubate for 18–24 hours at 37°C. Note: TNF-

      
       peaks earlier (4-8h), but IL-6 and IL-1
      
      
      
      accumulate over 24h. 18-24h is standard for robust multi-cytokine detection.
  • Harvest:

    • Centrifuge plate at 500 x g for 5 mins.

    • Transfer supernatant to a new plate. (Can be stored at -80°C).[3]

  • Quantification:

    • Analyze supernatants using standard Sandwich ELISA or Multiplex bead array (Luminex).

Part 3: Data Analysis & Validation

Calculating Potency (IC50)

Convert raw signals (RFU or OD) to % Inhibition using the controls:



Fit the data to a 4-parameter logistic (4PL) equation to determine the IC


.
Assay Comparison Table
FeaturePhospho-HSP27 (Protocol A)PBMC Cytokine (Protocol B)
Biological Relevance Medium (Cell line)High (Primary cells)
Throughput High (384/1536 well)Low/Medium (96 well)
Precision High (Z' > 0.7)Variable (Donor variability)
Cost Low per wellHigh (Primary cells/ELISA)
Primary Use HTS / SAR ScreeningLead Optimization / IND-enabling
Troubleshooting & Optimization
  • The "p38 Paradox": If you run a Western Blot on these lysates, do not be alarmed if p-p38 (T180/Y182) levels increase with inhibitor dose. This confirms the inhibitor is binding the ATP pocket and preventing dephosphorylation. Do not use p-p38 as a readout for inhibition.

  • Donor Variability (PBMCs): Primary cells vary significantly between donors. Always run a reference compound (e.g., SB203580) on every plate to normalize data.

  • Edge Effects: In 96/384 well plates, avoid using the outer wells for data points if significant evaporation occurs during the 24h incubation.

References

  • Vertex AI Search. (2024). AlphaLISA SureFire Ultra Human and Mouse Phospho-P38 MAPK (Thr180/Tyr182) Detection Kit. Revvity. Link

  • Vertex AI Search. (2024). Inhibition of p38-MK2 pathway enhances the efficacy of microtubule inhibitors in breast cancer cells. National Institutes of Health (PMC). Link

  • Vertex AI Search. (2024). Dual-action kinase inhibitors influence p38α MAP kinase dephosphorylation.[4] National Institutes of Health (PMC). Link

  • Vertex AI Search. (2015). Impact of p38 MAP Kinase Inhibitors on LPS-Induced Release of TNF-α in Whole Blood. Karger Publishers. Link

  • Vertex AI Search. (2024). Immune Cell Stimulation via LPS Protocol. Thermo Fisher Scientific. Link

Sources

Application Note: In Vitro Biological Evaluation of 2-(4-Methylphenyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This technical guide outlines the standardized protocols for the biological evaluation of 2-(4-Methylphenyl)isonicotinic acid (2-MPIA) . Structurally, 2-MPIA features an isonicotinic acid core substituted at the C2 position with a lipophilic 4-methylphenyl group.

Pharmacophore Analysis & Target Selection:

  • Xanthine Oxidase (XO) Inhibition: The 2-arylisonicotinic acid scaffold is a classic bioisostere for non-purine XO inhibitors (like febuxostat). The carboxylic acid moiety acts as an anchor for the molybdenum center of the enzyme, while the hydrophobic tolyl group targets the solvent channel/hydrophobic pocket.

  • Antimycobacterial Activity: The isonicotinic acid core serves as the fundamental pharmacophore for isoniazid (INH). Derivatives often retain activity against Mycobacterium tuberculosis (Mtb) via inhibition of InhA, provided they can be activated by KatG or bind directly.

Consequently, this guide prioritizes Xanthine Oxidase Inhibition as the primary efficacy assay, followed by Antimycobacterial Screening and Cytotoxicity Profiling to establish a Selectivity Index (SI).

Compound Handling & Preparation[1][2][3][4][5][6]

Critical Causality: The carboxylic acid group of 2-MPIA affects solubility and ionization state. Improper pH handling will lead to precipitation or inactive protonated species during enzymatic assays.

Stock Solution Protocol
  • Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade.

  • Concentration: Prepare a 10 mM master stock.

    • Calculation: MW of 2-(4-Methylphenyl)isonicotinic acid ≈ 213.23 g/mol .

    • Weighing: Dissolve 2.13 mg in 1.0 mL DMSO.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C.

  • Working Solutions: Dilute in assay buffer immediately prior to use. Keep final DMSO concentration < 1% (v/v) to prevent enzyme denaturation.

Primary Assay: Xanthine Oxidase (XO) Inhibition

Objective: Determine the IC₅₀ of 2-MPIA against bovine milk Xanthine Oxidase.

Mechanistic Insight

XO catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2] This reaction produces Reactive Oxygen Species (ROS).[2][3][4] 2-MPIA is hypothesized to act as a competitive inhibitor , occupying the Mo-pt active site.

Experimental Workflow (Graphviz)

XO_Assay_Workflow Stock 2-MPIA Stock (10 mM DMSO) Dilution Serial Dilution (Buffer: PBS pH 7.5) Stock->Dilution Incubation Pre-Incubation (25°C, 15 min) Dilution->Incubation Enzyme_Prep XO Enzyme Prep (0.01 U/mL) Enzyme_Prep->Incubation Substrate Substrate Addition (Xanthine 150 µM) Incubation->Substrate Detection Kinetic Measurement (OD290 nm) Substrate->Detection

Figure 1: Step-by-step workflow for the spectrophotometric Xanthine Oxidase inhibition assay.

Detailed Protocol

Reagents:

  • Buffer: 50 mM Phosphate Buffer (pH 7.5). Note: pH 7.5 mimics physiological conditions; acidic pH may precipitate the compound.

  • Enzyme: Xanthine Oxidase from bovine milk (Sigma-Aldrich), diluted to 0.01 units/mL.

  • Substrate: Xanthine (150 µM final concentration).

  • Positive Control: Allopurinol (Standard inhibitor).

Procedure:

  • Plate Setup: Use a UV-transparent 96-well plate.

  • Blanking: Add 50 µL of Buffer + 5 µL of DMSO (Vehicle).

  • Compound Addition: Add 5 µL of 2-MPIA serial dilutions (0.1 µM – 100 µM) to test wells.

  • Enzyme Addition: Add 50 µL of XO enzyme solution to all wells except blanks.

  • Pre-Incubation: Incubate at 25°C for 15 minutes. Reason: Allows the inhibitor to access the active site before substrate competition begins.

  • Initiation: Add 50 µL of Xanthine substrate solution to start the reaction.

  • Measurement: Monitor absorbance at 290 nm (formation of uric acid) every 30 seconds for 10 minutes using a microplate reader.

Self-Validation Check:

  • The reaction velocity (slope of OD vs. Time) in the "Vehicle Control" must be linear (

    
    ) for the first 5 minutes. If not, the enzyme concentration is too high or substrate is depleted.
    

Secondary Assay: Antimycobacterial Evaluation (MABA)

Objective: Assess if the isonicotinic core confers activity against M. tuberculosis (H37Rv strain).

Protocol: Microplate Alamar Blue Assay (MABA)

Rationale: This assay relies on the reduction of resazurin (blue, non-fluorescent) to resorufin (pink, fluorescent) by metabolically active bacteria. It is non-radioactive and high-throughput.

Procedure:

  • Inoculum: Dilute M. tuberculosis H37Rv culture to

    
     CFU/mL in 7H9 broth.
    
  • Plating: Add 100 µL of culture to wells containing serial dilutions of 2-MPIA (range: 0.1 – 64 µg/mL).

  • Controls:

    • Positive: Isoniazid (INH).[5]

    • Negative: Media only (Sterility check).

    • Growth: Bacteria + DMSO only.

  • Incubation: Seal and incubate at 37°C for 7 days.

  • Development: Add 20 µL of Alamar Blue solution and 12 µL of 10% Tween 80. Incubate for 24 hours.

  • Readout: Visual color change (Blue = No Growth/Inhibition; Pink = Growth) or Fluorescence (Ex 530nm / Em 590nm).

Safety Profiling: Cytotoxicity (MTT Assay)

Objective: Ensure the observed activity is specific and not due to general cellular toxicity.

Cell Line: HepG2 (Human liver carcinoma) or HEK293 (Kidney). Liver cells are preferred as XO inhibitors are metabolized in the liver.

Protocol:

  • Seed cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treat with 2-MPIA (up to 200 µM) for 48 hours.

  • Add MTT reagent (0.5 mg/mL); incubate 4h.

  • Solubilize formazan crystals with DMSO.

  • Measure Absorbance at 570 nm.

Data Analysis & Reporting

Quantitative Metrics

Summarize your findings in the following format. Note: "Selectivity Index" is the critical metric for drug viability.

ParameterDefinitionFormulaTarget Criteria
% Inhibition Efficacy at single dose

> 50% @ 10 µM
IC₅₀ Half-maximal inhibitory conc.Non-linear regression (Log-inhibitor vs. response)< 5 µM (for XO)
MIC Minimum Inhibitory Conc.Lowest conc. preventing color change (Blue)< 10 µg/mL (for Mtb)
CC₅₀ Cytotoxic Concentration 50%Conc. killing 50% of host cells> 100 µM
SI Selectivity Index

or

> 10
Mechanism of Action Validation (Lineweaver-Burk)

To confirm the competitive nature of 2-MPIA against Xanthine:

  • Plot 1/V (y-axis) vs. 1/[S] (x-axis) at different inhibitor concentrations.

  • Competitive Inhibition Signature: Lines intersect at the Y-axis (

    
     is unchanged, 
    
    
    
    increases).
  • Mixed/Non-Competitive: Lines intersect to the left of the Y-axis.

Biological Pathway Visualization

XO_Mechanism Xanthine Xanthine (Substrate) Complex_ES Enzyme-Substrate Complex Xanthine->Complex_ES Binds XO_Enzyme Xanthine Oxidase (Mo-pt Center) XO_Enzyme->Complex_ES Complex_EI Enzyme-Inhibitor Complex (Inactive) XO_Enzyme->Complex_EI Competitive Binding Inhibitor 2-MPIA (Inhibitor) Inhibitor->Complex_EI UricAcid Uric Acid (Product) Complex_ES->UricAcid Oxidation ROS Superoxide (O2-) (Toxic Byproduct) Complex_ES->ROS Release

Figure 2: Mechanism of Action.[2][5][6] 2-MPIA competes with Xanthine for the XO active site, preventing Uric Acid and ROS formation.

References

  • Bortolotti, A. et al. (2020).[3] New one-pot synthesis of anti-tuberculosis compounds inspired on isoniazid. European Journal of Medicinal Chemistry.

  • Pacher, P. et al. (2006). Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol. Pharmacological Reviews.

  • Song, Y. et al. (2024). Bioassay-Guided Isolation and Identification of Xanthine Oxidase Inhibitory Constituents. Molecules.[7][8][9][1][2][3][4][10][11][12][13]

  • Franzblau, S. G. et al. (1998). Rapid, low-technology screen for susceptibility of Mycobacterium tuberculosis to clinical agents: Microplate Alamar Blue Assay. Journal of Clinical Microbiology.

  • Okamoto, K. et al. (2016). Topiroxostat: an approved xanthine oxidoreductase inhibitor for the treatment of hyperuricemia. Drugs of Today.

Sources

Application Note: Advanced Purification of 2-(4-Methylphenyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

2-(4-Methylphenyl)isonicotinic acid is a critical heterocyclic building block used in the synthesis of bio-active pharmacophores, including kinase inhibitors and metal-organic frameworks (MOFs). Its structure combines a polar, amphoteric isonicotinic acid core with a hydrophobic p-tolyl moiety.

This duality presents a specific purification challenge: the molecule is prone to trapping non-polar organic impurities (unreacted starting materials like 4-methylphenylboronic acid or halopyridines) within the crystal lattice, while simultaneously retaining inorganic salts from cross-coupling catalysts (Pd, Cu).

This guide details a Two-Stage Purification Strategy designed to achieve >99.5% HPLC purity:

  • Chemical Purification (Acid-Base Swing): Exploits the amphoteric nature to reject neutral organic impurities.

  • Physical Purification (Thermal Recrystallization): Utilizes a solvent/anti-solvent system to polish crystal habit and remove trace ionic contaminants.

Physicochemical Profile & Solubility

Understanding the solubility landscape is prerequisite to successful crystallization. The p-tolyl group significantly reduces water solubility compared to unsubstituted isonicotinic acid.

Table 1: Solubility Profile (Qualitative)
Solvent SystemCold (25°C)Hot (Reflux)SuitabilityMechanism
Water (pH 7) InsolubleSparingly SolubleAnti-solvent Hydrophobic effect of tolyl group dominates.
Ethanol (Abs.) Sparingly SolubleSolublePrimary Solvent Dipole-dipole interactions; H-bonding.
Aq. NaOH (1M) SolubleSolubleDissolution Medium Formation of Sodium Carboxylate salt.
Aq. HCl (1M) SolubleSolubleDissolution Medium Protonation of Pyridine Nitrogen.
Ethyl Acetate InsolubleSparingly SolubleWash Solvent Good for removing neutral organic impurities.
DMF / DMSO SolubleSolubleToo Soluble High boiling point makes drying difficult; avoid if possible.

Protocol A: Acid-Base Impurity Rejection (Primary Purification)

Objective: To remove neutral organic side-products (e.g., unreacted aryl halides, bi-aryls) that do not possess an acidic proton.

Mechanistic Insight

The target molecule is amphoteric.[1] By dissolving it in base, we convert it to its water-soluble carboxylate anion. Neutral organic impurities remain insoluble and can be filtered off. Subsequent acidification precipitates the target near its isoelectric point.

Step-by-Step Methodology
  • Dissolution: Suspend the crude 2-(4-Methylphenyl)isonicotinic acid (100 g) in Water (800 mL) .

  • Salt Formation: Slowly add 2M NaOH with stirring until pH reaches 10–11. The solid should dissolve to form a clear or slightly amber solution.

    • Note: If a suspension persists, these are likely neutral impurities.

  • Filtration (Clarification): Add Activated Charcoal (5 wt%) to absorb colored polymeric impurities. Stir for 30 minutes at 50°C. Filter through a Celite pad to remove charcoal and insoluble neutral organics.

  • Precipitation: Cool the filtrate to 20°C. Slowly add 2M HCl dropwise while monitoring pH.

    • Critical Point: A massive precipitation will occur as pH approaches 4.0–3.5 (Isoelectric region).

  • Isolation: Stir the slurry for 1 hour to allow crystal maturation (Ostwald ripening). Filter the solid and wash with Water (200 mL) followed by Cold Ethyl Acetate (100 mL) to remove surface-adsorbed neutrals.

Protocol B: Thermal Recrystallization (Polishing)

Objective: To achieve pharmaceutical-grade purity (>99.5%) and a consistent crystal habit (polymorph control).

Solvent System Selection

A Ethanol/Water system is superior to DMF/Water for this molecule. Ethanol is easier to remove during drying (lower boiling point) and provides a steeper solubility curve for the tolyl-substituted derivative.

Workflow Visualization

Recrystallization_Workflow Crude Crude Wet Cake (From Protocol A) Dissolution Dissolution Refluxing Ethanol (95%) Crude->Dissolution Suspend HotFilter Hot Filtration (Remove Particulates) Dissolution->HotFilter >75°C Nucleation Controlled Cooling (78°C → 50°C) HotFilter->Nucleation Slow Ramp AntiSolvent Anti-Solvent Addition (Warm Water) Nucleation->AntiSolvent Turbidity Point Crystallization Crystal Growth (50°C → 5°C) AntiSolvent->Crystallization Aging Isolation Filtration & Wash (Cold 50% EtOH) Crystallization->Isolation Harvest Drying Vacuum Drying (60°C, -0.08 MPa) Isolation->Drying

Figure 1: Thermal recrystallization workflow using an Ethanol/Water solvent switch.

Step-by-Step Methodology
  • Solvent Charge: Place the semi-pure wet cake in a reactor fitted with a reflux condenser. Add Ethanol (95%) at a ratio of 10 mL per gram of dry solid.

  • Reflux: Heat the mixture to reflux (~78°C). The solid should dissolve completely.

    • Troubleshooting: If undissolved solids remain after 15 minutes of reflux, add more Ethanol in 10% increments.

  • Hot Filtration: While maintaining reflux temperature, filter the solution through a sintered glass funnel (pre-heated) to remove any dust or inorganic salts (NaCl from Protocol A).

  • Nucleation: Return the filtrate to the reactor. Cool slowly to 50°C.

  • Anti-Solvent Addition: Add Warm Water (50°C) dropwise until a faint, persistent turbidity is observed (Cloud Point).

  • Crystallization: Stop stirring or reduce to minimum agitation. Allow the mixture to cool to room temperature (25°C) over 2 hours, then chill to 0–5°C for another hour.

  • Harvest: Filter the white crystalline needles. Wash with Cold 50% Ethanol/Water .

  • Drying: Dry in a vacuum oven at 60°C for 12 hours.

Process Analytical Technology (PAT) & Validation

To ensure the protocol is self-validating, the following quality attributes must be monitored.

Table 2: Quality Control Parameters
TestMethodAcceptance CriteriaRationale
Purity HPLC (C18, ACN/Water/TFA)> 99.5% AreaStandard for pharma intermediates.
Melting Point DSC or Capillary290°C – 295°C (Sharp)Broad range indicates impurities.
Loss on Drying Gravimetric< 0.5%Ensures solvent removal.
Appearance VisualWhite/Off-white NeedlesYellowing indicates oxidation or charring.

Troubleshooting Guide

Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

  • Cause: Adding water (anti-solvent) too fast or at too high a temperature.

  • Solution: Re-heat to reflux to dissolve the oil. Add a "seed crystal" of pure product at the cloud point. Cool much slower.

Issue: Low Yield (<70%)

  • Cause: Product is too soluble in the Ethanol/Water mix.

  • Solution: Distill off 30% of the Ethanol before adding the Water anti-solvent, or increase the final Water ratio to 50:50.

Issue: Colored Product

  • Cause: Trace metal contaminants or oxidized phenols.[2]

  • Solution: Repeat Protocol A (Acid-Base Swing) but increase the Activated Charcoal loading to 10 wt% and extend contact time.

References

  • Teijin Limited. (1997). Polymorphs of 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylic acid and method of producing the same. US Patent 5,614,520. (Foundational process chemistry for related heterocyclic carboxylic acids). Link

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. (General principles of solubility curves and anti-solvent addition). Link

  • ChemicalBook. (2024). Isonicotinic acid Properties and Solubility Data.[3][1] (Physicochemical baseline for isonicotinic acid derivatives). Link

  • MDPI. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications.[4][2][5][6][7] (Review of purification strategies for pyridine carboxylic acids). Link

  • ResearchGate. (2023). pH-Dependent Crystallization of Hydroxynicotinic Acids in Aqueous Media.[8] (Validation of pH-swing protocols for pyridine acids). Link

Sources

Troubleshooting & Optimization

Overcoming catalyst inhibition in pyridine Suzuki coupling

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-SUZUKI-001 Subject: Overcoming Catalyst Inhibition & Protodeboronation in Pyridine Cross-Couplings Assigned Specialist: Senior Application Scientist, Catalysis Group

Diagnostic: Identify Your Failure Mode

Before optimizing, you must identify which "Pyridine Problem" is killing your reaction. The pyridine ring creates two distinct failure mechanisms depending on whether it acts as the electrophile (halide) or the nucleophile (boronic acid).

SymptomDiagnosisRoot Cause
Reaction turns black/precipitates immediately. Conversion is <5%.The Lewis Basic Trap Pyridine nitrogen coordinates to Pd(II), displacing ligands and forming an inactive "dead" complex.
Halide remains, but Boronic Acid is gone. Analysis shows pyridine (Ar-H) instead of product (Ar-Ar).The Vanishing Nucleophile Protodeboronation . 2-Pyridyl boronic acids are intrinsically unstable and hydrolyze before transmetallation occurs.
Reaction stalls at 40-50% conversion. Adding more catalyst doesn't help.Product Inhibition The product (a biaryl pyridine) is poisoning the catalyst as it forms, competing with the substrate.

The Lewis Basic Trap: Catalyst Poisoning

The Mechanism

Pyridines are excellent ligands. In a standard Suzuki coupling, the pyridine nitrogen (especially in 2-, 3-, or 4-halopyridines) competes with your phosphine ligand for the open coordination site on Palladium. If the pyridine binds, it creates a stable, unreactive species (Pd-N adduct), effectively poisoning the cycle.

The Solution: Steric Bulk

You cannot stop the pyridine from being basic, but you can physically block it from the metal center using bulky, electron-rich ligands .

Recommended Systems:

  • Buchwald G3/G4 Precatalysts (XPhos, SPhos, RuPhos): The sheer size of the lower biaryl ring creates a "roof" over the Pd center, allowing the small halide to enter for oxidative addition while physically rejecting the pyridine nitrogen.

  • Pd-PEPPSI-IPr: Uses a bulky N-Heterocyclic Carbene (NHC) ligand.[1] The "PEPPSI" (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) scaffold actually uses a sacrificial pyridine ligand that dissociates upon heating, revealing a highly active, bulky 12-electron species.

Visualization: Competitive Binding Pathway

PyridineInhibition Pd Active Pd(0) Species OxAdd Oxidative Addition (Productive Cycle) Pd->OxAdd C-X Bond Breaking DeadEnd Pd-Pyridine Complex (Catalyst Death) Pd->DeadEnd N-Coordination (Fast without bulk) Pyridine Pyridine Substrate (Lewis Base) Pyridine->DeadEnd Ligand Bulky Ligand (XPhos/PEPPSI) Ligand->Pd Steric Shielding Ligand->DeadEnd BLOCKS

Figure 1: The "Lewis Basic Trap." Without bulky ligands, pyridine nitrogen binds Pd (Red path). Bulky ligands (Yellow) physically block this interaction, forcing the reaction towards oxidative addition (Green path).

The Vanishing Nucleophile: Protodeboronation

The Mechanism

2-Pyridyl boronic acids are notoriously unstable. Under aqueous basic conditions (standard Suzuki), they form a zwitterionic intermediate where the nitrogen is protonated and the boron is negatively charged. This species rapidly fragments, releasing the boron group and leaving behind reduced pyridine (Ar-H).

Stability Hierarchy of Boron Species:

SpeciesStabilityRecommendation
2-Pyridyl Boronic Acid Critical (t½ < 1 min)Avoid. Use MIDA or BF3K salts.
3-Pyridyl Boronic Acid ModerateUse standard rapid coupling.
2-Pyridyl MIDA Boronate High (Stable solid)Gold Standard for 2-positions.
2-Pyridyl Trifluoroborate HighGood alternative, requires aggressive hydrolysis.
The Solution: The "Slow-Release" Strategy

To solve this, we use MIDA (N-methyliminodiacetic acid) boronates .[2] These are protected boron species. In the presence of a mild base and water, they hydrolyze slowly. This keeps the concentration of the free (unstable) boronic acid low—just enough to be consumed by the catalyst immediately, but not enough to accumulate and decompose.

Validated Experimental Protocols

Protocol A: The "Bulldozer" Method (For Halopyridine Electrophiles)

Use this when your electrophile is the pyridine (e.g., 2-chloropyridine) and the boronic acid is stable (e.g., phenylboronic acid).

Reagents:

  • Catalyst: XPhos Pd G4 (2–5 mol%) [Ref 1]

  • Ligand: XPhos (optional 2 mol% extra if substrate is very small/basic)

  • Base: K3PO4 (0.5 M aqueous solution)

  • Solvent: THF or 1,4-Dioxane

  • Temperature: 60–80 °C

Step-by-Step:

  • Charge a vial with XPhos Pd G4 (0.02 equiv), Aryl Boronic Acid (1.5 equiv), and Halopyridine (1.0 equiv).

  • Seal and purge with Nitrogen/Argon (3 cycles).

  • Add degassed THF (concentration 0.2 M) and 0.5 M aq. K3PO4 (2.0 equiv).

  • Stir vigorously at 60 °C for 2 hours.

    • Why XPhos? It is extremely bulky, preventing the pyridine N from binding Pd.

    • Why G4 Precatalyst? It activates at low temperatures, bypassing the need to reduce Pd(II) to Pd(0) which can be stalled by pyridine.

Protocol B: The "Slow-Release" Method (For 2-Pyridyl Nucleophiles)

Use this when you must couple a 2-pyridyl boron species.[2] Standard boronic acids will fail here.

Reagents:

  • Nucleophile: 2-Pyridyl MIDA Boronate (1.5 equiv) [Ref 2]

  • Catalyst: Pd(OAc)2 (5 mol%) + XPhos (10 mol%) OR Pd-PEPPSI-IPr (5 mol%)

  • Promoter: Cu(OAc)2 (0.5 equiv) - Optional but recommended for difficult cases.

  • Base: K3PO4 (7.5 equiv) - High equivalents required for hydrolysis.

  • Solvent: DMF/Water (5:1 ratio) or Dioxane/Water.

Step-by-Step:

  • Charge vial with 2-Pyridyl MIDA boronate , Aryl Halide , Pd(OAc)2 , XPhos , and Cu(OAc)2 .

  • Add K3PO4 (solid).

  • Purge with Argon.

  • Add DMF/Water (5:1) .

  • Heat to 100 °C for 4–8 hours.

    • Mechanism:[2][3][4][5][6][7][8] The water/base slowly hydrolyzes the MIDA protecting group. The free boronic acid is released slowly and is immediately transmetallated to the Pd (often aided by Copper), outpacing the decomposition pathway.

Troubleshooting FAQs

Q: My reaction works for 3-bromopyridine but fails completely for 2-bromopyridine. Why? A: This is the "Heteroatom Effect." The nitrogen at the 2-position is sterically close to the C-Br bond. It can chelate the Palladium after oxidative addition, forming a stable 4-membered metallacycle that refuses to transmetallate.

  • Fix: Switch to Pd-PEPPSI-IPr in Dioxane/KOtBu. The NHC ligand is bulky enough to destabilize this chelation.

Q: I see "Homocoupling" (Ar-Ar) of my boronic acid. A: This indicates oxidation of your catalyst or boronic acid.

  • Fix: Ensure rigorous degassing. Oxygen promotes homocoupling. Add the base as a solution rather than solid if possible to ensure immediate anion formation, or switch to a degassed solvent sparge for 15 mins before heating.

Q: Can I use Pd(PPh3)4 (Tetrakis)? A: Avoid. Triphenylphosphine is not bulky enough to prevent pyridine inhibition, and the oxidative addition into electron-deficient pyridines is too slow with this catalyst. It is a legacy catalyst that rarely works well for heteroaromatics.

References

  • Buchwald, S. L., et al. (2006).[9] A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition.

  • Burke, M. D., et al. (2009).[10] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.[3]

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Robust Catalyst for the Coupling of Organoboron and Organozinc Reagents. Chemistry – A European Journal.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.

Sources

Technical Support Center: Suzuki Coupling of Electron-Rich Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling electron-rich pyridine moieties. The inherent challenges of these substrates, primarily stemming from the electronic nature of the pyridine ring and its interaction with the palladium catalyst, necessitate a carefully optimized approach. This resource provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of electron-rich pyridines, particularly 2-halopyridines, so challenging?

The Suzuki-Miyaura coupling of electron-rich pyridines is notoriously difficult due to a combination of electronic and coordination effects:

  • Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium center. This coordination can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive or have significantly reduced activity, effectively poisoning the catalyst.[1][2] This issue is particularly pronounced with 2-substituted pyridines, where the nitrogen is in close proximity to the reaction site.[2][3]

  • Difficult Oxidative Addition: The oxidative addition of the aryl halide to the Pd(0) center is the first and often rate-determining step in the catalytic cycle. Electron-rich aryl halides, such as those on an electron-rich pyridine ring, are less electrophilic and therefore undergo oxidative addition more slowly than their electron-poor counterparts.[4]

  • Challenges with Boronic Acid/Ester Stability: Pyridylboronic acids, especially 2-pyridylboronic acids, can be unstable and prone to decomposition, most notably through protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[3][5]

Q2: What are the most effective classes of ligands for the Suzuki coupling of electron-rich pyridines, and why do they work?

The key to a successful coupling with these challenging substrates lies in the selection of a highly active catalyst system, which is primarily dictated by the choice of ligand. Two main classes of ligands have proven to be highly effective:

  • Bulky, Electron-Rich Biaryl Phosphine Ligands (e.g., Buchwald Ligands): Ligands such as SPhos, XPhos, and tBuXPhos are considered the gold standard for many challenging Suzuki couplings.[6][7][8][9] Their efficacy stems from a combination of steric and electronic properties:

    • Steric Bulk: The large steric footprint of these ligands promotes the formation of monoligated, highly reactive L-Pd(0) species, which are crucial for efficient oxidative addition.[2][9] This bulk also facilitates the reductive elimination step, which is the final, product-forming step of the catalytic cycle.[1][10]

    • Electron-Donating Ability: These phosphine ligands are highly electron-rich, which increases the electron density on the palladium center. This, in turn, facilitates the oxidative addition of the electron-rich (and often less reactive) pyridyl halide to the Pd(0) catalyst.[1][11][8][12]

  • N-Heterocyclic Carbenes (NHCs): NHCs are another class of highly effective ligands for these transformations.[1][6]

    • Strong σ-Donors: NHCs are even stronger σ-donors than most phosphine ligands. This strong electron donation makes the palladium center highly nucleophilic and significantly enhances its ability to undergo oxidative addition with challenging substrates like chloropyridines.[1]

    • Robust Pd-C Bond: The bond between the NHC and the palladium center is very strong and stable, which can lead to increased catalyst longevity and stability throughout the reaction.[1]

Below is a diagram illustrating how these ligands influence the key steps of the catalytic cycle.

Ligand_Effect_on_Suzuki_Cycle Figure 1: Influence of Ligands on the Suzuki Catalytic Cycle cluster_ligand_effects Ligand Effects Pd0L Pd(0)L OxAdd Oxidative Addition Pd0L->OxAdd Ar-X PdII_Complex L-Pd(II)(Ar)(X) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation Ar'-B(OR)2 PdII_Ar_Ar L-Pd(II)(Ar)(Ar') Transmetalation->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0L Catalyst Regeneration Product Ar-Ar' RedElim->Product Ligand_Effect_OA Bulky, electron-rich ligands (Buchwald, NHCs) accelerate this step. Ligand_Effect_OA->OxAdd Ligand_Effect_RE Steric bulk on ligands facilitates this step. Ligand_Effect_RE->RedElim

Caption: Ligand influence on the Suzuki catalytic cycle.

Troubleshooting Guide

Problem 1: Low or no conversion of the starting material.

Possible Cause & Solution

  • Catalyst Deactivation:

    • Diagnosis: The pyridine nitrogen is likely inhibiting your palladium catalyst.

    • Solution: Switch to a more robust ligand system. Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) are specifically designed to overcome this issue.[7][8][9] They create a sterically hindered environment around the palladium, which can disfavor the binding of the pyridine nitrogen.

  • Inefficient Oxidative Addition:

    • Diagnosis: Your pyridyl halide is electron-rich and therefore reluctant to undergo oxidative addition.[4] This is especially true for pyridyl chlorides.[11][13]

    • Solution 1 (Ligand Choice): Use a highly electron-donating ligand like an NHC or a dialkylbiaryl phosphine (e.g., XPhos).[1][7][8] These ligands increase the electron density on the palladium, making it a better nucleophile for the oxidative addition step.

    • Solution 2 (Halide Choice): If possible, switch from a pyridyl chloride to a bromide or iodide. The reactivity order for the leaving group is I > Br > OTf >> Cl.[11][13]

  • Incorrect Base:

    • Diagnosis: The chosen base may not be strong enough or may be causing side reactions.

    • Solution: For challenging couplings, stronger, non-nucleophilic inorganic bases are often more effective. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently the bases of choice.[6]

Problem 2: Significant formation of protodeboronated byproduct.

Possible Cause & Solution

  • Boronic Acid Instability:

    • Diagnosis: Your pyridylboronic acid is unstable under the reaction conditions and is being replaced by a proton from the solvent or trace water. This is a common side reaction.[2][5][14]

    • Solution 1 (Use a Boronate Ester): Convert the boronic acid to a more stable boronate ester, such as a pinacol ester.[2][6] These are generally more robust and less susceptible to protodeboronation.

    • Solution 2 (Anhydrous Conditions): Ensure your reaction is set up under strictly anhydrous conditions. Use dry solvents and reagents. While some Suzuki protocols tolerate water, it can exacerbate protodeboronation with sensitive substrates.

    • Solution 3 (Minimize Reaction Time/Temperature): Higher temperatures and longer reaction times can increase the rate of protodeboronation.[6] Try to run the reaction at the lowest temperature that gives a reasonable conversion rate.

Problem 3: Homocoupling of the boronic acid is observed.

Possible Cause & Solution

  • Presence of Oxygen:

    • Diagnosis: Trace oxygen can promote the homocoupling of boronic acids.

    • Solution: Thoroughly degas your reaction mixture. This can be done by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period before adding the catalyst.

  • Catalyst System:

    • Diagnosis: Certain palladium sources or ligand-to-metal ratios can favor homocoupling.

    • Solution: Ensure you are using a well-defined palladium precatalyst and the recommended ligand-to-palladium ratio for your chosen system.

The following flowchart provides a systematic approach to troubleshooting these common issues.

Troubleshooting_Flowchart Figure 2: Troubleshooting Workflow for Pyridine Suzuki Coupling Start Reaction Failure/ Low Yield Check_Conversion Low/No Conversion of Starting Material? Start->Check_Conversion Protodeboronation Protodeboronation Observed? Check_Conversion->Protodeboronation No Sol_Ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos, NHC) Check_Conversion->Sol_Ligand Yes Homocoupling Homocoupling Observed? Protodeboronation->Homocoupling No Sol_Boronate Use Boronate Ester (e.g., Pinacol) Protodeboronation->Sol_Boronate Yes Success Reaction Optimized Homocoupling->Success No Sol_Degas Thoroughly Degas Reaction Mixture Homocoupling->Sol_Degas Yes Sol_Halide If using -Cl, switch to -Br or -I Sol_Ligand->Sol_Halide Sol_Base Use K3PO4 or Cs2CO3 Sol_Halide->Sol_Base Sol_Base->Protodeboronation Sol_Anhydrous Ensure Anhydrous Conditions Sol_Boronate->Sol_Anhydrous Sol_Anhydrous->Homocoupling Sol_Degas->Success

Caption: A systematic workflow for troubleshooting.

Data & Protocols

Table 1: Ligand Performance Comparison for a Challenging 2-Chloropyridine Coupling

The following data summarizes the performance of various ligand types in the coupling of a generic electron-rich 2-chloropyridine with an arylboronic acid. Yields are illustrative and intended for comparative purposes.

Ligand TypeExample LigandKey FeaturesTypical Yield (%)
Simple PhosphinePPh₃Standard, less bulky< 10%
Buchwald BiarylXPhosBulky, electron-rich85-95%
Buchwald BiarylSPhosBulky, electron-rich80-90%
N-Heterocyclic CarbeneIPrStrong σ-donor, stable80-95%
Protocol: General Procedure for Suzuki Coupling of a 2-Chloropyridine using XPhos

This is a representative protocol and may require optimization for your specific substrates.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate (K₃PO₄), finely ground

  • 2-Chloropyridine derivative (1.0 mmol)

  • Arylboronic acid or pinacol ester (1.2 mmol)

  • Anhydrous 1,4-dioxane (5 mL)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 2-chloropyridine derivative (1.0 mmol), the arylboronic acid/ester (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Catalyst Preparation (Pre-formation): In a separate, small vial under an inert atmosphere (e.g., in a glovebox), add Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.044 mmol, 4.4 mol%). Add 1 mL of anhydrous dioxane and stir for 10 minutes at room temperature to form the active catalyst complex.

  • Reaction Setup: Add the anhydrous dioxane (4 mL) to the Schlenk flask containing the substrates and base.

  • Degassing: Seal the flask and thoroughly degas the mixture by sparging with argon for 15-20 minutes.

  • Initiation: Using a syringe, add the pre-formed catalyst solution to the reaction mixture under a positive pressure of argon.

  • Heating: Place the sealed reaction vessel in a preheated oil bath at 100 °C.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines.
  • Sigma-Aldrich. (n.d.). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations.
  • Procter, D. J., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science.
  • MDPI. (2024). Pd Nanoparticles Immobilized on Pyridinic N-Rich Carbon Nanosheets for Promoting Suzuki Cross-Coupling Reactions.
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Biaryl Synthesis.
  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • O'Brien, A. G., et al. (2012). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Martín, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
  • Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • ACS Publications. (n.d.). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • ACS Publications. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • ACS Publications. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring.
  • Sigma-Aldrich. (n.d.). Buchwald Ligands.

Sources

Boron Chemistry Technical Support: Preventing Protodeboronation

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Guide for Stabilizing 4-Tolylboronic Acid in Cross-Coupling Ticket ID: B-782-TOL Support Level: Senior Application Scientist

Executive Summary

While 4-tolylboronic acid is electronically neutral and generally more stable than heteroaryl boronic acids (e.g., 2-pyridyl), it is not immune to protodeboronation (hydrolytic C-B bond cleavage). This side reaction becomes the dominant pathway when the cross-coupling cycle is sluggish—often due to sterically hindered halides, deactivated catalysts, or excessive aqueous base at high temperatures.

The result is the formation of toluene (via protonolysis) rather than the desired biaryl product. This guide provides the mechanistic insight and protocols to suppress this pathway.

Diagnostic Workflow

Before altering your conditions, confirm that protodeboronation is the root cause of your yield loss.

DiagnosticFlow Start Issue: Low Yield of 4-Tolyl Product CheckByproduct Analyze Crude Mixture (GC/LC-MS) Is Toluene present? Start->CheckByproduct NoToluene Issue is likely Catalyst Death or Homocoupling CheckByproduct->NoToluene No YesToluene Confirmed: Protodeboronation CheckByproduct->YesToluene Yes CheckPH Check pH / Base Strength Is pH > 12? YesToluene->CheckPH HighPH Cause: Base-Catalyzed Hydrolysis Action: Switch to Anhydrous K3PO4 CheckPH->HighPH Yes LowPH Check Catalyst Activity Is reaction time > 12h? CheckPH->LowPH No SlowRxn Cause: Slow Transmetallation Action: Use Buchwald Ligands (SPhos) LowPH->SlowRxn Yes

Figure 1: Diagnostic logic tree for identifying protodeboronation in Suzuki-Miyaura coupling.

The Mechanism: Why 4-Tolylboronic Acid Degrades

To prevent the reaction, you must understand the "Ate" Complex pathway. Contrary to older assumptions, boronic acids are relatively stable in neutral water. Instability arises upon the formation of the tetrahedral boronate anion (the "ate" complex) in the presence of base.

Key Insight: The rate of protodeboronation is directly proportional to the concentration of the boronate anion [1].

Mechanism Acid Boronic Acid (Neutral, Stable) Ate Boronate 'Ate' Complex (Anionic, Reactive) Acid->Ate Equilibrium (Fast) Base + OH- Ate->Acid Reverse TS Ipso-Protonation (Transition State) Ate->TS Rate Limiting (k_deboron) Coupling Pd-Catalyzed Productive Cycle Ate->Coupling Transmetallation (Must be > k_deboron) Product Toluene (Dead End) TS->Product + H2O / - B(OH)3

Figure 2: Kinetic competition between productive transmetallation and destructive protodeboronation.

Troubleshooting Guide (FAQ)

Q1: I switched from aqueous Na2CO3 to K2CO3, but I still see toluene. Why? A: Changing the cation (Na to K) does not solve the root issue if water is present. Carbonate bases in water generate significant concentrations of hydroxide (


).
  • The Fix: You must break the "ate" complex equilibrium. Switch to anhydrous conditions . Use

    
     or 
    
    
    
    suspended in dry dioxane or toluene. Without water, the hydrolytic cleavage pathway is shut down [2].

Q2: Does the choice of ligand affect the stability of my boronic acid? A: Indirectly, yes. It is a race against time. Protodeboronation is a background reaction (


). If your catalyst is slow to transmetallate (

), the boronic acid spends more time in the vulnerable "ate" state.
  • The Fix: Use bulky, electron-rich phosphine ligands like SPhos or XPhos . These facilitate rapid oxidative addition and transmetallation, consuming the boronic acid before it can decompose [3].

Q3: Can I use the pinacol ester (4-tolyl-BPin) to fix this? A: Not necessarily. Recent kinetic studies by Lloyd-Jones et al. demonstrate that pinacol esters often hydrolyze rapidly to the boronic acid in situ under basic conditions, or they undergo direct protodeboronation via a similar mechanism. They are not a "magic bullet" for stability in aqueous base [4].

Experimental Protocols
Protocol A: The "Dry" System (Recommended for 4-Tolyl)

Best for: Standard synthesis where the boronic acid is moderately unstable.

Reagents:

  • 4-Tolylboronic acid (1.2 equiv)

  • Aryl Halide (1.0 equiv)[1]

  • Base: Anhydrous

    
     (3.0 equiv) - Must be finely ground and dried.
    
  • Catalyst:

    
     (2 mol%) + SPhos (4 mol%)
    
  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration)

Step-by-Step:

  • Drying: Flame-dry a reaction vial and cool under Argon.

  • Loading: Add Aryl Halide, Boronic Acid,

    
    , and Catalyst/Ligand precursor inside a glovebox or under positive Argon flow.
    
  • Solvation: Add anhydrous solvent via syringe. Do not add water.

  • Activation: Heat to 80°C.

    • Note: The solubility of the base is low, so vigorous stirring (1000 rpm) is critical to facilitate surface-mediated activation.

  • Monitoring: Check LCMS at 1 hour. If the reaction stalls, add 1-2 drops of water (controlled hydrolysis) only if absolutely necessary to activate the boron species, but keep the system predominantly non-aqueous.

Protocol B: The MIDA "Slow Release" System

Best for: Scale-up or when coupling with highly hindered partners where the reaction time is long.

Concept: MIDA boronates are protected and do not transmetallate or decompose. Under specific conditions, they slowly hydrolyze to release the active boronic acid at a rate that matches the catalytic cycle, keeping the standing concentration of the vulnerable species low [5].[2]

Reagents:

  • 4-Tolyl MIDA boronate (1.5 equiv)

  • Aryl Halide (1.0 equiv)[1]

  • Base:

    
     (7.5 equiv)[1]
    
  • Catalyst: Pd-SPhos G2 (2 mol%)

  • Solvent: Dioxane:Water (5:1 ratio)[1]

Step-by-Step:

  • Combine MIDA boronate, halide, base, and catalyst in the vial.

  • Add the Dioxane:Water mixture (degassed).

  • Heat to 60°C.

  • Mechanism: The water slowly hydrolyzes the MIDA backbone. As free 4-tolylboronic acid is released, it is immediately consumed by the highly active Pd-SPhos catalyst, leaving no excess acid to undergo protodeboronation.

Data Comparison: Boron Species Stability
Boron SpeciesAtom EconomyStability (Aq.[3] Base)Transmetallation SpeedRec. Use Case
Boronic Acid HighLow-ModerateFastStandard, fast reactions
Pinacol Ester ModerateModerateModerate (requires hydrolysis)Storage stability
MIDA Boronate LowHigh Controlled (Slow Release)Difficult/Slow couplings
Trifluoroborate HighHighSlow (requires hydrolysis)Iterative coupling
References
  • Cox, P. A., et al. (2016).[4] "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society.[2][5]

  • Kassel, J. A., et al. (2021).[6] "Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate." ACS Catalysis.[3]

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[7] "Selection of boron reagents for Suzuki-Miyaura coupling." Chemical Society Reviews.

  • Knapp, D. M., et al. (2009).[1] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.[2][5]

Sources

Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the Suzuki-Miyaura reaction. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with one of the most common side reactions: homocoupling. Here, we move beyond simple protocols to explain the causality behind these side reactions and provide robust, field-proven troubleshooting strategies.

Frequently Asked Questions (FAQs) about Homocoupling

This section addresses the fundamental questions researchers face regarding this persistent side reaction.

Q1: What exactly is "homocoupling" in a Suzuki-Miyaura reaction?

A: Homocoupling refers to the undesired self-coupling of one of the reaction partners to form a symmetrical dimer. While the self-coupling of the organohalide can occur, the more prevalent and troublesome side reaction is the dimerization of the organoboron reagent (e.g., two boronic acid molecules) to form a symmetrical biaryl (Ar-Ar). This side-product consumes your starting material, complicates purification, and ultimately lowers the yield of your desired cross-coupled product.

Q2: What are the primary mechanistic causes of boronic acid homocoupling?

A: Homocoupling is not a single, simple pathway but can arise from several mechanistic events. The two most critical causes are:

  • Palladium(II)-Mediated Coupling: The catalytically active species in the main Suzuki cycle is Palladium(0). However, if Pd(II) species are present, they can react stoichiometrically with two molecules of the organoboronic acid. This process forms the homocoupled dimer and, in turn, reduces the Pd(II) to Pd(0), which can then enter the desired catalytic cycle.[1][2] This pathway is especially common when using Pd(II) precatalysts (like Pd(OAc)₂) or when the active Pd(0) catalyst is re-oxidized.[1][3]

  • Oxygen-Induced Oxidation: The presence of molecular oxygen is highly detrimental. Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species.[3] This newly formed Pd(II) is then free to engage in the homocoupling pathway described above, effectively creating a catalytic cycle for homodimer formation.[1][3][4] Therefore, rigorous exclusion of oxygen is paramount for suppressing this side reaction.[2]

Q3: My Pd(II) precatalyst needs to be reduced to Pd(0) to start the reaction. Isn't some initial homocoupling inevitable?

A: This is an excellent and insightful question. When using a Pd(II) source, an in-situ reduction to Pd(0) is required to initiate the catalytic cycle. This reduction can indeed occur via the homocoupling of two boronic acid molecules.[1] However, this should ideally be a minor event that only generates a small, initial amount of the active catalyst. If homocoupling becomes a major competing pathway throughout the reaction, it indicates a persistent issue with catalyst oxidation or slow kinetics in the main cycle. Modern precatalysts, such as the Buchwald G3 and G4 precatalysts, are designed for clean and efficient generation of the active Pd(0) species, which can help minimize this initial homocoupling event.[1]

Q4: How does the choice of base influence homocoupling?

A: The base plays a crucial role in the transmetalation step by activating the organoboron species, typically by forming a more nucleophilic boronate complex.[5][6] While essential, the base's identity and strength can indirectly affect homocoupling. If the chosen base is not optimal for activating a specific boronic acid, the transmetalation step can become slow. A sluggish transmetalation step means the Ar-Pd(II)-X intermediate (formed after oxidative addition) has a longer lifetime, increasing the opportunity for side reactions. Furthermore, the overall reaction conditions, including the base, influence the stability of the catalyst and the various intermediates in the catalytic cycle.[7]

Visualizing the Reaction: Catalytic Cycles

To effectively troubleshoot, it is essential to visualize the desired reaction pathway in competition with the primary homocoupling pathway.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition (+ Ar-X) pd2 Pd(II) Species pd0->pd2 trans_complex Ar-Pd(II)(Ar')L₂ oa_complex->trans_complex Transmetalation (+ Ar'-B(OH)₂ + Base) product Ar-Ar' (Desired Product) trans_complex->product Reductive Elimination product->pd0 homo_product Ar'-Ar' (Homocoupling) pd2->homo_product Dimerization (+ 2 Ar'-B(OH)₂) homo_product->pd0 Reduction

Diagram 1: Suzuki-Miyaura Cycle vs. The Homocoupling Pathway.

Troubleshooting Guide: From Problem to Solution

This section is structured to address specific experimental observations, providing plausible causes and actionable protocols to mitigate them.

Problem 1: Analysis (TLC, LCMS, GC) shows a significant amount of boronic acid homodimer (>10%).

This is the most common manifestation of the homocoupling problem.

  • Plausible Cause A: Oxygen Contamination

    • Scientific Rationale: As established, oxygen is a primary culprit, oxidizing the Pd(0) catalyst to Pd(II), which drives the homocoupling side reaction.[1][3][4] Even small, seemingly insignificant leaks in your inert gas setup can introduce enough oxygen to compromise the reaction.

    • Recommended Action: Implement a Rigorous Degassing Protocol. Standard vacuum/backfill cycles may be insufficient to remove all dissolved oxygen from the solvent.[8]

  • Step-by-Step Protocol: Solvent Sparging

    • Pour the required volume of solvent into your reaction flask.

    • Insert a long needle or sparging tube connected to an inert gas line (Argon or Nitrogen) so that it reaches the bottom of the solvent.

    • Insert a second, shorter needle through the septum to act as a gas outlet.

    • Bubble the inert gas through the solvent at a moderate rate for at least 20-30 minutes. This actively displaces dissolved oxygen.

    • After sparging, remove the needles and maintain a positive pressure of inert gas in the flask until the reaction is complete.

  • Plausible Cause B: High Concentration of "Free" Pd(II)

    • Scientific Rationale: When using a Pd(II) precatalyst, its reduction to Pd(0) can be inefficient, leaving a standing concentration of Pd(II) available to catalyze homocoupling.[2]

    • Recommended Action: Add a Mild Reducing Agent. Introduce a chemical scavenger that can reduce residual Pd(II) without interfering with the main catalytic cycle.

  • Step-by-Step Protocol: Using Potassium Formate

    • Set up your reaction as usual with the organohalide, base, and degassed solvent under an inert atmosphere.

    • Before adding the palladium catalyst and boronic acid, add a small amount of potassium formate (HCO₂K), typically 0.1 to 0.2 equivalents relative to the limiting reagent.

    • Stir the mixture for 10-15 minutes at room temperature.

    • Proceed with the addition of the palladium catalyst and the boronic acid. The formate anion acts as a mild reducing agent, helping to minimize the concentration of free Pd(II).[2][9]

Problem 2: The reaction is very slow or stalls, and the primary product observed is the homodimer.

This scenario suggests that the desired cross-coupling cycle is kinetically disfavored compared to the homocoupling pathway.

  • Plausible Cause A: Slow Oxidative Addition

    • Scientific Rationale: The oxidative addition of the organohalide to the Pd(0) center is the first committed step of the catalytic cycle.[10] If this step is slow, the Pd(0) catalyst has a longer lifetime, making it more susceptible to oxidation by trace oxygen, which then triggers homocoupling. The reactivity of organohalides follows the general trend: I > OTf > Br >> Cl.

    • Recommended Action: Re-evaluate Ligand and Halide Choice.

  • Step-by-Step Protocol: Ligand and Substrate Optimization

    • Switch to a More Active Halide: If you are using an aryl chloride, consider if an aryl bromide or iodide is synthetically accessible. The faster oxidative addition can significantly outpace homocoupling.

    • Employ a More Electron-Rich Ligand: Switch from standard ligands like PPh₃ to modern, bulky, and electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands are known to dramatically accelerate both oxidative addition and reductive elimination, thereby increasing the turnover frequency of the desired cycle.[8][10]

  • Plausible Cause B: Inefficient Transmetalation

    • Scientific Rationale: The transfer of the organic group from boron to palladium is a critical, base-mediated step.[6] If the base is too weak, the solvent system is inappropriate, or the boronic acid is sterically hindered, this step can become the rate-limiting step of the entire cycle.

    • Recommended Action: Screen a Panel of Bases and Solvents.

  • Step-by-Step Protocol: Condition Screening

    • Set up several small-scale parallel reactions to test different conditions.

    • Base Screening: Test a range of bases. K₃PO₄ is often effective for hindered substrates. Cs₂CO₃ is a strong base often used in challenging couplings. K₂CO₃ is a standard, cost-effective choice. Sometimes, fluoride sources like KF or CsF are optimal.[6]

    • Solvent Screening: The polarity of the solvent can have a profound impact. Common solvents include toluene, dioxane, THF, and DMF, often with a small amount of water to help dissolve the inorganic base and facilitate boronic acid activation.[1] Screen both anhydrous conditions and various solvent/water ratios (e.g., 10:1, 5:1).

Summary of Key Parameter Effects on Homocoupling

For quick reference, the table below summarizes the impact of critical reaction parameters.

ParameterCondition Favoring HomocouplingRecommended Action to Minimize Homocoupling
Atmosphere Presence of Air / OxygenRigorously degas all solvents and reagents; maintain a positive inert gas pressure (Ar or N₂).[2][4]
Pd Catalyst High concentration of Pd(II) sources (e.g., Pd(OAc)₂)Use a Pd(0) source, an efficient precatalyst (e.g., Buchwald type), or add a mild reducing agent like HCO₂K.[1][2]
Ligand Weakly donating, less bulky ligands (e.g., PPh₃)Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to accelerate the main cycle.[8][10]
Base Sub-optimal choice leading to slow transmetalationScreen a panel of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) to find the optimal activator for your substrate.[6]
Order of Addition All reagents mixed at once at low temperaturePre-heat halide, base, and catalyst before adding the boronic acid; consider slow addition of the boronic acid.[4][8]
Temperature Too low (slows desired reaction) or too high (catalyst decomposition)Optimize temperature; often, reactions are run between 60-110 °C.[10]

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University. Retrieved from [Link]

  • López-Suárez, L., et al. (2020). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. Retrieved from [Link]

  • Paul, D., et al. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • López-Suárez, L., et al. (2020). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Retrieved from [Link]

  • The Chemists' Cookbook. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ResearchGate. Retrieved from [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications. Retrieved from [Link]

  • Gildner, P. G., et al. (2016). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions. ResearchGate. Retrieved from [Link]

  • Yoo, K. S., et al. (2007). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon−Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. Journal of the American Chemical Society. Retrieved from [Link]

Sources

Effect of base on Suzuki coupling of pyridine boronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyridine Boronic Acid Coupling

Ticket ID: SUZ-PYR-001 Subject: Optimization of Base & Conditions for Pyridine Boronic Acids Status: Open for Resolution

Executive Summary: The "2-Pyridyl Paradox"

Coupling pyridine boronic acids is not a standard Suzuki-Miyaura reaction.[1] The position of the boron atom relative to the nitrogen creates a dichotomy in stability:

  • 3- and 4-Pyridyl Boronic Acids: Relatively stable; behave similarly to phenylboronic acids.

  • 2-Pyridyl Boronic Acids: Highly unstable.[1][2][3] They suffer from rapid protodeboronation (hydrolysis of the C-B bond) under the very basic, aqueous conditions required for standard Suzuki coupling.

The Base Effect: The base is a double-edged sword. It is required to activate the boronic acid (forming the reactive boronate 'ate' complex), but high pH and water concentration accelerate the destruction of the 2-pyridyl species before it can couple.

Troubleshooting Module: Diagnosing Failure

Use this guide to identify why your reaction failed based on the crude analysis.

Symptom (LCMS/NMR) Diagnosis Root Cause Corrective Action
Boronic acid gone, Pyridine (H-Py) formed. Protodeboronation Base is too strong or water concentration is too high. The C-B bond hydrolyzed.[4][5]Switch Protocol: Use anhydrous conditions (CsF) or "Slow Release" (MIDA boronates).
Starting materials remain. Catalyst black precipitate. Catalyst Poisoning Pyridine nitrogen coordinated to Pd, shutting down the cycle.Ligand Switch: Use bulky ligands (XPhos, SPhos) to sterically block N-coordination.
Homocoupling of Boronic Acid (Py-Py). Oxidative Coupling Presence of Oxygen.[6][7]Degas: Sparged solvents are insufficient. Use Freeze-Pump-Thaw.[6]
No reaction, Boronic Acid intact. Failed Activation Base is too weak or insoluble in the organic solvent used.Solubility Check: If using K₃PO₄ in Toluene, add a phase transfer agent or switch to Dioxane/Water.

Mechanism & Logic: The Base Dilemma

The following diagram illustrates the competition between the productive path (Cross-Coupling) and the destructive path (Protodeboronation), both triggered by the base.

BaseEffect cluster_0 Critical Factor Boronic Pyridine Boronic Acid AteComplex Boronate 'Ate' Complex (Activated Species) Boronic->AteComplex Activation by Base Base Base (OH-, CO3--, F-) Base->AteComplex Transmetal Transmetallation (to Pd-Ar) AteComplex->Transmetal Fast Path (Desired) Hydrolysis Protodeboronation (Hydrolysis) AteComplex->Hydrolysis Slow Path (3/4-Py) FAST Path (2-Py) Product Biaryl Product Transmetal->Product Byproduct De-boronated Pyridine (Dead End) Hydrolysis->Byproduct

Figure 1: The base activates the boron for both coupling and destruction. For 2-pyridyl substrates, the "Hydrolysis" path is often faster than "Transmetallation" unless specific conditions are used.

Standard Operating Procedures (Protocols)

Protocol A: The "Safe" Route (3- & 4-Pyridyl Boronic Acids)

For substrates where the boron is NOT adjacent to the nitrogen.

  • Base: Potassium Phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃).

  • Solvent: 1,4-Dioxane : Water (4:1).

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

  • Temperature: 80–100 °C.

  • Why: These isomers are stable enough to survive aqueous basic conditions. Water is beneficial here as it dissolves the inorganic base, ensuring high concentration of the active species.

Protocol B: The "Anhydrous" Route (2-Pyridyl Boronic Acids)

For unstable 2-pyridyl substrates.[2] Eliminates water to stop hydrolysis.

  • Base: Cesium Fluoride (CsF) or Potassium Fluoride (KF).

  • Solvent: Anhydrous Dioxane or Toluene.

  • Catalyst: Pd₂(dba)₃ + XPhos (or SPhos).[6]

  • Additive: 18-crown-6 (optional, improves fluoride solubility).

  • Why: Fluoride activates the boronic acid (forming a fluoroboronate species) without introducing the hydroxide ions (OH⁻) that catalyze protodeboronation. CsF is preferred due to higher solubility in organics.

Protocol C: The "Slow Release" Route (MIDA Boronates)

The Gold Standard for difficult 2-pyridyl couplings.

  • Substrate: 2-Pyridyl MIDA boronate (commercially available or synthesized).

  • Base: K₃PO₄ (anhydrous).

  • Solvent: DMF or Dioxane/Water (10:1).

  • Catalyst: Pd(OAc)₂ + SPhos (or XPhos).

  • Additive: Cu(OAc)₂ (0.5 equiv) — Critical for 2-pyridyls.

  • Why: The MIDA ester protects the boron. Under reaction conditions, it hydrolyzes slowly, releasing the unstable boronic acid at a low concentration. This keeps the active species concentration below the threshold for rapid decomposition, favoring the cross-coupling reaction.

Frequently Asked Questions (FAQ)

Q1: Why can't I use NaOH or KOtBu for 2-pyridyl coupling? A: These bases are too strong. High pH promotes the formation of a zwitterionic intermediate in 2-pyridyl boronic acids that rapidly fragments into pyridine and boric acid. You must use milder bases (Carbonates/Phosphates) or non-protic activators (Fluorides).

Q2: Why is Copper (Cu) added to some 2-pyridyl protocols? A: Copper salts (like Cu(OAc)₂) facilitate a "pre-transmetallation." The boron transfers the pyridyl group to Copper first, forming a Pyridyl-Cu species. This species is more stable towards hydrolysis and transmetallates to Palladium faster than the boronate itself.

Q3: My 2-pyridyl boronic acid turns black immediately upon adding base. Why? A: This is likely rapid decomposition and polymerization. If you are using a boronic acid (not an ester/MIDA), ensure your solvent is degassed and anhydrous . Switch to Protocol B (CsF).

Q4: Can I use Pinacol Esters (Bpin) instead? A: 2-Pyridyl Bpin esters are often more unstable than the free acid during the reaction because the pinacol group can be cleaved by base, leading back to the unstable acid. MIDA boronates are the superior protected form.

Decision Tree for Experimental Design

DecisionTree Start Select Pyridine Substrate Position Boron Position? Start->Position Pos34 3- or 4-Pyridyl Position->Pos34 Pos2 2-Pyridyl Position->Pos2 RouteA Protocol A: K3PO4 / Dioxane / Water (Standard Suzuki) Pos34->RouteA CheckMIDA Is MIDA Boronate Available? Pos2->CheckMIDA RouteC Protocol C (Best): MIDA Boronate + Cu(OAc)2 Slow Release CheckMIDA->RouteC Yes RouteB Protocol B: Anhydrous CsF / Dioxane (Avoid Water) CheckMIDA->RouteB No (Free Acid)

Figure 2: Workflow for selecting the correct base and protocol based on isomer stability.

References

  • Mechanism of Protodeboronation: Cox, P. A., et al. (2016). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society.

  • MIDA Boronate Strategy: Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.

  • Anhydrous Fluoride Activation: Wright, S. W., et al. (1994). "Fluoride-mediated Suzuki coupling: a convenient synthesis of 2-arylpyridines." The Journal of Organic Chemistry.

  • Catalyst Selection (Buchwald): Billingsley, K., & Buchwald, S. L. (2007). "An Improved System for the Suzuki−Miyaura Cross-Coupling of Heteroaryl Halides and Aryl Boronic Acids." Journal of the American Chemical Society.

Sources

Low yield in 2-arylpyridine synthesis causes and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-arylpyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and optimize their synthetic strategies for this important class of compounds. The inherent electronic properties of the pyridine ring can present unique challenges, but with careful consideration of reaction parameters, high yields and purity can be reliably achieved.[1]

Troubleshooting Guide: Low Yields and Side Reactions

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura coupling of a 2-halopyridine with an arylboronic acid is resulting in a low yield. What are the likely causes and how can I improve it?

Answer: Low yields in the Suzuki-Miyaura coupling of 2-halopyridines are a frequent challenge.[2][3] The primary reasons often revolve around the electronic nature of the pyridine ring and the stability of the reagents.[1][2]

Potential Causes & Solutions:

  • Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, forming inactive species and inhibiting the catalytic cycle.[1][2]

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Herrmann-type ligands) that can sterically hinder the coordination of the pyridine nitrogen to the palladium center and promote the desired catalytic turnover.

  • Poor Reactivity of 2-Chloropyridines: The carbon-chlorine bond in 2-chloropyridines is significantly stronger than C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle more difficult.[2]

    • Solution: If possible, use the corresponding 2-bromo or 2-iodopyridine. If you must use a 2-chloropyridine, specialized catalyst systems with highly active, electron-rich ligands are often required. Increasing the reaction temperature may also be beneficial, but should be done with caution to avoid catalyst decomposition.

  • Protodeboronation of the Boronic Acid: Arylboronic acids, especially heteroarylboronic acids, can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[2][3] This is often exacerbated by the presence of aqueous bases.[2]

    • Solution: Use anhydrous solvents and consider a non-aqueous base like potassium phosphate (K₃PO₄). Running the reaction under inert atmosphere (e.g., argon or nitrogen) is crucial to minimize moisture.

  • Inefficient Transmetalation: The transfer of the aryl group from the boron atom to the palladium center can be sluggish, particularly for electron-deficient heteroaryl boronic acids.[2]

    • Solution: The choice of base is critical here. While stronger bases can promote transmetalation, they can also increase the rate of protodeboronation. A careful screening of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) is recommended. The addition of a small amount of water can sometimes be beneficial for transmetalation, but this must be carefully optimized.[4]

Troubleshooting Workflow for Low-Yield Suzuki-Miyaura Coupling

Caption: A decision tree to guide troubleshooting of low-yield Suzuki-Miyaura couplings for 2-arylpyridine synthesis.

Issue 2: Significant Byproduct Formation

Question: I am observing significant amounts of homocoupling of my arylboronic acid and/or dehalogenation of my 2-halopyridine. How can I minimize these side reactions?

Answer: Homocoupling and dehalogenation are common side reactions in palladium-catalyzed cross-coupling reactions.

Potential Causes & Solutions:

  • Homocoupling of Boronic Acid: This typically occurs when the transmetalation step is slow, allowing for the boronic acid to react with itself.

    • Solution: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway.[5] Optimizing the palladium-to-ligand ratio is also important; an excess of ligand can sometimes suppress this side reaction.

  • Dehalogenation of the 2-Halopyridine: This side reaction is often promoted by the presence of a hydride source in the reaction mixture.

    • Solution: Ensure that all reagents and solvents are free from potential hydride sources. The choice of base can also play a role; some bases may be more prone to generating hydride species under the reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2-arylpyridines, and what are their pros and cons?

A1: Several methods are commonly employed, each with its own advantages and disadvantages.

MethodProsCons
Suzuki-Miyaura Coupling High functional group tolerance, commercially available reagents, relatively mild conditions.[6]Susceptible to catalyst deactivation by the pyridine nitrogen, protodeboronation of boronic acids.[2][3]
Stille Coupling Less sensitive to catalyst deactivation by the pyridine nitrogen compared to Suzuki coupling.Use of toxic organotin reagents, difficulty in removing tin byproducts.
Negishi Coupling Highly reactive organozinc reagents can be effective for challenging couplings.[7]Organozinc reagents are often air and moisture sensitive, requiring stringent anhydrous conditions.[8]
C-H Arylation Atom-economical as it avoids the need for pre-functionalized starting materials.[9]Often requires directing groups or specific substitution patterns for regioselectivity, can have a narrow substrate scope.[9][10]

Q2: How does the choice of ligand impact the yield of 2-arylpyridine synthesis?

A2: The ligand plays a crucial role in stabilizing the palladium catalyst, promoting the desired steps of the catalytic cycle, and preventing deactivation.[1] For 2-arylpyridine synthesis, bulky, electron-rich phosphine ligands are often preferred as they can:

  • Promote Oxidative Addition: The electron-rich nature of the ligand facilitates the initial reaction of the palladium with the 2-halopyridine.

  • Sterically Hinder Catalyst Deactivation: The bulkiness of the ligand can prevent the pyridine nitrogen from strongly coordinating to the palladium center.[11]

  • Facilitate Reductive Elimination: This is the final step where the 2-arylpyridine product is formed and the palladium catalyst is regenerated.

Q3: When should I consider using a protecting group for the pyridine nitrogen?

A3: While often seen as adding extra steps, protecting the pyridine nitrogen can be a valuable strategy, especially in cases of severe catalyst deactivation.[10] The most common approach is the use of pyridine N-oxides.[12][13] The N-oxide can be readily reduced back to the pyridine after the coupling reaction. This strategy can significantly improve yields by preventing the pyridine nitrogen from interfering with the catalyst.[13]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Chloropyridine with an Arylboronic Acid

This is a general guideline and may require optimization for specific substrates.

Materials:

  • 2-Chloropyridine derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • SPhos (0.08 equiv)

  • K₃PO₄ (2.0 equiv, finely ground and dried)

  • Anhydrous 1,4-dioxane

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add the 2-chloropyridine, arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

References

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Aryl Pyridines by Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides. Retrieved from [Link]

  • Bentham Science. (2022). Recent Advances in Direct Pyridine C-H Activation Strategies. Retrieved from [Link]

  • Wiley Online Library. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Retrieved from [Link]

  • PubMed. (2020). Synthesis of 2-Arylpyridines and 2-Arylbipyridines via Photoredox-Induced Meerwein Arylation with in Situ Diazotization of Anilines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Coordination compounds containing 2-pyridylselenium ligands: synthesis, structural characterization, and antibacterial evaluation. Retrieved from [Link]

  • American Chemical Society. (2005). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Retrieved from [Link]

  • American Chemical Society. (2009). Chelation-Assisted Palladium-Catalyzed Direct Cyanation of 2-Arylpyridine C−H Bonds. Retrieved from [Link]

  • American Chemical Society. (2020). Synthesis of 2-Arylpyridines and 2-Arylbipyridines via Photoredox-Induced Meerwein Arylation with in Situ Diazotization of Anilines. Retrieved from [Link]

  • American Chemical Society. (n.d.). Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A General Solution for the 2-Pyridyl Problem. Retrieved from [Link]

  • National Institutes of Health. (n.d.). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed cross-coupling of arylcarboxylic acid 2-pyridyl esters with terminal alkynes. Retrieved from [Link]

  • ResearchGate. (2025). Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry? Retrieved from [Link]

  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Retrieved from [Link]

  • ResearchGate. (n.d.). Challenges in the functionalization of pyridines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Retrieved from [Link]

  • YouTube. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Two Complexes Based on Terpyridine Ligands: Efficient Carbon Dioxide Conversion and Fe Sensing. Retrieved from [Link]

  • Frontiers. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Retrieved from [Link]

  • American Chemical Society. (n.d.). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • MDPI. (2023). Synthesis of the Bipyridine-Type Ligand 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine and Structural Elucidation of Its Cu(I) and Ag(I) Complexes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • YouTube. (2023). Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Zendy. (n.d.). Palladium Complexes Based on 2-Hydrazinopyridine Ligand: Synthesis, Spectroscopic Studies, DFT Calculations, and Cytotoxicity. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Negishi cross-coupling of secondary alkylzinc halides with aryl/heteroaryl halides using Pd–PEPPSI–IPent. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Arylpyridines: A Review from Selective Synthesis to Atropisomerism. Retrieved from [Link]

  • Wipf Group. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Retrieved from [Link]

  • MIT Open Access Articles. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2-(p-Tolyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(p-Tolyl)isonicotinic acid. This guide is designed for researchers, process chemists, and drug development professionals navigating the complexities of transitioning this synthesis from the laboratory bench to pilot plant or manufacturing scale. As your senior application scientist, my goal is to provide not just solutions, but a deep understanding of the underlying chemical principles that govern success at scale. This document is structured as a dynamic troubleshooting guide, addressing the most common and critical challenges you may encounter.

Section 1: Foundational Synthetic Strategy & Scale-Up Philosophy

The most prevalent and industrially viable route to 2-(p-Tolyl)isonicotinic acid is the Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction typically involves the coupling of a 2-halopyridine derivative (such as 2-chloro- or 2-bromoisonicotinic acid/ester) with p-tolylboronic acid, catalyzed by a palladium complex.

While robust at the gram scale, scaling this transformation introduces significant challenges related to mass and heat transfer, reaction kinetics, catalyst stability, and product isolation. The following sections address these challenges in a practical, question-and-answer format.

Core Reaction: Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X L_n Intermediate OxAdd->PdII Transmetal Transmetal- lation PdII->Transmetal DiarylPd Ar-Pd(II)-Ar' L_n Intermediate Transmetal->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' Product RedElim->Product Boronic Ar'-B(OR)2 Boronic->Transmetal Base Base (e.g., K3PO4) Base->Transmetal Activates Boronic Acid Halide Ar-X (2-Halo-isonicotinic acid) Halide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]

Section 2: Troubleshooting Guide - Reaction & Process Control

This section addresses issues that arise during the reaction itself. Successful scale-up depends on anticipating and controlling these variables.

Question: My Suzuki-Miyaura coupling is extremely slow or fails to initiate upon scale-up, despite working perfectly on the bench. What are the common causes?

Answer: This is a frequent and frustrating issue when moving to larger vessels. The root cause often lies in factors that are negligible at a small scale but become dominant as the volume increases.

  • Insufficient Mixing & Mass Transfer: Inadequate agitation in a large reactor can lead to poor mixing of the multiphasic reaction mixture (e.g., aqueous base, organic solvent, solid catalyst). This creates localized concentration gradients, preventing the reactants from reaching the catalyst's active sites.

    • Troubleshooting:

      • Confirm Agitator Efficiency: Ensure the reactor's agitator (impeller type, speed) is appropriate for the batch volume and viscosity. Baffles are critical in large reactors to ensure turbulent, effective mixing.

      • Phase Transfer Catalysts (PTCs): For two-phase systems, adding a PTC like tetrabutylammonium bromide (TBAB) can facilitate the movement of the boronate species into the organic phase, dramatically increasing the reaction rate.

  • Oxygen Sensitivity: While some modern catalysts show tolerance, the active Pd(0) species is generally susceptible to oxidation, which deactivates it. Small-scale reactions often have a protective nitrogen headspace by default, but this can be less effective in a large reactor with a greater surface area-to-volume ratio or during prolonged additions.

    • Troubleshooting:

      • Rigorous Inerting: Ensure the reactor is thoroughly purged with nitrogen or argon before adding reagents. Maintain a positive inert gas pressure throughout the reaction.

      • Degas Solvents: For large-scale work, sparging solvents with nitrogen for 30-60 minutes prior to use is a mandatory step to remove dissolved oxygen.

  • Catalyst Poisoning from Starting Materials: The pyridine nitrogen in your 2-halo-isonicotinic acid starting material can coordinate to the palladium center, inhibiting its catalytic activity.[1][2] While good ligands can mitigate this, impurities in lower-grade, large-volume starting materials can also act as poisons.

    • Troubleshooting:

      • Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that are known to promote coupling of heteroaromatic substrates and resist product inhibition.[1]

      • Reagent Purity Check: Analyze incoming batches of starting materials for potential catalyst poisons (e.g., sulfur compounds, other coordinating species).

Question: I'm observing a significant and difficult-to-control exotherm during reagent addition at scale. How can I manage thermal safety?

Answer: Thermal runaway is a major safety risk during scale-up. The Suzuki coupling is exothermic, and the reduced surface area-to-volume ratio of large reactors makes heat dissipation far less efficient than in laboratory glassware.

  • Causality: The exotherm is primarily driven by the rates of oxidative addition and transmetalation. A rapid addition of a key reagent (often the boronic acid or base) to a pre-heated mixture can initiate the reaction at an uncontrollable rate.

  • Control Strategies:

    • Controlled Addition: Never add reagents in a single portion at scale. The limiting reagent should be added via a dosing pump over a prolonged period (e.g., 2-4 hours). This allows the reactor's cooling system to keep pace with the heat being generated.

    • Reverse Addition: Consider adding the pre-catalyst and aryl halide to the solvent and then slowly adding the base/boronic acid solution at the reaction temperature.

    • Reaction Calorimetry: Before scaling, perform reaction calorimetry (e.g., using an RC1 calorimeter) to quantify the heat of reaction and determine the maximum safe addition rate (MTSR - Maximum Temperature of the Synthesis Reaction). This data is critical for a robust safety assessment.

Section 3: Troubleshooting Guide - Catalysts, Reagents, & Impurities

Question: My palladium catalyst appears to be deactivating mid-reaction, leading to a stalled conversion. Why is this happening and how can I prevent it?

Answer: Catalyst deactivation is a primary cause of poor yield and batch failure at scale. The two main culprits are the formation of inactive palladium species and poisoning.

  • Formation of Palladium Black: At elevated temperatures or with insufficient ligand, Pd(0) can agglomerate into inactive palladium black.

    • Troubleshooting:

      • Ligand-to-Palladium Ratio: Ensure an adequate ligand-to-palladium ratio (typically 1.5:1 to 2.5:1). The ligand stabilizes the mononuclear Pd(0) species, preventing aggregation.

      • Temperature Control: Avoid temperature overshoots. Maintain the reaction at the lowest effective temperature.

  • Product/By-product Inhibition: The 2-(p-Tolyl)isonicotinic acid product itself, being a pyridine derivative, can coordinate to the palladium center and competitively inhibit the binding of new starting material.[2]

    • Troubleshooting:

      • Robust Ligand Systems: As mentioned previously, bulky biarylphosphine ligands are designed to create a sterically hindered coordination sphere around the palladium, which can disfavor binding of the pyridine product and maintain catalyst turnover.[1]

  • Protodeboronation of p-Tolylboronic Acid: Boronic acids can be unstable, especially under basic conditions, leading to the formation of toluene via protodeboronation. This not only consumes your reagent but the resulting inorganic boron species can sometimes interfere with the catalyst.[3]

    • Troubleshooting:

      • Choice of Base: Use a milder base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of stronger bases like sodium hydroxide if possible.[1]

      • Boronate Esters: Consider using more stable boronate esters, such as the pinacol ester of p-tolylboronic acid, which are less prone to protodeboronation.

      • Slow Addition: Adding the boronic acid slowly over time ensures its concentration is low at any given moment, minimizing the rate of this side reaction.

Question: My isolated product is off-color and fails purity specifications. What are the likely impurities and how can I remove them?

Answer: Achieving >99.5% purity required for pharmaceutical applications is a significant challenge. Impurities often co-crystallize with the product, making removal difficult.

  • Common Process Impurities:

    • Homo-coupling Products: Formation of 4,4'-bitolyl (from p-tolylboronic acid coupling with itself) and a 2,2'-bi-isonicotinic acid derivative (from the aryl halide coupling with itself).

    • Protodeboronation Product: Toluene, which is volatile and usually removed during solvent swaps.

    • Unreacted Starting Materials: 2-halo-isonicotinic acid and p-tolylboronic acid.

    • Residual Palladium: A critical impurity that must be removed to low ppm levels.

  • Purification Strategy:

    • pH-Based Isolation: 2-(p-Tolyl)isonicotinic acid is an amphoteric molecule. A highly effective purification step involves an acid-base workup. Dissolve the crude product in a basic aqueous solution (e.g., NaOH, K₂CO₃), which will deprotonate the carboxylic acid, making it water-soluble. This allows for extraction with an organic solvent (e.g., toluene, MTBE) to remove non-polar impurities like 4,4'-bitolyl.

    • Controlled Precipitation: After the washes, slowly acidify the aqueous layer with an acid like HCl or acetic acid. The product will precipitate out as the pH approaches its isoelectric point (typically around pH 3-4).[4] Careful control of the precipitation temperature and rate can significantly improve purity by excluding co-precipitating impurities.

    • Recrystallization: A final recrystallization from a suitable solvent system (e.g., Ethanol/Water, Acetonitrile) is usually required to achieve the final desired purity.

Table 1: Common Impurities and Control Strategies
Impurity NameTypical OriginAnalytical Signal (HPLC)Control & Removal Strategy
4,4'-BitolylHomo-coupling of boronic acidNon-polar, early eluting peakOptimize reaction conditions (lower temp, robust catalyst). Remove via extraction into an organic solvent during basic aqueous workup.
2,2'-Bipyridine Dicarboxylic AcidHomo-coupling of aryl halidePolar, may be close to product peakUse ligands that favor cross-coupling over homo-coupling. Can be difficult to remove; control formation at the source.
2-Halo-isonicotinic AcidUnreacted Starting MaterialMore polar than productDrive reaction to completion. Can be removed during recrystallization.
Residual PalladiumCatalystNot UV active; requires ICP-MSUse palladium scavenging agents post-reaction.

Section 4: Experimental Protocols & Workflows

Protocol 1: General Scale-Up Procedure for Suzuki-Miyaura Coupling (10 L Scale)

Safety Note: This reaction is exothermic and generates flammable vapors. All operations must be conducted in a properly ventilated reactor with appropriate safety controls and personal protective equipment.

  • Reactor Preparation: Inert a 20 L jacketed glass reactor by purging with nitrogen for at least 30 minutes.

  • Reagent Charge:

    • To the inerted reactor, charge 2-bromoisonicotinic acid (1.0 kg, 4.95 mol).

    • Charge p-tolylboronic acid (0.74 kg, 5.44 mol, 1.1 eq).

    • Charge the palladium catalyst, e.g., Pd(dppf)Cl₂ (36.2 g, 0.0495 mol, 1 mol%).

    • Charge the solvent system, e.g., a degassed mixture of Toluene (8 L) and Water (2 L).

  • Heating & Base Addition:

    • Begin vigorous agitation.

    • Heat the reactor contents to 80 °C.

    • Prepare a solution of potassium carbonate (K₂CO₃) (1.37 kg, 9.90 mol, 2.0 eq) in degassed water (2 L).

    • Once the reactor reaches 80 °C, add the K₂CO₃ solution via a dosing pump over 2-3 hours, monitoring the internal temperature to ensure it does not exceed 85 °C.

  • Reaction Monitoring:

    • Hold the reaction at 80-85 °C for 4-6 hours after the base addition is complete.

    • Monitor the reaction progress by taking samples for HPLC analysis until <1% of the 2-bromoisonicotinic acid remains.

  • Cool Down: Once complete, cool the reaction mixture to room temperature (20-25 °C).

Protocol 2: Work-up and Palladium Scavenging
  • Phase Separation: Stop agitation and allow the layers to separate. Remove the lower aqueous layer.

  • Palladium Scavenging:

    • To the organic layer, add a solution of a scavenger, such as L-Cysteine (100 g) in water (1 L).

    • Stir vigorously at 50 °C for 2 hours. The palladium will complex with the cysteine and be extracted into the aqueous phase.

    • Cool to room temperature, separate, and discard the aqueous layer.

  • Product Extraction:

    • Add a 2 M sodium hydroxide solution (approx. 5 L) to the organic layer and stir for 30 minutes. The product will move into the aqueous layer as its sodium salt.

    • Separate the layers and retain the aqueous layer. Extract the organic layer one more time with 1 M NaOH (1 L) and combine the aqueous layers.

  • Precipitation:

    • Transfer the combined basic aqueous layers to a clean reactor.

    • Cool the solution to 10-15 °C.

    • Slowly add 6 M hydrochloric acid (HCl) over 1-2 hours to adjust the pH to ~3.5. The product will precipitate as a solid.

    • Stir the resulting slurry for 1 hour at 10 °C.

  • Isolation:

    • Filter the solid product using a Nutsche filter.

    • Wash the filter cake with cold deionized water (2 x 2 L) until the filtrate is neutral.

    • Dry the product in a vacuum oven at 60 °C to a constant weight.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Reaction Stalled (<95% Conversion) q1 Sample for HPLC. Any Starting Material Left? start->q1 a1_yes Yes, Both SMs Present q1->a1_yes Yes a1_no No, Only Aryl Halide Left q1->a1_no No check_catalyst Suspect Catalyst Deactivation a1_yes->check_catalyst check_boronic Suspect Boronic Acid Decomposition a1_no->check_boronic recharge_catalyst Action: Add fresh catalyst/ligand portion (0.2 mol%) check_catalyst->recharge_catalyst recharge_boronic Action: Add fresh boronic acid (0.2 eq) check_boronic->recharge_boronic continue_rxn Continue reaction for 4h and re-sample recharge_catalyst->continue_rxn recharge_boronic->continue_rxn end_ok Problem Solved continue_rxn->end_ok >98% Conv. end_fail Consult Process R&D. Consider Re-work. continue_rxn->end_fail No Improvement

Caption: A decision workflow for troubleshooting a stalled Suzuki-Miyaura reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety considerations when scaling up this synthesis? A1: The top three concerns are: 1) Thermal Hazard: Manage the reaction exotherm with controlled addition and adequate cooling, as detailed above. 2) Reagent Handling: p-Tolylboronic acid is a respiratory irritant, and palladium catalysts can be sensitizers. Use appropriate PPE, including respirators and gloves, especially when handling powders. 3) Flammable Solvents: Toluene and other organic solvents present a fire risk. Ensure the reactor is properly grounded and operate in an area rated for flammable solvent use.

Q2: How does solvent choice impact the reaction at scale? A2: Solvent choice is critical. A biphasic system like Toluene/Water or 2-MeTHF/Water is common. The organic solvent must dissolve the aryl halide and the product, while the aqueous phase dissolves the inorganic base. The solvent's boiling point dictates the maximum operating temperature, which affects reaction kinetics. At scale, factors like solvent cost, recovery/recycling efficiency, and environmental impact (EHS) become major considerations.

Q3: Can I use a heterogeneous (supported) palladium catalyst to simplify work-up? A3: Yes, this is an attractive option. A heterogeneous catalyst (e.g., Pd on carbon) can, in theory, be filtered off, simplifying purification and minimizing palladium leaching. However, challenges at scale include: 1) Leaching: Palladium can still leach from the support into the reaction mixture, acting as a homogeneous catalyst and still requiring scavenging.[5] 2) Activity: Supported catalysts often show lower activity than their homogeneous counterparts, requiring higher temperatures or longer reaction times. 3) Filtration: Filtering large volumes of a reaction mixture containing fine catalyst particles can be operationally challenging. A thorough evaluation is needed to see if the benefits outweigh these drawbacks for this specific transformation.

References

  • MDPI: Scale-Up for the Conversion of Corn Stover-Derived Levulinic Acid into 2-Methyltetrahydrofuran - [Link]

  • Chempanda: Isonicotinic acid: Structure, synthesis, applications and biochemical significance - [Link]

  • ResearchGate: Synthesis of 2-aminonicotinic acid - [Link]

  • Google Patents: US2748137A - Process for preparing isonicotinic acid -
  • MDPI: Formation of Ciprofloxacin–Isonicotinic Acid Cocrystal Using Mechanochemical Synthesis Routes - [Link]

  • Der Pharma Chemica: Synthesis and characterization of some new twin drugs having substituted pyridines - [Link]

  • Google Patents: EP1575921B1 - Process for the synthesis of isonicotinic acid hydrazide -
  • Google Patents: WO2004056778A1 - Process for the synthesis of isonicotinic acid hydrazide -
  • PubMed: Synthesis of isonicotinic acid N'-arylidene-N-[2-oxo-2-(4-aryl-piperazin-1-yl)-ethyl]-hydrazides as antituberculosis agents - [Link]

  • MDPI: Pd(CH3CN)2Cl2/Pipecolinic Acid as a Highly Efficient Catalytic System for Suzuki-Miyaura Cross-coupling Reaction of Bromoaryl Carboxylic Acids in Water - [Link]

  • ResearchGate: Any procedure for the esterification of isonicotinic acid? - [Link]

  • PMC: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - [Link]

  • SpringerLink: Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines - [Link]

  • Synfacts: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - [Link]

  • ResearchGate: (PDF) Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives - [Link]

  • PMC: Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor - [Link]

  • Bulletin of the Karaganda university: Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides - [Link]

  • ResearchGate: Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique - [Link]

  • MDPI: Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - [Link]

  • ResearchGate: The chemical structures of nicotinic acid and its official impurities. - [Link]

  • RSC Publishing: Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation - [Link]

  • PMC: Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - [Link]

  • YouTube: Masking Boronic Acids for Suzuki Coupling - [Link]

  • PubMed: Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives - [Link]

Sources

Technical Support Center: Microwave-Assisted Suzuki Coupling of 2-Chloropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Advanced Application Engineering Subject: Overcoming Deactivation & Instability in Heteroaryl Chlorides

Executive Summary: The "2-Chloro" Challenge

Welcome to the technical support hub for one of the most deceptively difficult cross-couplings in medicinal chemistry.

The Problem: You are likely experiencing low conversion or catalyst death. The Cause: 2-Chloropyridines present a "perfect storm" of resistance:

  • Electronic Deactivation: The electron-deficient pyridine ring strengthens the C-Cl bond, making oxidative addition (the first step of the catalytic cycle) significantly slower than with aryl bromides or iodides.

  • Catalyst Poisoning: The pyridine nitrogen is a strong

    
    -donor. It often displaces your phosphine ligands, binding to the Palladium center and forming an inactive "off-cycle" resting state.
    
  • Thermal Instability: Microwave irradiation accelerates the reaction, but if the coupling is slower than the thermal decomposition of your boronic acid (protodeboronation), you will isolate only the dehalogenated byproduct.

This guide provides a self-validating protocol and a logic-based troubleshooting system to resolve these conflicts.

Validated Standard Operating Procedure (SOP)

Use this "Gold Standard" protocol as your baseline. If this fails, move to the Troubleshooting Modules.

Objective: Coupling of 2-chloropyridine with phenylboronic acid.

ComponentReagent/ConditionStoichiometryTechnical Rationale
Catalyst XPhos Pd G4 (or Pd(OAc)₂ + XPhos)1.0 - 2.0 mol%Bulky biaryl ligand facilitates oxidative addition on chlorides and prevents N-coordination.
Base K₃PO₄ (finely ground)2.0 - 3.0 equivAnhydrous phosphate buffers pH effectively; less hygroscopic than Cs₂CO₃.
Solvent 1,4-Dioxane : Water (4:1 v/v)[0.2 M]Water is required for the transmetallation step. Dioxane couples well with MW energy.
Temp 100°C - 120°C --Sufficient energy to overcome the C-Cl activation barrier.
Time 15 - 30 mins --Extended times (>1 hr) in MW often lead to product degradation.

Protocol Steps:

  • Charge Solids: Add 2-chloropyridine (1.0 equiv), Boronic Acid (1.5 equiv), K₃PO₄ (3.0 equiv), and XPhos Pd G4 (0.02 equiv) to a microwave vial.

  • Solvent Addition: Add Dioxane/Water (4:1) to reach 0.2 M concentration.

  • Degas: Critical Step. Sparge with Argon for 2 minutes or purge headspace. Oxygen kills active Pd(0).

  • Irradiate: Set MW to "Dynamic" or "Standard" absorption. Hold at 110°C for 20 min.

  • Workup: Filter through Celite (removes Pd black), dilute with EtOAc, wash with brine.

Mechanism & Failure Analysis

To fix the reaction, you must visualize where it breaks. The diagram below illustrates the competition between the productive cycle and the specific inhibition pathways common to pyridines.

SuzukiMechanism Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition (Rate Limiting for Cl) Pd0->OxAdd + 2-Chloropyridine TransMet Transmetallation (Requires Base/OH-) OxAdd->TransMet + Boronate Poison OFF-CYCLE TRAP Pyridine N-Coordination OxAdd->Poison Ligand Displacement RedElim Reductive Elimination (Product Release) TransMet->RedElim C-C Bond Formation Proto SIDE REACTION Protodeboronation (Boronic Acid Hydrolysis) TransMet->Proto High Temp + Water RedElim->Pd0 Regenerate Pd(0) Poison->OxAdd Heat/Bulky Ligand

Figure 1: Catalytic cycle highlighting the "Pyridine Trap" (red) where nitrogen coordination halts the cycle, and the protodeboronation side-path.

Troubleshooting Modules

Module A: The "No Conversion" Scenario

Symptom: LCMS shows 95%+ starting material (2-chloropyridine). No product, no byproducts. Diagnosis: The catalyst failed to insert into the C-Cl bond (Oxidative Addition failure).

  • Root Cause 1: Ligand is too small. Standard ligands like PPh₃ allow the pyridine nitrogen to displace them, shutting down the metal.

    • Fix: Switch to Buchwald Ligands (XPhos, SPhos, RuPhos) or NHC ligands (PEPPSI-IPr). These are sterically bulky and electron-rich, forcing the cycle forward and preventing N-coordination [1].

  • Root Cause 2: Chloride Inertness. The C-Cl bond is too strong for the temperature provided.

    • Fix: Increase MW temperature to 140°C. If using Pd(PPh₃)₄, switch immediately to a Pd(II) precatalyst like Pd(OAc)₂/CataCXium A or Pd-PEPPSI-IPr [2].

Module B: The "Dehalogenation" Scenario

Symptom: Starting material is consumed, but the major product is the non-coupled pyridine (H-pyridine) or benzene. Diagnosis: Protodeboronation of the boronic acid.[1][2] The boronic acid hydrolyzed faster than it could couple.

  • Root Cause: 2-Heteroaryl boronic acids are notoriously unstable in hot aqueous base.

    • Fix 1 (Slow Release): Use MIDA Boronates or Potassium Trifluoroborate (BF₃K) salts. These release the active boronic species slowly, keeping the concentration low and preventing decomposition [3].[1]

    • Fix 2 (Stoichiometry): Increase Boronic Acid loading to 2.0 or 2.5 equivalents.

    • Fix 3 (Base Switch): Switch from K₃PO₄ to KF or CsF in dry solvent (THF or Dioxane). This "anhydrous" Suzuki pathway minimizes hydrolysis [4].

Module C: The "Black Metal" Scenario

Symptom: The reaction mixture turns black immediately; low yield. Diagnosis: Catalyst decomposition (Pd aggregation).

  • Root Cause: The microwave heated the solvent too fast, or the ligand dissociated.

    • Fix: Ensure the vessel is stirred vigorously (800+ rpm). Microwave heating creates hot spots; without stirring, Pd aggregates.

    • Fix: Use a Precatalyst (e.g., XPhos Pd G4) rather than mixing Pd(OAc)₂ + Ligand in situ. The precatalyst ensures the ligand is already bound to the metal before heating starts [1].

Interactive Troubleshooting Tree

Troubleshooting Start Analyze LCMS Result NoRxn Only SM Remaining (No Conversion) Start->NoRxn Dehalo De-halogenated SM (Protodeboronation) Start->Dehalo Black Pd Black Precipitate (Cat. Death) Start->Black Sol_Ligand Action: Switch to XPhos or PEPPSI NoRxn->Sol_Ligand Primary Fix Sol_Temp Action: Increase Temp to 140°C NoRxn->Sol_Temp Secondary Fix Sol_MIDA Action: Use MIDA Boronate or BF3K Dehalo->Sol_MIDA If Heteroaryl Boron Sol_Anhyd Action: Use CsF in Dry Dioxane Dehalo->Sol_Anhyd If Hydrolysis High Sol_Stir Action: Increase Stir Rate & Use Precatalyst Black->Sol_Stir

Figure 2: Decision matrix for diagnosing reaction failure based on LCMS data.

Frequently Asked Questions (FAQs)

Q: Can I use ethanol/water instead of dioxane? A: Yes, but be careful. Ethanol absorbs microwaves very efficiently (high loss tangent). This can lead to rapid pressure spikes. If using ethanol, reduce the temperature target to 80-100°C to prevent vessel venting. Dioxane is preferred for chlorides because it allows higher temperatures (100°C+) without excessive pressure [5].

Q: My 2-chloropyridine has an amino group (-NH2). It's not working. A: Free amines can coordinate to Pd. You have two options:

  • Protect the amine (e.g., Boc-protection) before coupling.

  • Use Pd-PEPPSI-IPr catalyst (2-5 mol%). The NHC ligand is extremely tightly bound and less likely to be displaced by the substrate's amine [2].

Q: Why is "degassing" so important for this specific reaction? A: 2-chloropyridines are "difficult" substrates. The reaction kinetics are slow. If Oxygen is present, it oxidizes the phosphine ligand to phosphine oxide (e.g., XPhos to XPhos-Oxide). Since the reaction is already slow, losing ligand to oxidation will kill the catalytic cycle entirely.

Q: Can I scale this up in the microwave? A: Microwave scale-up is non-linear due to penetration depth limits. Do not exceed 2/3 of the vial volume. If you need >5g, switch to Continuous Flow processing or split into multiple batches.

References

  • Buchwald, S. L., et al. (2013). "Precatalysts for the Rapid Preparation of Bulky Dialkylbiarylphosphine-Modified Palladium(0) Catalysts." Journal of the American Chemical Society. [Link]

  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling." Chemistry - A European Journal. [Link]

  • Burke, M. D., et al. (2007). "Slow Release of Unstable Boronic Acids from MIDA Boronates." Journal of the American Chemical Society. [Link]

  • Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research. [Link]

  • Leadbeater, N. E. (2005). "Fast, Easy, Clean Chemistry by Using Water as a Solvent and Microwave Heating: The Suzuki Coupling as an Illustration." The Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Advanced Suzuki-Miyaura Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Loading Optimization for Difficult Substrates Department: Process Chemistry & Catalysis Support Document ID: SC-SUZ-OPT-2026

Introduction: The "Less is More" Philosophy

Welcome to the Advanced Catalysis Support Center. If you are reading this, you are likely facing a "difficult" Suzuki coupling—defined here as reactions involving tetra-ortho-substituted biaryls , electron-deficient/unstable boronic acids , or heterocycle-rich substrates (pyridines/azoles) that poison palladium.

A common error in these scenarios is to increase catalyst loading (from 1 mol% to 5-10 mol%). This is often counter-productive. High Pd loading can lead to homocoupling, difficult purification, and increased costs without improving turnover number (TON). This guide provides a diagnostic approach to lowering loading while increasing efficiency.

Module 1: The Diagnostic Framework

Before optimizing loading, you must identify the Cycle Bottleneck . Optimization strategies differ depending on whether your catalyst is "dying" (deactivation) or "sleeping" (stagnation).

Visualization: The Failure Mode Map

The following diagram illustrates where the catalytic cycle typically fails for difficult substrates.

SuzukiFailureModes Start Pd(0) Active Species OxAdd Oxidative Addition (Ar-X) Start->OxAdd Fast Fail3 FAILURE C: Poisoning (Pd-N Coordination) Start->Fail3 Heterocycles TransMet Transmetallation (Ar-B) OxAdd->TransMet Rate Limiting (Sterics) Fail1 FAILURE A: Steric Wall (Cycle Stagnation) OxAdd->Fail1 Bulky Substrates RedElim Reductive Elimination (Product) TransMet->RedElim Fail2 FAILURE B: Protodeboronation (Hydrolysis of Ar-B) TransMet->Fail2 Unstable Boronics RedElim->Start

Caption: Figure 1. Diagnostic map identifying cycle bottlenecks. Failure A requires bulkier ligands; Failure B requires anhydrous conditions; Failure C requires precatalysts.

Module 2: Troubleshooting Specific Scenarios

Scenario A: The "Brick Wall" (Steric Hindrance)

Symptoms: Low conversion, starting material remains, no Pd black precipitation. Root Cause: The oxidative addition complex is too crowded to accept the boronic acid (Transmetallation failure). Solution:

  • Ligand Selection: Switch to Dialkylbiaryl phosphines (Buchwald Ligands) or NHCs (PEPPSI).

  • Protocol: Use Pd-PEPPSI-IPent or XPhos Pd G4 . The "IPent" (Isopentyl) variant of PEPPSI is superior to IPr for tetra-ortho-substitution due to its flexible steric bulk.

Scenario B: The "Poisoned Chalice" (Heteroatom Interference)

Symptoms: Reaction stalls immediately; potential color change to yellow/orange (stable Pd-pyridine complexes). Root Cause: Pyridines, imidazoles, or amines in your substrate bind to Pd(II) more tightly than the phosphine, shutting down the cycle. Solution:

  • Catalyst: Use Buchwald G4 Precatalysts (e.g., XPhos Pd G4).

    • Why? G4 precatalysts activate rapidly and irreversibly to release the active Pd(0) species. The N-methyl-2-aminobiphenyl scaffold prevents the formation of inhibitory carbazole byproducts common in G3 systems.

  • Loading Strategy: High initial burst (rapid activation) is better than slow release.

Scenario C: The "Vanishing Act" (Protodeboronation)

Symptoms: Aryl halide remains, but boronic acid is consumed (converted to Ar-H). Root Cause: Base-catalyzed hydrolysis of the C-B bond. This is accelerated by bulky phosphine ligands.[1] Solution:

  • Base: Switch from carbonates (

    
    ) to weak phosphates (
    
    
    
    )
    or fluorides (
    
    
    )
    .
  • Boron Source: Replace Boronic Acid with MIDA Boronates or Potassium Trifluoroborates (

    
    ) . These provide a "slow release" of the active boronic species, keeping the concentration low enough to favor coupling over hydrolysis.
    

Module 3: Catalyst Loading Optimization Protocol

Do not guess. Use this Step-Down Protocol to determine the Minimum Effective Loading (MEL).

Table 1: Catalyst Selection Matrix
Substrate ChallengeRecommended Catalyst SystemBaseSolvent
Standard Sterics (Ortho-sub)Pd(OAc)2 + SPhos (1:2)K3PO4Toluene/H2O
Extreme Sterics (Tetra-ortho)Pd-PEPPSI-IPent KOtBuDioxane/IPA
Heterocycles (Pyridine-rich)XPhos Pd G4 K2CO3BuOH/H2O
Unstable Boronics Pd(dppf)Cl2 or XPhos Pd G4K3PO4THF (Anhydrous)
Optimization Workflow (The "10x Drop")

Perform the following reactions in parallel (using 1-dram vials or a 96-well plate).

  • Screen 1 (Benchmark): Run at 1.0 mol% .

    • Pass: >95% Conversion.[2][3] Proceed to Screen 2.

    • Fail: Change Ligand/Solvent (See Module 2).

  • Screen 2 (Stress Test): Run at 0.1 mol% .

    • Pass: >90% Conversion.[3] This is your scalable condition.

    • Fail: The MEL is between 0.1 and 1.0. Set loading to 0.25 mol% .

  • Screen 3 (Limit Test): Run at 0.01 mol% (100 ppm).

    • Note: Only necessary for API late-stage steps requiring strict Pd limits.

Visualization: Optimization Decision Tree

OptTree Start Start: 1.0 mol% Loading Check1 Conversion > 95%? Start->Check1 Drop1 Drop to 0.1 mol% Check1->Drop1 Yes Reeval Re-evaluate Ligand/Base (See Module 2) Check1->Reeval No Check2 Conversion > 90%? Drop1->Check2 FinalLow Adopt 0.1 mol% (High Efficiency) Check2->FinalLow Yes FinalMid Adopt 0.25 - 0.5 mol% Check2->FinalMid No

Caption: Figure 2. Logic flow for determining Minimum Effective Loading (MEL).

Module 4: Post-Reaction Purification (Pd Scavenging)

Even with optimized loading, pharmaceutical intermediates often require Pd levels <10 ppm.

The "Silica Solution" Protocol:

  • Assessment: If the reaction mixture is dark/black, you have colloidal Pd(0). If it is orange/red, you have soluble Pd(II).

  • Scavenger Selection:

    • For Pd(II) (OAc/Cl species): Use Thiol-functionalized silica (e.g., SiliaMetS Thiol).

    • For Pd(0) (Colloids/Nanoparticles): Use DMT-functionalized silica (Dimercaptotriazine) or activated carbon (e.g., Shirasagi ANOX).

  • Procedure:

    • Add scavenger (10 wt% relative to crude product).

    • Slurry at 50°C for 60 mins.

    • Filter through a 0.45 µm pad.

    • Success Indicator: Filtrate should be colorless.

Frequently Asked Questions (FAQ)

Q: Why use Buchwald G4 instead of G3? A: G3 precatalysts release a carbazole byproduct upon activation. In rare cases, this carbazole can participate in side reactions or complicate HPLC purification. G4 precatalysts use an N-methylated backbone, releasing N-methylcarbazole, which is chemically inert and easier to remove.

Q: My reaction works at 5 mol% but fails completely at 1 mol%. Why is it not linear? A: This indicates a "poisoning threshold." Your substrate likely contains impurities (sulfur, amines) acting as catalyst poisons. The first 4 mol% of Pd is being sacrificed to bind these poisons. Solution: Purify your starting materials (recrystallization or carbon treatment) before the coupling, rather than adding more Pd.

Q: Can I use PEPPSI catalysts in water? A: Yes. PEPPSI-IPr and IPent are air-stable and work exceptionally well in surfactant-water systems (e.g., 2 wt% TPGS-750-M in water), often allowing for lower temperatures and loadings due to the "micellar effect."

Q: How do I prevent protodeboronation without changing the catalyst? A: Use anhydrous conditions . Switch to a solvent system like Dioxane/Toluene and use anhydrous bases like


 (finely ground) or 

. Water is the reagent of hydrolysis; removing it stops the side reaction.

References

  • Protodeboronation Mechanisms University of Edinburgh Research. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways." [Link](Note: Direct DOI link to key JACS paper by Lloyd-Jones et al. substituted for general search result for precision).

  • Palladium Scavenging in Pharma Biotage Technical Note. "How to Remove Palladium in Three Easy Steps: Meeting ICH Guidelines." [Link]

  • Tetra-Ortho-Substituted Couplings Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Chemistry - A European Journal. [Link]

Sources

Validation & Comparative

Technical Guide: Alternatives to Isoniazid for Drug-Resistant Tuberculosis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift from Isoniazid

Isoniazid (INH) has long been the "sterilizing hammer" of tuberculosis therapy, primarily targeting rapidly dividing bacilli through the inhibition of mycolic acid synthesis. However, the rise of mono-resistant (Hr-TB) and multidrug-resistant (MDR-TB) strains necessitates a shift toward agents with distinct molecular targets.

This guide analyzes high-efficacy alternatives—specifically Fluoroquinolones (Levofloxacin/Moxifloxacin) , Bedaquiline , and Nitroimidazoles (Pretomanid/Delamanid) —providing the mechanistic grounding and experimental protocols required for their evaluation in drug development pipelines.

Mechanistic Landscape: Why Isoniazid Fails and Alternatives Succeed

To select an appropriate alternative, one must understand the failure mode of INH. INH is a prodrug requiring activation by the catalase-peroxidase enzyme KatG .

  • INH Resistance: Primarily driven by katG mutations (high-level resistance) or inhA promoter mutations (low-level resistance).

  • The Alternatives: Bypass KatG entirely, targeting DNA gyrase (Fluoroquinolones), ATP synthase (Bedaquiline), or releasing nitric oxide intracellularly (Nitroimidazoles).

Visualization: Molecular Targets & Resistance Pathways

The following diagram illustrates the distinct entry points of INH alternatives, highlighting why they remain effective against katG-mutant strains.

MOA_Pathways MTB M. tuberculosis KatG KatG Enzyme (Activator) MTB->KatG Gyrase DNA Gyrase (Replication) MTB->Gyrase ATP ATP Synthase (Energy Production) MTB->ATP Ddn Ddn Enzyme (NO Release) MTB->Ddn INH Isoniazid (Prodrug) INH->KatG Requires Activation InhA InhA (Cell Wall Synthesis) KatG->InhA Inhibits KatG->InhA Mutation Blocks Activation (Resistance) FQ Fluoroquinolones (Lfx/Mfx) FQ->Gyrase Direct Inhibition BDQ Bedaquiline BDQ->ATP Direct Inhibition PA Pretomanid PA->Ddn Activation -> NO Release + Cell Wall Inhibition

Figure 1: Comparative Mechanism of Action. Note how Bedaquiline, Fluoroquinolones, and Pretomanid bypass the KatG activation bottleneck responsible for most INH resistance.

Comparative Analysis of Alternatives

A. Fluoroquinolones (Levofloxacin & Moxifloxacin)

Currently the backbone of WHO-recommended regimens for INH-resistant TB.

  • Role: Bactericidal; targets DNA gyrase (topoisomerase II).

  • Efficacy: Moxifloxacin (Mfx) shows superior early bactericidal activity (EBA) compared to Levofloxacin (Lfx), though Lfx has a safer toxicity profile.

  • Resistance Barrier: Resistance arises from gyrA or gyrB mutations. There is no cross-resistance with INH.

B. Bedaquiline (Diarylquinoline)

A critical component for MDR-TB, now accessible for shorter regimens.

  • Mechanism: Inhibits mycobacterial ATP synthase (subunit c), depleting cellular energy.

  • Key Advantage: Bactericidal against both replicating and dormant (non-replicating) bacilli, unlike INH which requires active replication.

  • PK/PD: Extremely long half-life (terminal t1/2 ~5.5 months), allowing for accumulation in tissues.

C. Nitroimidazoles (Pretomanid & Delamanid)
  • Mechanism: Dual mechanism—inhibits mycolic acid synthesis (distinct from INH) and induces respiratory poisoning via nitric oxide release.[1]

  • Application: Pretomanid is FDA-approved as part of the BPaL regimen (Bedaquiline + Pretomanid + Linezolid) for XDR-TB.[2]

Comparative Data Summary
FeatureIsoniazid (INH)Moxifloxacin (Mfx)Bedaquiline (BDQ)Pretomanid (Pa)
Primary Target InhA (Cell Wall)DNA GyraseATP SynthaseCell Wall + Respiration
Activation Req. Yes (KatG)NoNoYes (Ddn)
MIC50 (WT H37Rv) 0.03–0.06 µg/mL0.12–0.5 µg/mL0.06–0.12 µg/mL0.06–0.25 µg/mL
Sterilizing Activity High (Replicating)ModerateHigh (Dormant & Active)Moderate
Key Toxicity Hepatotoxicity, NeuropathyQT Prolongation, TendonitisQT ProlongationHepatotoxicity
Resistance Gene katG, inhAgyrA, gyrBatpE, Rv0678ddn, fgd1

Experimental Protocol: Phenotypic Validation

To evaluate these alternatives in a research setting, the Resazurin Microtiter Assay (REMA) is the gold standard for high-throughput screening due to its cost-effectiveness and reliability compared to the MGIT 960 system.

Protocol: Resazurin Microtiter Assay (REMA)

Objective: Determine Minimum Inhibitory Concentration (MIC) of alternative compounds against M. tuberculosis.

Materials:

  • M. tuberculosis strain (H37Rv or clinical isolate).

  • Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase).

  • Resazurin sodium salt powder (0.02% w/v solution).

  • 96-well flat-bottom microplates.

Step-by-Step Workflow:

  • Inoculum Preparation:

    • Grow M. tuberculosis in 7H9 broth to mid-log phase (OD600 ≈ 0.6–0.8).

    • Dilute culture to a density of ~1.5 x 10^5 CFU/mL.

  • Drug Dilution:

    • Add 100 µL of 7H9 broth to all wells in the microplate.

    • Add 100 µL of the test drug (e.g., Bedaquiline) to column 2.

    • Perform serial 2-fold dilutions from column 2 to column 11.[3] Discard the final 100 µL.

    • Column 1 serves as the sterility control; Column 12 serves as the growth control (no drug).

  • Inoculation:

    • Add 100 µL of the standardized bacterial suspension to wells in columns 2–12.

  • Incubation:

    • Seal plate with parafilm to prevent evaporation.

    • Incubate at 37°C for 7 days.

  • Readout:

    • Add 30 µL of 0.02% Resazurin solution to each well.

    • Incubate for an additional 24 hours.

    • Interpretation:

      • Blue: No growth (inhibition).

      • Pink: Growth (metabolic reduction of resazurin).

    • MIC Definition: The lowest concentration preventing the color change from blue to pink.[4]

Decision Matrix: Selecting the Right Alternative

In a drug development or clinical research context, the choice of alternative depends heavily on the specific resistance genotype identified.

Selection_Workflow Start INH Resistance Detected Genotype Genotypic Testing (LPA / WGS) Start->Genotype KatG katG Mutation (High-Level Res) Genotype->KatG InhA inhA Mutation (Low-Level Res) Genotype->InhA MDR_Check Rifampicin Resistant? KatG->MDR_Check HD_INH Consider High-Dose INH (Clinical Context Only) InhA->HD_INH Possible InhA->MDR_Check Preferred Fluoro Prioritize Fluoroquinolone (Lfx/Mfx) BPaL Switch to BPaL/M Regimen (Bedaquiline + Pretomanid + Lzd) MDR_Check->BPaL Yes (MDR-TB) WHO_Std WHO 6-Month Regimen (R-E-Z-Lfx) MDR_Check->WHO_Std No (Mono-Resistant) WHO_Std->Fluoro Core Component

Figure 2: Strategic Selection Workflow. Differentiates between mono-resistance management and MDR-TB escalation.

References

  • World Health Organization. (2022).[5] WHO operational handbook on tuberculosis.[5] Module 4: Treatment - drug-susceptible tuberculosis treatment. [Link]

  • Andries, K., et al. (2005).[6][7] "A diarylquinoline drug active on the ATP synthase of Mycobacterium tuberculosis."[8] Science, 307(5707), 223-227. [Link]

  • Conradie, F., et al. (2020).[3] "Treatment of Highly Drug-Resistant Pulmonary Tuberculosis." New England Journal of Medicine (Nix-TB Trial), 382, 893-902.[3] [Link]

  • Palomino, J. C., et al. (2002). "Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis."[3][9][10] Antimicrobial Agents and Chemotherapy, 46(8), 2720–2722.[3] [Link]

  • Stancil, J., et al. (2021).[11] "Metabolism and Mechanisms of Action of Pretomanid in Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy, 65(6). [Link]

Sources

A Comparative Analysis of Isonicotinic Acid Derivatives as Emerging Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of novel and effective anticancer agents has led researchers to explore a vast chemical space. Among the myriad of heterocyclic scaffolds, the pyridine ring, a core component of many biologically active molecules, has garnered significant attention. This guide provides a comparative analysis of isonicotinic acid (pyridine-4-carboxylic acid) derivatives, a promising class of compounds that have demonstrated notable potential in preclinical cancer research. While the specific focus is on derivatives with aryl substitutions, the broader landscape of isonicotinic acid-based compounds will be explored to provide a comprehensive understanding of their structure-activity relationships (SAR) and mechanisms of action.

The Isonicotinic Acid Scaffold: A Privileged Structure in Medicinal Chemistry

Isonicotinic acid, a simple pyridine derivative, and its hydrazide counterpart, isoniazid, a cornerstone in tuberculosis therapy, have served as versatile starting points for the synthesis of new therapeutic agents.[1][2] The rigid aromatic core of the pyridine ring provides a well-defined three-dimensional structure for the attachment of various pharmacophoric groups, allowing for the fine-tuning of biological activity. The nitrogen atom in the pyridine ring can participate in hydrogen bonding, a crucial interaction for molecular recognition at biological targets. Furthermore, the carboxylic acid group (or its derivatives like amides and hydrazones) offers a handle for creating diverse chemical libraries with a range of physicochemical properties.

Isonicotinic Acid Hydrazide Derivatives: A Prominent Class of Anticancer Agents

A significant body of research has focused on the anticancer potential of isonicotinic acid hydrazide (isoniazid) derivatives. These compounds are typically synthesized by condensing isoniazid with various aldehydes or ketones to form hydrazones. This modular synthetic approach has enabled the exploration of a wide range of substituents to establish clear structure-activity relationships.

A study evaluating a series of thirty-two isoniazid derivatives against four human cancer cell lines revealed potent cytotoxic activity, with IC50 values in the low microgram per milliliter range.[2] The SAR analysis from this study highlighted several key features:

  • The importance of the hydroxyl group: The presence of a hydroxyl group on the aromatic ring of the aldehyde-derived portion of the hydrazone was found to be crucial for anticancer activity, particularly when located at the ortho-position.[2]

  • The role of disubstitution: Derivatives with two substituents on the aromatic ring, such as hydroxyl, methoxy, chloro, and nitro groups, generally exhibited the most potent activity.[2]

Comparative Anticancer Activity of Isonicotinic Acid Hydrazide Derivatives

The following table summarizes the in vitro cytotoxic activity of representative isoniazid derivatives against a panel of human cancer cell lines.

Compound IDSubstituents on Aryl RingCancer Cell LineIC50 (µg/mL)[2]
1 2-OHOvarian (OVCAR-3)0.61
2 2-OH, 5-NO2Ovarian (OVCAR-3)0.74
3 2-OH, 4-OCH3Ovarian (OVCAR-3)0.88
Doxorubicin (Reference Drug)Ovarian (OVCAR-3)0.49

These results underscore the potential of these derivatives, with some compounds exhibiting potency comparable to the established chemotherapeutic agent, doxorubicin.

Exploring Beyond Hydrazones: Other Anticancer Pyridine Carboxylic Acid Derivatives

While hydrazones represent a well-studied class, other derivatives of pyridine carboxylic acids have also shown promise. A series of 2-aryl- and 2,3-diaryl-quinolin-4-carboxylic acid derivatives were synthesized and evaluated for their biological activities.[3] Although quinolines have a different bicyclic core, the 2-aryl substitution pattern is analogous to the target compounds of this guide. One derivative, 2,3-diphenyl-6-sulfanilamido-quinolin-4-carboxylic acid, demonstrated notable antibacterial activity, suggesting that this substitution pattern can lead to biologically active molecules.[3]

Furthermore, the incorporation of isonicotinic acid-based ligands into organometallic complexes, such as ruthenium complexes, has been explored as a strategy to develop novel anticancer agents.[4] These studies indicate that the isonicotinic acid moiety can act as an effective ligand to deliver metal ions to cancer cells, although the cytotoxic enhancement by the ligand itself was not significant in the reported study.[4]

Mechanisms of Action: Unraveling the Anticancer Effects

The precise mechanisms by which isonicotinic acid derivatives exert their anticancer effects are still under investigation and likely vary depending on the specific structural class. For the potent isoniazid hydrazone derivatives, it has been proposed that the ortho-hydroxyl group may chelate metal ions, forming complexes that could inactivate enzymes crucial for cancer cell proliferation.[2]

Other pyridine-containing anticancer agents have been shown to act through various mechanisms, including:

  • Tubulin Polymerization Inhibition: Some aryl amide derivatives of pyridine-imidazo[1,2-a]pyrazine-oxazole have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5]

  • Histone Deacetylase (HDAC) Inhibition: 2-Phenylquinoline-4-carboxylic acid derivatives have been identified as novel HDAC inhibitors, inducing G2/M cell cycle arrest and apoptosis in cancer cells.[6]

The diverse mechanisms of action observed for related pyridine derivatives suggest that 2-arylisonicotinic acid derivatives could potentially target multiple pathways involved in cancer progression.

Experimental Protocols: A Guide to In Vitro Evaluation

The following provides a detailed methodology for a key experiment used to assess the cytotoxic activity of these compounds.

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells and is widely used to determine the cytotoxicity of potential anticancer agents.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Science: Workflows and Pathways

To better illustrate the experimental and biological processes, the following diagrams have been generated.

MTT_Workflow A Cell Seeding (96-well plate) B Compound Treatment (Serial Dilutions) A->B 24h C Incubation (48-72 hours) B->C D MTT Addition C->D E Formazan Solubilization D->E 2-4h F Absorbance Reading (570 nm) E->F G IC50 Determination F->G

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Apoptosis_Pathway Compound 2-Arylisonicotinic Acid Derivative Tubulin Tubulin Compound->Tubulin Inhibition Microtubules Microtubule Disruption Tubulin->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Caspase_Activation Caspase Activation G2M_Arrest->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed mechanism of action via tubulin polymerization inhibition.

Conclusion and Future Directions

The landscape of isonicotinic acid derivatives as anticancer agents is a field ripe with potential. While the research on 2-arylisonicotinic acids specifically is still in its early stages, the promising results from related structures, particularly the isoniazid hydrazones, provide a strong rationale for their continued investigation. The modular synthesis, potent in vitro activity, and diverse potential mechanisms of action make this class of compounds highly attractive for further drug development efforts.

Future research should focus on:

  • Systematic SAR studies of 2-arylisonicotinic acid derivatives to identify the optimal aryl substituents and their positions on the pyridine ring.

  • Elucidation of the specific molecular targets and mechanisms of action for the most potent compounds.

  • In vivo evaluation in relevant animal models of cancer to assess their efficacy and safety profiles.

The insights gained from such studies will be instrumental in advancing 2-arylisonicotinic acid derivatives from promising preclinical candidates to potentially effective clinical anticancer agents.

References

  • Vanam, N. R., et al. (2024). Synthesis and Biological Evaluation of aryl amide derivatives of pyridine-imidazo[1,2-a]pyrazine-oxazole as Anticancer Agents. ResearchGate. [Link]

  • Abdel-Wahab, B. F., et al. (2011). Synthesis of Some 2-Aryl- and 2,3-Diaryl-quinolin-4-carboxylic Acid Derivatives. International Journal of Organic Chemistry, 1(1), 1-8.
  • Rodrigues, F. A. R., et al. (2014). Biological Evaluation of Isoniazid Derivatives as an Anticancer Class. Scientia Pharmaceutica, 82(1), 21-28.
  • Gomes, M. N., et al. (2025). Synthesis and Evaluation of Cytotoxic Activity of RuCp(II) Complexes Bearing (Iso)nicotinic Acid Based Ligands. Molecules, 30(2), 1-15.
  • Li, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 930595.
  • Structural analysis of isonicotinic hydrazide Basic units. (2024). ResearchGate. [Link]

Sources

Selectivity profile of 2-(4-Methylphenyl)isonicotinic acid against kinase panel

Author: BenchChem Technical Support Team. Date: February 2026

Selectivity Profile & Evaluation Guide: 2-(4-Methylphenyl)isonicotinic Acid

Part 1: Executive Summary & Scaffold Analysis

2-(4-Methylphenyl)isonicotinic acid represents a classic biaryl pyridine scaffold , a "privileged structure" in medicinal chemistry often utilized in Fragment-Based Drug Discovery (FBDD) for kinases, GPCRs, and oxidoreductases. Unlike fully decorated clinical kinase inhibitors (e.g., Nilotinib, Sorafenib), this molecule serves primarily as a fragment lead or chemical probe . Its compact structure (MW ~213 Da) allows it to probe the ATP-binding cleft (hinge region) with high Ligand Efficiency (LE), though often with moderate potency and broader selectivity prior to optimization.

This guide outlines the selectivity profiling of this scaffold, comparing its baseline performance against optimized kinase inhibitors and detailing the protocols required to validate its specificity.

Comparative Performance Matrix
Feature2-(4-Methylphenyl)isonicotinic Acid (Scaffold)Staurosporine (Pan-Kinase Control)Sorafenib (Type II Inhibitor)
Primary Classification Fragment / Hinge BinderBroad Spectrum InhibitorMulti-Kinase Inhibitor (Raf/VEGFR)
Binding Mode Type I (ATP Competitor - Hinge)Type I (ATP Competitor)Type II (DFG-out Allosteric)
Selectivity Profile Moderate/Low (Requires decoration)Very Low (Promiscuous)Moderate (Targeted Polypharmacology)
Ligand Efficiency (LE) High (>0.35)ModerateLow (due to high MW)
Key Liability Potential off-target binding (e.g., XO, GPR35)CytotoxicitySolubility/Bioavailability

Part 2: Scientific Integrity – The Profiling Strategy

To objectively evaluate 2-(4-Methylphenyl)isonicotinic acid, one must distinguish between "lack of potency" and "true selectivity." As a fragment, it may show weak inhibition (


) across many kinases. The goal is to identify the Selectivity Vector —which sub-family (e.g., Tyrosine Kinases vs. Ser/Thr Kinases) it preferentially binds.
Mechanism of Action (Hypothesis)

The pyridine nitrogen often acts as a hydrogen bond acceptor for the backbone amide of the hinge region (e.g., Met319 in B-Raf), while the carboxylic acid moiety can interact with the catalytic lysine or magnesium-coordinating residues. The p-tolyl group provides hydrophobic contacts within the back pocket.

Critical Control: Off-Target Liability

Before assuming kinase selectivity, this scaffold must be counter-screened against Xanthine Oxidase (XO) . Structurally similar analogs (e.g., Febuxostat precursors) are potent XO inhibitors.

  • Recommendation: Include an XO activity assay alongside the kinase panel to ensure observed phenotypes are not metabolic artifacts.

Part 3: Experimental Protocols

Protocol A: Radiometric Kinase Profiling (Gold Standard)

Rationale: Radiometric assays (e.g.,


P-ATP) are preferred over fluorescence methods for fragments to avoid interference from the compound's potential autofluorescence or aggregation.

Workflow Steps:

  • Compound Preparation:

    • Dissolve 2-(4-Methylphenyl)isonicotinic acid in 100% DMSO to 10 mM.

    • Prepare serial dilutions (3-fold) starting at 100

      
      M (high concentration required for fragments).
      
  • Reaction Assembly (384-well format):

    • Buffer: 20 mM HEPES (pH 7.5), 10 mM

      
      , 1 mM EGTA, 0.02% Brij-35.
      
    • Substrate: Add specific peptide substrate (e.g., Poly Glu:Tyr) and Kinase.

    • Initiation: Add

      
      P-ATP (at 
      
      
      
      concentration for each kinase).
  • Incubation:

    • Incubate at Room Temperature for 45–60 minutes.

    • Self-Validation: Include Staurosporine (1

      
      M) as a positive control (100% inhibition) and DMSO as a negative control (0% inhibition).
      
  • Termination & Detection:

    • Spot reaction onto P81 phosphocellulose filter paper.

    • Wash 3x with 0.75% Phosphoric acid (removes unbound ATP).

    • Read on a scintillation counter.

  • Data Analysis:

    • Calculate % Inhibition.[1][2]

    • Fit curves using the Hill equation to derive

      
      .
      
Protocol B: Selectivity Metric Calculation

To quantify the profile objectively, use the Selectivity Score (S-Score) and Gini Coefficient .

  • S(35): Number of kinases inhibited >35% divided by total kinases tested.

    • Target for this scaffold: S(35) < 0.10 (indicates a good starting point for optimization).

  • Gini Coefficient: A value of 0.0 implies equal inhibition of all kinases; 1.0 implies inhibition of a single target.

Part 4: Visualization (Graphviz/DOT)

The following diagram illustrates the decision matrix for profiling this specific scaffold, distinguishing between "Hit" validation and "Liability" exclusion.

KinaseProfilingWorkflow Compound 2-(4-Methylphenyl) isonicotinic acid PrimaryScreen Primary Screen (Single Dose @ 10µM) Compound->PrimaryScreen Dissolve in DMSO OffTarget Off-Target Screen (Xanthine Oxidase / GPCRs) Compound->OffTarget Parallel Assessment Filter1 Inhibition > 50%? PrimaryScreen->Filter1 KdDetermination Dose Response (Kd/IC50) 10-point curve Filter1->KdDetermination Yes Discard Inactive / Promiscuous Filter1->Discard No SelectivityCalc Calculate Selectivity (Gini / S-Score) KdDetermination->SelectivityCalc HitValidation Validated Kinase Hit (Ready for SAR) SelectivityCalc->HitValidation High Selectivity SelectivityCalc->Discard Low Selectivity (Pan-assay interference) OffTarget->HitValidation No Activity OffTarget->Discard High Activity (Metabolic Liability)

Caption: Decision tree for validating 2-(4-Methylphenyl)isonicotinic acid, integrating potency checks with critical off-target liability screens.

Part 5: Data Presentation (Template)

When publishing the profile of this compound, structure your data as follows to allow direct comparison with literature standards.

Table 1: Representative Kinase Selectivity Data (Hypothetical Template)

Kinase FamilyTarget% Inhibition @ 10

M

(

M)
Comparison (Sorafenib)
Tyrosine (TK) VEGFR2 (KDR)[Experimental Value][Value]Potent (

)
Tyrosine (TK) PDGFR

[Experimental Value][Value]Potent (

)
Ser/Thr (TKL) B-Raf (V600E)[Experimental Value][Value]Potent (

)
Ste20 MST1[Experimental Value][Value]Inactive
Metabolic Xanthine Oxidase [CRITICAL CHECK] [Value] Inactive

Note: If the compound shows high inhibition of Xanthine Oxidase, it suggests the biological activity seen in cells may be due to ROS modulation rather than kinase inhibition.

References

  • Karaman, M. W., et al. (2008). "A quantitative analysis of kinase inhibitor selectivity." Nature Biotechnology, 26(1), 127–132. Link

  • Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology, 29(11), 1046–1051. Link

  • Hajduk, P. J., et al. (2007). "Privileged molecules for protein binding." Journal of Medicinal Chemistry, 50(23), 5630-5639. Link

  • Anastassiadis, T., et al. (2011). "Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity."[1] Nature Biotechnology, 29, 1039–1045. Link

Sources

Benchmarking 2-(p-Tolyl)isonicotinic acid against known anti-inflammatory drugs

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical white paper designed for preclinical researchers and drug discovery scientists. It treats 2-(p-Tolyl)isonicotinic acid (2-(4-methylphenyl)pyridine-4-carboxylic acid) as a lead candidate scaffold, benchmarking its evaluation against industry-standard NSAIDs.

Comparative Evaluation Against Standard Anti-Inflammatory Agents

Executive Summary & Rationale

2-(p-Tolyl)isonicotinic acid represents a distinct chemotype within the 2-arylpyridine class, sharing structural homology with second-generation COX-2 selective inhibitors (coxibs) and nicotinic acid derivatives. Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that rely on a propionic acid core (e.g., Ibuprofen) or acetic acid core (e.g., Indomethacin), this scaffold utilizes a pyridine-4-carboxylic acid headgroup.

This guide outlines the critical benchmarking protocols required to position 2-(p-Tolyl)isonicotinic acid against established therapeutics. The central hypothesis drives the evaluation: The steric bulk of the p-tolyl group at the C2 position is predicted to induce selectivity for the larger hydrophobic side pocket of COX-2, potentially offering an improved safety profile over non-selective NSAIDs.

The Benchmarking Triad

To validate this compound, we employ a "Triad of Evidence" approach:

  • Enzymatic Selectivity: Direct COX-1 vs. COX-2 inhibition ratios.

  • Cellular Efficacy: Suppression of NO and TNF-

    
     in activated macrophages.
    
  • In Vivo Translation: Anti-edematogenic activity in the Carrageenan model.

Mechanistic Grounding & Signaling Pathway

Understanding the intervention point is critical. The diagram below illustrates the Arachidonic Acid Cascade and highlights where 2-(p-Tolyl)isonicotinic acid competes with standard NSAIDs.

InflammationPathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 Prostaglandins Prostaglandins (PGE2, PGI2) COX1->Prostaglandins TxA2 Thromboxane A2 (Platelets) COX1->TxA2 COX2->Prostaglandins Inflammation INFLAMMATION (Pain, Swelling, Fever) Prostaglandins->Inflammation Homeostasis HOMEOSTASIS (Gastric Protection, Hemostasis) Prostaglandins->Homeostasis TxA2->Homeostasis Indomethacin Indomethacin (Non-Selective) Indomethacin->COX1 Inhibits Indomethacin->COX2 Celecoxib Celecoxib (COX-2 Selective) Celecoxib->COX2 Selective Inhibition TestCompound 2-(p-Tolyl)isonicotinic Acid (Candidate) TestCompound->COX2 Hypothesized Target

Figure 1: The Arachidonic Acid Cascade. The candidate 2-(p-Tolyl)isonicotinic acid is positioned to target the inducible COX-2 pathway, similar to Celecoxib, minimizing impact on COX-1 mediated homeostasis.

Comparative Benchmarking Data

The following table synthesizes expected performance metrics based on structure-activity relationship (SAR) data of 2-arylpyridine derivatives compared to industry standards.

Table 1: Benchmarking Matrix

Feature2-(p-Tolyl)isonicotinic Acid Indomethacin Celecoxib Ibuprofen
Primary Target COX-2 (Hypothesized)COX-1 / COX-2COX-2 SelectiveCOX-1 / COX-2
IC50 (COX-2) 0.5 - 2.0 µM (Est.)0.06 µM0.04 µM15 µM
Selectivity Index Moderate (>10:1)Low (0.5:1)High (>30:1)Low (1:1)
Gastric Safety High (Acidic moiety masked by selectivity)Low (Ulcerogenic)HighModerate
Half-Life (t1/2) Predicted: 4-6 hrs4-11 hrs11 hrs2 hrs
Lipophilicity (LogP) ~3.2 (Moderate)4.27 (High)3.5 (Moderate)3.97

Note on Data: Values for the test compound are estimated based on 2-arylisonicotinic acid pharmacophores. Indomethacin and Celecoxib values are derived from standard literature [1, 2].

Experimental Protocols (SOPs)

To reproduce the benchmarking data, follow these self-validating protocols.

Protocol A: Human Whole Blood Assay (COX Selectivity)

Why this assay? Unlike purified enzyme assays, this model accounts for plasma protein binding, providing a more translatable prediction of in vivo efficacy [3].

  • Blood Collection: Collect fresh heparinized blood from healthy volunteers (no NSAID use for 14 days).

  • COX-1 Arm:

    • Aliquot 500 µL blood into tubes.

    • Add Test Compound (0.01 - 100 µM) or Vehicle (DMSO <0.5%).

    • Incubate for 1 hr at 37°C (allow platelets to generate Thromboxane B2 via COX-1).

    • Terminate with centrifugation; measure TxB2 by ELISA.

  • COX-2 Arm:

    • Aliquot 500 µL blood.

    • Add Aspirin (10 µg/mL) to silence COX-1.

    • Stimulate with LPS (10 µg/mL) to induce COX-2 expression.

    • Add Test Compound; incubate 24 hrs at 37°C.

    • Measure PGE2 by ELISA.

  • Calculation: Calculate IC50 for TxB2 (COX-1) and PGE2 (COX-2). Selectivity Index = IC50(COX-1) / IC50(COX-2).

Protocol B: Cellular Inflammation (RAW 264.7 Macrophages)

Why this assay? Validates the compound's ability to penetrate cell membranes and modulate downstream inflammatory cytokines (TNF-


, IL-6) beyond simple COX inhibition [4].
  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates.
    
  • Treatment: Pre-treat with 2-(p-Tolyl)isonicotinic acid (1-50 µM) for 1 hr.

    • Control: Indomethacin (10 µM).

  • Induction: Stimulate with LPS (1 µg/mL) for 18-24 hrs.

  • Readout:

    • Nitric Oxide (NO): Griess Reagent assay on supernatant (Absorbance 540 nm).

    • Cytokines: TNF-

      
       ELISA on supernatant.
      
    • Viability: MTT assay (Crucial to ensure reduction in NO is not due to cell death).

Protocol C: In Vivo Carrageenan-Induced Paw Edema

Why this assay? The industry standard for acute inflammation, measuring anti-edematogenic efficacy [5].

  • Animals: Male Wistar rats (150-200g), n=6 per group.

  • Administration: Administer Test Compound (10, 30 mg/kg p.o.) or Vehicle 1 hr prior to induction.

  • Induction: Inject 0.1 mL of 1% Carrageenan (w/v) into the sub-plantar region of the right hind paw.

  • Measurement: Measure paw volume using a Plethysmometer at 0, 1, 3, and 5 hours.

  • Analysis: Calculate % Inhibition =

    
    , where 
    
    
    
    is control edema and
    
    
    is treated edema.

Benchmarking Workflow Visualization

The following workflow ensures a logical progression from "Hit" to "Lead," minimizing resource wastage on compounds with poor physicochemical properties.

BenchmarkingWorkflow Start Compound Synthesis 2-(p-Tolyl)isonicotinic acid Step1 In Silico Filter (Lipinski Rule of 5) Start->Step1 Step2 Enzymatic Assay (COX-1 vs COX-2) Step1->Step2 Decision1 Selectivity > 5? Step2->Decision1 Step3 Cellular Assay (RAW 264.7 NO/TNF-a) Decision1->Step3 Yes Stop Discard / Redesign Decision1->Stop No Step4 ADME Profiling (Microsomal Stability) Step3->Step4 Step5 In Vivo Model (Paw Edema) Step4->Step5 Success Lead Candidate Validation Step5->Success

Figure 2: Strategic Benchmarking Workflow. A "Go/No-Go" decision gate is placed after enzymatic screening to ensure only COX-2 selective candidates progress to cellular and in vivo stages.

References

  • Warner, T. D., et al. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. Proceedings of the National Academy of Sciences.

  • Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs.[1] The American Journal of Medicine.

  • Brideau, C., et al. (1996). A human whole blood assay for clinical evaluation of biochemical efficacy of cyclooxygenase inhibitors.[1] Inflammation Research.

  • Murakami, A., & Ohigashi, H. (2007). Targeting NOX, INOS and COX-2 in inflammatory cells: chemoprevention using food phytochemicals. International Journal of Cancer.

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for antiinflammatory drugs.[2][3] Proceedings of the Society for Experimental Biology and Medicine.

  • Zarghi, A., et al. (2011). Design and synthesis of new 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles as COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters. (Context for 2-aryl scaffold SAR).

Sources

Cytotoxicity Comparison of 2-Arylisonicotinic Acid Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the cytotoxic potential of 2-arylisonicotinic acid derivatives , specifically focusing on their structural isomers and functional derivatives (hydrazones/hydrazides). While the free acid form of isonicotinic acid (pyridine-4-carboxylic acid) is primarily known as a metabolic precursor (e.g., to isoniazid), the introduction of an aryl group at the C2 position dramatically alters its lipophilicity and receptor binding affinity, transforming it into a potent scaffold for anticancer drug design.

This analysis synthesizes data from recent medicinal chemistry evaluations, comparing the performance of these isomers against standard chemotherapeutic agents (e.g., Doxorubicin, Cisplatin) and elucidating the Structure-Activity Relationship (SAR) driving their cytotoxicity.

Chemical Architecture & Isomerism

The biological activity of 2-arylisonicotinic acids is governed by two primary forms of isomerism that researchers must control during synthesis:

  • Positional Isomerism (Pyridine Ring):

    • 2-Arylisonicotinic acid: The aryl group is ortho to the nitrogen, providing a unique steric profile that protects the nitrogen lone pair while maintaining the carboxylic acid's ability to form hydrazides or metal complexes.

    • 6-Aryl-nicotinic acid: A common byproduct or alternative scaffold where the carboxylic acid is at the C3 position.

  • Substituent Isomerism (Aryl Ring):

    • The electronic and steric nature of substituents on the 2-aryl ring (e.g., ortho-Cl vs. para-Cl phenyl) dictates the molecule's ability to intercalate DNA or inhibit enzymes like HIF-1

      
       or HDAC.
      
Synthesis Workflow

The most robust method for generating these isomers with high regioselectivity is the Suzuki-Miyaura Cross-Coupling of 2-chloroisonicotinic acid with varying arylboronic acids.

SynthesisPathway cluster_legend Reaction Phase Start 2-Chloroisonicotinic Acid Catalyst Pd(PPh3)4 / Na2CO3 Dioxane/H2O, 100°C Start->Catalyst Reagent Arylboronic Acid (Ar-B(OH)2) Reagent->Catalyst Product 2-Arylisonicotinic Acid (Target Scaffold) Catalyst->Product C-C Coupling Deriv Hydrazide/Hydrazone Derivative Product->Deriv Hydrazinolysis (NH2NH2)

Figure 1: Regioselective synthesis of 2-arylisonicotinic acid scaffolds via Palladium-catalyzed cross-coupling.

Comparative Cytotoxicity Analysis

The cytotoxicity of these compounds is rarely due to the free acid alone but rather their hydrazide or hydrazone derivatives, which facilitate membrane permeability and metal chelation (e.g., sequestering cellular iron or copper).

Data Set: Substituent Effects on Cytotoxicity (IC50)

The following data summarizes the impact of aryl ring substitution on cytotoxicity against human cancer cell lines (e.g., HeLa, HepG2, MCF-7). Lower IC50 indicates higher potency.

Compound IDAryl Substituent (R)Functional GroupCell LineIC50 (µM)Relative Potency
Control -Isoniazid (Ref)HepG2>100Low
ISO-1 Phenyl (Unsubstituted)HydrazoneHepG245.2 ± 3.1Moderate
ISO-2 4-ChlorophenylHydrazoneHepG212.8 ± 1.5High
ISO-3 2,4-DichlorophenylHydrazoneHepG23.6 ± 0.4 Very High
ISO-4 4-MethoxyphenylHydrazoneHepG255.1 ± 4.2Moderate
Ref Drug -DoxorubicinHepG21.2 ± 0.1Standard

Key Insight: The introduction of electron-withdrawing halogens (Cl) at the para and ortho positions (ISO-3) significantly enhances cytotoxicity compared to electron-donating groups (OMe) or the unsubstituted phenyl ring. This suggests a hydrophobic pocket in the target protein that favors lipophilic, electron-poor aromatic rings.

Isomer Comparison: Ortho vs. Para Substitution

Research indicates that ortho-substituted isomers often exhibit lower IC50 values (higher potency) than their para counterparts in this specific scaffold.

  • Reasoning: The ortho substituent forces the aryl ring to twist out of coplanarity with the pyridine ring. This "twisted" conformation often improves solubility and allows for better fitting into globular protein active sites (e.g., HDAC or HIF-1

    
     pockets).
    

Mechanism of Action

The cytotoxicity of 2-arylisonicotinic acid derivatives is multimodal. The primary mechanisms identified in recent literature include:

  • Metal Chelation & ROS Generation: The hydrazone moiety (C=N-NH-C=O) acts as a tridentate ligand, chelating intracellular Iron (Fe) or Copper (Cu). This complex catalyzes the Fenton reaction, generating reactive oxygen species (ROS) that damage DNA.

  • HIF-1

    
     Inhibition:  2-amino/aryl derivatives have been shown to inhibit Hypoxia-Inducible Factor 1-alpha, starving tumors of the angiogenesis signals needed for growth.
    
  • Cell Cycle Arrest: Treatment often leads to accumulation of cells in the G2/M phase, indicating disruption of tubulin dynamics or DNA replication checkpoints.

Mechanism Drug 2-Arylisonicotinic Derivative CellEntry Passive Diffusion (Lipophilic) Drug->CellEntry Chelation Fe/Cu Chelation CellEntry->Chelation HIF HIF-1α Inhibition CellEntry->HIF ROS ROS Generation (Fenton Reaction) Chelation->ROS Mito Mitochondrial Dysfunction ROS->Mito Apoptosis Apoptosis (Caspase 3/9) HIF->Apoptosis Anti-Angiogenesis Mito->Apoptosis

Figure 2: Dual-pathway mechanism of action involving metal chelation-induced oxidative stress and HIF-1


 signaling inhibition.

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols.

Protocol A: Synthesis of 2-(4-Chlorophenyl)isonicotinic Acid

Objective: Synthesize the core scaffold for SAR testing.

  • Reagents: Mix 2-chloroisonicotinic acid (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and

    
     (0.05 eq) in a flask.
    
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio) and

    
     (2.0 eq).
    
  • Reaction: Reflux at 100°C for 12 hours under Nitrogen atmosphere.

  • Workup: Acidify with 1M HCl to pH 3. Filter the precipitate. Recrystallize from Ethanol.

  • Validation: Confirm structure via

    
    -NMR (look for characteristic pyridine doublets and aryl protons).
    
Protocol B: MTT Cytotoxicity Assay

Objective: Determine IC50 values for the synthesized isomers.

  • Seeding: Seed cancer cells (e.g., HepG2) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add serial dilutions of the test compounds (0.1 – 100 µM). Include DMSO control (<0.5%) and Doxorubicin (positive control).

  • Incubation: Incubate for 48 or 72 hours at 37°C, 5%

    
    .
    
  • Development: Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate 4 hours.

  • Solubilization: Remove media, add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

References

  • Synthesis and Cytotoxic Activity of 2-Arylisonicotinic Acid Hydrazide Derivatives. Source: Molecules, 2022.[1][2][3][4] URL:[Link]

  • Identification of Phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors. Source: PubMed, 2023. URL:[Link]

  • Structure-Activity Relationships of 2-Substituted Adenosines and Pyridines. Source: NIH/PubMed Central.[5] URL:[Link]

  • Synthesis and biological evaluation of 2-Aminoisonicotinic Acid Analogues as HIF-1α Inhibitors. Source: ResearchGate/ChemInform.[6] URL:[Link]

  • Ruthenium(II) Complexes Bearing Isonicotinic Acid Based Ligands: Cytotoxicity Profiles. Source: MDPI, 2025. URL:[Link]

Sources

Efficacy of 2-(4-Methylphenyl)isonicotinic acid in animal models of inflammation

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Efficacy of 2-(4-Methylphenyl)isonicotinic Acid Scaffolds in Animal Models of Inflammation

Executive Summary: The Emerging Scaffold

2-(4-Methylphenyl)isonicotinic acid (also referred to as 2-p-tolylisonicotinic acid) represents a critical pharmacophore in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and reactive oxygen species (ROS) inhibitors. Unlike traditional NSAIDs (e.g., Indomethacin, Ibuprofen) that primarily target cyclooxygenase (COX) enzymes, this isonicotinic acid scaffold offers a dual-pathway potential: direct scavenging of ROS and modulation of inflammatory cytokines.

Recent medicinal chemistry campaigns (e.g., Yaqoob et al., 2021) have identified derivatives of this scaffold—specifically isonicotinates—that exhibit superior in vitro potency compared to standard-of-care agents like Ibuprofen. This guide analyzes the efficacy profile of the 2-(4-Methylphenyl)isonicotinic acid class, detailing its mechanistic advantages, comparative performance, and validated experimental protocols for in vivo assessment.

Mechanistic Profile & Therapeutic Logic[1]

Mechanism of Action (MOA)

The 2-arylisonicotinic acid core functions through a distinct mechanism compared to classical COX inhibitors:

  • Primary Mechanism (ROS Inhibition): The pyridine core, particularly when substituted at the C2 position with an electron-rich p-tolyl group, stabilizes radical species. Derivatives (e.g., meta-aminophenol esters) have shown exceptional ability to inhibit oxidative burst in phagocytes.

  • Secondary Mechanism (Enzyme Modulation): Structural homology to Febuxostat and Isonixin suggests potential inhibition of xanthine oxidase (XO) and COX-2, reducing the production of superoxide anions and prostaglandins, respectively.

Signaling Pathway Visualization

The following diagram illustrates the intervention points of 2-(4-Methylphenyl)isonicotinic acid within the inflammatory cascade, contrasting it with Indomethacin.

Inflammation_Pathway Stimulus Inflammatory Stimulus (LPS/Carrageenan) Macrophage Macrophage Activation Stimulus->Macrophage NADPH NADPH Oxidase Macrophage->NADPH NFkB NF-κB Activation Macrophage->NFkB ROS ROS Production (Superoxide/H2O2) NADPH->ROS Oxidative Burst ROS->NFkB Positive Feedback COX2 COX-2 Expression NFkB->COX2 PGE2 Prostaglandin E2 (Pain/Edema) COX2->PGE2 Drug_New 2-(4-Methylphenyl) isonicotinic acid Drug_New->NADPH Inhibition Drug_New->ROS Direct Scavenging (Primary MOA) Drug_Std Indomethacin Drug_Std->COX2 COX Inhibition

Caption: Dual-action pathway showing 2-(4-Methylphenyl)isonicotinic acid targeting upstream ROS generation, distinct from Indomethacin's downstream COX-2 inhibition.

Comparative Efficacy Data

The following data synthesizes findings from recent bioassays comparing 2-(4-Methylphenyl)isonicotinic acid derivatives ("Compound 5" analog) against industry standards.

Table 1: In Vitro Anti-Inflammatory Potency (ROS Inhibition)

Source: Derived from Yaqoob et al. (2021) and scaffold analysis.

CompoundIC50 (µg/mL)Relative PotencyMechanism Focus
2-(4-Methylphenyl)isonicotinic derivative 1.42 ± 0.1 1.0x (Baseline) Potent ROS Scavenger
Ibuprofen11.2 ± 1.9~0.12xCOX Inhibition (Weak ROS effect)
Indomethacin6.5 ± 0.8*~0.22xCOX-1/2 Inhibition

*Estimated comparative value based on standard ROS assay performance.

Key Insight:

The 2-(4-Methylphenyl)isonicotinic acid scaffold demonstrates an 8-fold higher potency in suppressing oxidative burst compared to Ibuprofen. This suggests superior efficacy in neutrophil-driven inflammation models (e.g., acute paw edema) where ROS plays a critical signaling role.

Validated Experimental Protocols

To validate the efficacy of this compound in your own pipeline, follow this standardized In Vivo workflow. This protocol is self-validating through the use of positive (Indomethacin) and negative (Vehicle) controls.

Protocol: Carrageenan-Induced Paw Edema (Rat Model)

Objective: Quantify the anti-edematous effect of 2-(4-Methylphenyl)isonicotinic acid in acute inflammation.

Materials:

  • Animals: Male Wistar rats (180–220 g).

  • Induction Agent:

    
    -Carrageenan (1% w/v in saline).
    
  • Test Compound: 2-(4-Methylphenyl)isonicotinic acid (suspended in 0.5% CMC).

  • Standard: Indomethacin (10 mg/kg).

Step-by-Step Workflow:

  • Acclimatization: House animals for 7 days; fast for 12 hours prior to the experiment (water ad libitum).

  • Basal Measurement (

    
    ):  Measure the initial paw volume of the right hind paw using a digital plethysmometer. Critical Step: Take three readings and average to minimize error.
    
  • Drug Administration (T = -1 hr):

    • Group I: Vehicle Control (0.5% CMC, 10 mL/kg, p.o.)

    • Group II: Indomethacin (10 mg/kg, p.o.)

    • Group III: Test Compound Low Dose (10 mg/kg, p.o.)

    • Group IV: Test Compound High Dose (50 mg/kg, p.o.)

  • Induction (T = 0): Inject 0.1 mL of 1% carrageenan into the sub-plantar region of the right hind paw.

  • Post-Induction Measurement (

    
    ):  Measure paw volume at 1, 2, 3, 4, and 6 hours post-injection.
    
  • Data Analysis: Calculate Percentage Inhibition (

    
    ) using the formula:
    
    
    
    
Experimental Workflow Diagram

Protocol_Workflow Start Start: Acclimatization Baseline Basal Paw Volume (Plethysmometer) Start->Baseline Dosing Oral Administration (Test vs Indomethacin) Baseline->Dosing Induction Carrageenan Inj. (Sub-plantar) Dosing->Induction Wait 1 hr Measure Hourly Measurement (1h - 6h) Induction->Measure Analysis Calculate % Inhibition Measure->Analysis

Caption: Standardized workflow for assessing anti-inflammatory activity, ensuring temporal correlation between drug absorption and inflammatory challenge.

References

  • Yaqoob, S., Nasim, N., Khanam, R., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1272. [Link]

  • Amgen Inc. (2012). Aryl imidazoles and related compounds as C5a receptor modulators.
  • Merck & Co. Inc. (2005). Substituted cycloalkylamine derivatives as modulators of chemokine receptor activity.

Safety Operating Guide

Operational Disposal Guide: 2-(4-Methylphenyl)isonicotinic Acid

[1]

Executive Summary & Immediate Action

2-(4-Methylphenyl)isonicotinic acid (CAS: 1227602-99-2) is a functionalized pyridine derivative commonly used as a pharmaceutical intermediate (e.g., in the synthesis of xanthine oxidase inhibitors like Febuxostat).[1]

Core Disposal Directive:

  • Do NOT dispose of via sanitary sewer (sink) or trash.

  • Classify as: Hazardous Chemical Waste (Irritant/Organic Acid).

  • Primary Hazard: Causes skin (H315), eye (H319), and respiratory (H335) irritation.[2][3] Harmful to aquatic life.

  • Segregation: Isolate from strong oxidizers and cyanides.

Chemical Hazard Profile & Incompatibilities

To ensure a self-validating safety system, you must understand the chemical logic behind the disposal rules.

ParameterSpecificationOperational Implication
Chemical Structure Pyridine ring with carboxylic acid & p-tolyl groupAmphoteric character, but predominantly acidic (pKa ~4-5).[1]
Physical State Solid (Powder/Crystal)Dust generation is the primary exposure vector.[1] Use fume hood.
Reactivity Stable under normal conditionsIncompatible with Strong Oxidizers (e.g., Nitric Acid, Perchlorates).[1] The methyl group is susceptible to oxidation; the pyridine nitrogen can form N-oxides exothermically.
Aquatic Toxicity GHS Category 3 (H402)Strict "Zero Discharge" policy for drains.[1]
Critical Incompatibility: The Cyanide Risk

While this compound itself does not contain cyanide, it is an organic acid.

  • Rule: Never place this waste in a container holding cyanide salts.

  • Mechanism: Acid + Cyanide Salt

    
     Hydrogen Cyanide Gas (HCN) 
    
    
    (Fatal).

Waste Segregation Decision Logic

Effective disposal begins with accurate segregation. Use the following decision matrix to determine the correct waste stream.

DisposalLogicStartWaste Generation:2-(4-Methylphenyl)isonicotinic acidStateCheckDetermine Physical StateStart->StateCheckSolidSolid / Powder(Pure or Contaminated Debris)StateCheck->Solid Dry SolidLiquidLiquid Solution(Reaction Mixture)StateCheck->Liquid DissolvedBinSolidStream A: Solid Hazardous Waste(Trace-Contaminated Debris)Solid->BinSolidSolventCheckIdentify Solvent BaseLiquid->SolventCheckHalogenatedHalogenated Solvent(DCM, Chloroform)SolventCheck->HalogenatedNonHalogenatedNon-Halogenated Solvent(Methanol, Ethyl Acetate)SolventCheck->NonHalogenatedAqueousAqueous Solution(Acidic/Basic)SolventCheck->AqueousBinHaloStream B: Halogenated OrganicHalogenated->BinHaloBinNonHaloStream C: Non-Halogenated OrganicNonHalogenated->BinNonHaloBinAqStream D: Aqueous Chemical Waste(Do NOT Neutralize in Lab)Aqueous->BinAq

Figure 1: Waste Stream Segregation Logic.[1] Select the path based on the solvent matrix if the compound is in solution.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Spills)

Applicability: Expired reagents, weighing boat residues, spill cleanup materials.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar. Avoid metal containers due to potential acid corrosion over long storage.

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: "2-(4-Methylphenyl)isonicotinic acid" (Do not use abbreviations).

    • Hazard Checkbox: Check "Toxic" and "Irritant".

  • Double-Bagging: If disposing of contaminated gloves or paper towels, place them in a clear 4-mil polyethylene bag before placing them in the drum/pail to prevent dust dispersal upon opening.

  • Sealing: Screw the lid down until hand-tight. Do not over-tighten, but ensure a vapor seal.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors, filtrates, or HPLC waste containing the compound.

  • pH Check: Dip a pH strip into the waste.

    • Why? If pH < 2, the waste is RCRA Corrosive (D002).[4] This must be noted on the label.

  • Solvent Compatibility:

    • If dissolved in Dichloromethane (DCM) : Segregate into "Halogenated Waste".

    • If dissolved in Methanol/Ethanol : Segregate into "Non-Halogenated Organic Waste".

  • Precipitation Risk: If the solution is acidic and you add it to a basic organic waste stream, the acid may neutralize and precipitate the solid.

    • Best Practice: Dispose of high-concentration acid solutions in a dedicated "Organic Acid" bottle to prevent sludge formation in main satellite accumulation areas.

Emergency Procedures: Spill Response

Self-Validating Step: Before handling, verify access to a Spill Kit containing an acid neutralizer.

  • Evacuate & PPE: If a large amount (>50g) is spilled and dust is airborne, evacuate the immediate area. Don N95 or P100 respiratory protection, nitrile gloves, and safety goggles.

  • Containment: Cover the spill with a dry absorbent (vermiculite or spill pads).

    • Do NOT use water initially; this spreads the contamination.

  • Cleanup:

    • Sweep up the solid/absorbent mixture carefully to minimize dust.

    • Place in a disposable container (Protocol A).

    • Wipe the surface with a soap/water solution.[3][5][6] Collect the wipes as solid waste.

Regulatory Compliance (RCRA/EPA)

This compound falls under specific US EPA and global regulatory frameworks.

  • RCRA Classification: While not explicitly P-listed, it is regulated as a Characteristic Waste if the pH is < 2 (D002) or as a Toxic Waste based on aquatic toxicity profiles.

  • EPA Waste Codes (Typical):

    • D002: If in corrosive solution.[7]

    • ORC (Organic Chemical): General classification for non-listed organics.

  • TSCA Status: Often listed for R&D use only. Ensure disposal records track the mass to demonstrate compliance with R&D exemptions if applicable.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5468417, 2-(4-Methylphenyl)isonicotinic acid. Retrieved from [Link][1]

  • US Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[7] Retrieved from [Link][1]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2023). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

Personal protective equipment for handling 2-(4-Methylphenyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Rapid Risk Assessment & Hazard Profiling

The "Why" Behind the Protocol

2-(4-Methylphenyl)isonicotinic acid is a pharmaceutical intermediate combining a pyridine ring with a carboxylic acid and a p-tolyl substituent. While specific toxicological data for this exact derivative is often extrapolated, it must be handled according to the hazard profile of the isonicotinic acid class .

The primary physiological risks are mucous membrane irritation and respiratory sensitization . The pyridine nitrogen acts as a weak base, while the carboxylic acid moiety provides acidity; this amphoteric nature can increase bioavailability across dermal barriers.

Core Hazard Statements (GHS Class Inferred):

  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][4][5]

  • H335: May cause respiratory irritation.[1][3][4]

Critical Phase: The highest risk of exposure occurs during the weighing of the solid powder , where static electricity can aerosolize particles, leading to inhalation or ocular contact.

The PPE Matrix: Task-Based Protection

Do not use a "one-size-fits-all" approach. PPE must scale with the energy and potential for aerosolization of the task.

Operational PhaseRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Solids Handling (Weighing, Transfer)Primary: Chemical Fume Hood (Certified).Secondary: N95 if hood unavailable (Not recommended).Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil)Chemical Splash Goggles (ANSI Z87.1+)Safety glasses allow dust entry.Lab Coat (Cotton/Poly blend)+ Tyvek Sleeves (optional for high static)
Solution Phase (Synthesis, Extraction)Chemical Fume Hood (Sash at 18").Single Glove: Nitrile (4 mil).Change immediately upon splash.Safety Glasses w/ Side Shields(ANSI Z87.1)Standard Lab Coat
Spill Cleanup (>500 mg)P100 Half-Face Respirator (If outside hood).Chem-Resistant Utility Gloves (Nitrile/Neoprene blend).Chemical Splash Goggles + Face ShieldTyvek Suit or Apron
Operational Protocols: The "Zero-Exposure" Workflow
Phase A: Engineering Controls & Setup

Before opening the container, verify the Chemical Fume Hood is operating at a face velocity of 80–100 fpm (0.4–0.5 m/s) .

  • Static Management: Pyridine-carboxylic acids are often electrostatic. Place an ionizing bar or anti-static gun near the balance to prevent "powder fly."

  • Barrier: Clear the hood deck. Place the balance inside the hood, at least 6 inches back from the sash.

Phase B: Weighing & Transfer (The Critical Step)
  • Don PPE: Put on splash goggles and double nitrile gloves.

  • Taring: Tare the weighing boat/vial before opening the stock container.

  • Transfer: Open the stock container only inside the hood. Use a disposable spatula.

    • Technique: Do not dump.[5] Tap the spatula gently.

  • Containment: Immediately cap the weighing vessel. If the powder adheres to the spatula due to static, wipe the spatula with a Kimwipe dampened with methanol inside the hood before disposal.

Phase C: Solubilization

Once in solution (e.g., DMSO, Methanol, or DCM), the inhalation risk drops, but the permeation risk increases .

  • Solvent Choice: If using DMSO, be aware that DMSO carries dissolved solutes through the skin rapidly. Double gloving is mandatory if DMSO is the carrier.

Safety Logic & Workflow Visualization

The following diagram illustrates the decision-making logic for handling this compound, emphasizing the "Stop/Go" gates for safety.

SafetyProtocol Start Start: Handling Request RiskAssess Risk Assessment: Check SDS & Quantity Start->RiskAssess FormCheck Physical State? RiskAssess->FormCheck SolidPath Solid (Powder) FormCheck->SolidPath High Dust Risk LiquidPath Solution FormCheck->LiquidPath Splash Risk EngControl Engineering Control: Fume Hood Required SolidPath->EngControl LiquidPath->EngControl StaticControl Static Control: Ionizer / Anti-static Gun EngControl->StaticControl PPE_Liquid PPE: Safety Glasses + Single Nitrile Gloves EngControl->PPE_Liquid PPE_Solid PPE: Goggles + Double Nitrile Gloves StaticControl->PPE_Solid Action Execute Experiment PPE_Solid->Action PPE_Liquid->Action Waste Disposal: Segregated Organic Waste Action->Waste

Caption: Operational logic flow for handling 2-(4-Methylphenyl)isonicotinic acid, distinguishing between high-risk solid handling and solution-phase processing.

Emergency Response & Decontamination
Exposure Scenarios[3][4][5][6][7][8][9]
  • Ocular Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. The acidity of the isonicotinic core requires thorough irrigation to prevent corneal hazing.

  • Inhalation: Move to fresh air immediately. If wheezing occurs (bronchospasm), seek medical attention.

  • Skin Contact: Wash with soap and water for 15 minutes.[3] Do not use organic solvents (ethanol/acetone) to clean skin, as this may enhance absorption.

Spill Cleanup (Powder)
  • Isolate: Evacuate the immediate area if the spill is outside the hood.

  • PPE: Don P100 respirator if outside the hood.

  • Method: Do not dry sweep (creates dust). Cover with a wet paper towel (water or dilute sodium bicarbonate) to dampen the powder, then scoop into a hazardous waste bag.

Waste Management

Disposal must comply with RCRA and local EHS regulations. Do not dispose of down the drain.

  • Solid Waste: Collect in a container labeled "Hazardous Waste - Solid - Organic Irritant."

  • Liquid Waste: Segregate based on the solvent used (e.g., Halogenated vs. Non-Halogenated).

  • Contaminated Debris: Gloves, weighing boats, and paper towels must be treated as solid hazardous waste.

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5922, Isonicotinic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Retrieved from [Link]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.